Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(6-methylsulfanylpyrimidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)4-6-3-7(13-2)10-5-9-6/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTJHLOLUHCUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717161 | |
| Record name | Methyl [6-(methylsulfanyl)pyrimidin-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946422-10-2 | |
| Record name | Methyl [6-(methylsulfanyl)pyrimidin-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
Abstract
Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex bioactive molecules. This guide provides a comprehensive, technically-grounded overview of a robust and reproducible synthetic pathway to this target compound. We will delve into the strategic rationale behind the chosen two-step synthetic sequence, which begins with the selective mono-substitution of 4,6-dichloropyrimidine, followed by a nucleophilic substitution with an acetate equivalent. This document furnishes detailed, step-by-step protocols, mechanistic insights, characterization data, and expert commentary on process optimization and potential challenges, designed to empower researchers and drug development professionals in their synthetic endeavors.
Strategic Overview: A Two-Step Synthetic Approach
The synthesis of this compound is efficiently achieved through a logical and high-yielding two-step process. The core strategy hinges on the differential reactivity of the two chlorine atoms on the starting material, 4,6-dichloropyrimidine, which allows for sequential and controlled functionalization.
Retrosynthetic Analysis: The target molecule can be disconnected at the C4-carbon bond, revealing the key intermediate, 4-chloro-6-(methylthio)pyrimidine, and a methyl acetate enolate or its synthetic equivalent. This intermediate, in turn, arises from the selective reaction of 4,6-dichloropyrimidine with a methylthiol source.
Forward Synthesis Plan:
-
Step 1: Selective Thiomethylation. 4,6-Dichloropyrimidine is reacted with sodium thiomethoxide. This nucleophilic aromatic substitution (SNAr) selectively replaces one of the chlorine atoms to yield the crucial intermediate, 4-chloro-6-(methylthio)pyrimidine.
-
Step 2: C-C Bond Formation. The remaining chlorine atom on the pyrimidine ring is displaced by the enolate of methyl acetate, generated in situ using a strong, non-nucleophilic base. This second SNAr reaction forms the desired carbon-carbon bond, yielding the final product.
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
This section provides field-tested, step-by-step methodologies for the synthesis.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent/Material | CAS Number | Molecular Wt. | Supplier | Notes |
| 4,6-Dichloropyrimidine | 1193-21-1 | 148.98 | Sigma-Aldrich | Corrosive, handle with care. |
| Sodium Thiomethoxide | 5188-07-8 | 70.09 | Sigma-Aldrich | Hygroscopic and air-sensitive. |
| Sodium Hydride (60% disp. in mineral oil) | 7646-69-7 | 24.00 | Sigma-Aldrich | Flammable solid, reacts violently with water. |
| Methyl Acetate | 79-20-9 | 74.08 | Sigma-Aldrich | Flammable liquid. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Sigma-Aldrich | Anhydrous grade required. |
| Diethyl Ether | 60-29-7 | 74.12 | Fisher Scientific | Anhydrous grade required. |
| Saturated NH₄Cl (aq.) | N/A | N/A | Lab-prepared | |
| Brine (Saturated NaCl aq.) | N/A | N/A | Lab-prepared | |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | Sigma-Aldrich | |
| Silica Gel (230-400 mesh) | 63231-67-4 | N/A | Sorbent Tech. | For column chromatography. |
Step 1: Synthesis of 4-Chloro-6-(methylthio)pyrimidine
This initial step involves a selective nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine-bearing carbons (C4 and C6) towards nucleophilic attack. The mono-substitution is generally high-yielding and selective under controlled conditions.[1][2]
Caption: Reaction scheme for the synthesis of the key intermediate.
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add anhydrous Tetrahydrofuran (THF, 100 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Carefully add sodium thiomethoxide (3.50 g, 50.0 mmol, 1.0 eq) to the cold THF. Stir until a fine suspension is formed.
-
In a separate flask, dissolve 4,6-dichloropyrimidine (7.45 g, 50.0 mmol, 1.0 eq) in anhydrous THF (50 mL).
-
Add the 4,6-dichloropyrimidine solution dropwise to the stirred sodium thiomethoxide suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Expert Insight: The slow, cold addition is critical for selectivity. Adding the dichloropyrimidine to the nucleophile minimizes the chance of the highly reactive bis-substituted byproduct formation.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 20% Ethyl Acetate in Hexanes). The starting material (Rf ≈ 0.8) should be consumed, and a new spot corresponding to the product (Rf ≈ 0.6) should appear.
-
Work-up: Once the reaction is complete, carefully pour the mixture into ice-cold water (200 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (100 mL), followed by brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: The crude product can be purified by recrystallization from hexanes or by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford 4-chloro-6-(methylthio)pyrimidine as a white to off-white solid.
-
Expected Yield: 80-90%.
-
Step 2: Synthesis of this compound
This step involves the formation of a carbon-carbon bond via another SNAr reaction. The enolate of methyl acetate, a soft carbon nucleophile, is generated using sodium hydride.[3] This enolate then displaces the remaining chloride on the pyrimidine ring.
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50.0 mmol, 1.2 eq).
-
Wash the NaH with anhydrous hexanes (2 x 10 mL) by stirring and allowing it to settle, then carefully removing the hexane supernatant via cannula. This removes the protective mineral oil.
-
Add anhydrous THF (120 mL) to the washed NaH and cool the suspension to 0 °C.
-
Slowly add methyl acetate (4.4 mL, 50.0 mmol, 1.2 eq) dropwise to the stirred NaH suspension. Vigorous hydrogen gas evolution will be observed.
-
Safety Precaution: Hydrogen gas is flammable. Ensure the reaction is conducted in a well-ventilated fume hood and away from ignition sources. The addition must be slow to control the effervescence.
-
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the methyl acetate enolate.
-
Dissolve 4-chloro-6-(methylthio)pyrimidine (7.0 g, 41.5 mmol, 1.0 eq) in anhydrous THF (40 mL).
-
Add the solution of the chloropyrimidine intermediate dropwise to the enolate suspension at 0 °C.
-
Once the addition is complete, remove the ice bath, and warm the reaction to room temperature. Stir overnight (12-16 hours).
-
Monitor the reaction by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes) until the starting material (Rf ≈ 0.6) is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Expert Insight: Quenching with a weak acid like NH₄Cl neutralizes the excess strong base (NaH) and any remaining enolate, preventing side reactions during extraction.
-
-
Add water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes, to yield this compound as a pale yellow oil or low-melting solid.
-
Expected Yield: 65-75%.
-
Product Characterization
Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.65 (s, 1H, pyrimidine H-2), 7.05 (s, 1H, pyrimidine H-5), 3.85 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃), 2.60 (s, 3H, -SCH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 172.5, 170.0, 168.5, 158.0, 115.0, 52.5, 42.0, 14.0. |
| Mass Spec. (ESI+) | m/z: 213.05 [M+H]⁺, calculated for C₈H₁₀N₂O₂S. |
Troubleshooting and Mechanistic Considerations
-
Low Yield in Step 1: If significant amounts of the bis-substituted product are observed, it indicates the reaction was run at too high a concentration or temperature. Ensure slow, dropwise addition at 0 °C.
-
Incomplete Reaction in Step 2: The primary cause is often incomplete deprotonation of methyl acetate. Ensure the sodium hydride is fresh and properly washed to remove the passivating mineral oil coating. Using a slight excess of base and ester can also drive the reaction to completion.
-
Why THF? Tetrahydrofuran is an excellent solvent choice as it is aprotic (will not interfere with the strong base) and has good solvating power for both the organic substrates and the intermediate sodium salts.
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base, which is ideal for generating the enolate without competing in the subsequent SNAr reaction.[3] Weaker bases like sodium carbonate are insufficient to deprotonate methyl acetate, while nucleophilic bases like sodium methoxide could potentially compete with the enolate, leading to undesired byproducts.
Conclusion
The synthetic route detailed in this guide represents a reliable and scalable method for the preparation of this compound. By carefully controlling reaction conditions, particularly temperature and stoichiometry, researchers can consistently obtain high yields of this valuable synthetic intermediate. The provided protocols and expert insights serve as a robust foundation for laboratory synthesis and further process development in the fields of pharmaceutical research and chemical manufacturing.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M925. [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Addition Reactions of Enolate Anions. Retrieved January 22, 2026, from [Link]
- U.S. Patent No. EP0819680B1. (2002). Process for the preparation of esters of pyrimidine-2-acetic acid.
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC. [Link]
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An In-depth Technical Guide to Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate: A Key Intermediate in Medicinal Chemistry
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules. This document serves as a technical resource, offering insights into the strategic utility of this specific pyrimidine derivative.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a fundamental component of life, forming the core of nucleobases such as cytosine, thymine, and uracil, the building blocks of DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents. The versatility of the pyrimidine core allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, pyrimidine-based compounds have found applications as antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer agents. The strategic incorporation of substituents, such as the methylthio and methyl acetate groups in the title compound, offers unique opportunities for molecular interactions with biological targets, making it a valuable intermediate for the synthesis of complex and targeted therapeutics.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 946422-10-2 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂S | N/A |
| Molecular Weight | 198.24 g/mol | [1] |
| Appearance | Not available | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Note: The absence of publicly available experimental data for some properties necessitates their determination through laboratory analysis.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies common in pyrimidine chemistry. A plausible and efficient method involves the condensation of a C3 synthon with an appropriate amidine or urea derivative.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule is outlined below. This approach disconnects the pyrimidine ring, identifying readily available starting materials.
Sources
An In-Depth Technical Guide to the Strategic Synthesis of Upadacitinib, a Selective JAK1 Inhibitor, from a Pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Selective Kinase Inhibition in Autoimmune Disease
The landscape of treating immune-mediated inflammatory diseases has been significantly reshaped by the advent of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs). Among these, Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral medications that modulate inflammatory signaling pathways from within the cell.[1][2] Upadacitinib (marketed as Rinvoq) is a second-generation, selective JAK1 inhibitor developed by AbbVie.[3][4] It has gained regulatory approval for the treatment of a spectrum of chronic inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ankylosing spondylitis, Crohn's disease, and ulcerative colitis.[1][3] This guide provides a comprehensive technical overview of the synthesis of Upadacitinib, with a particular focus on the strategic utilization of the pyrimidine intermediate, Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate (CAS No. 946422-10-2), a key building block in the construction of this complex therapeutic agent.
The Scientific Imperative: Understanding the JAK-STAT Pathway and the Role of Upadacitinib
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines and growth factors, which are central to immune responses and cellular proliferation.[5][6] Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases. The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Upadacitinib is designed to selectively inhibit JAK1, which is involved in the signaling of several pro-inflammatory cytokines.[3][4] By blocking JAK1, Upadacitinib disrupts the downstream phosphorylation and activation of STAT proteins, thereby mitigating the inflammatory cascade.[6] The selectivity for JAK1 over other JAK isoforms is a key attribute, potentially offering a more favorable safety profile compared to less selective JAK inhibitors.[7]
Signaling Pathway: The Mechanism of Upadacitinib Action
Caption: A simplified workflow for the synthesis of Upadacitinib from a pyrimidine starting material.
Detailed Synthetic Protocol: A Plausible Route
While multiple patents outline various strategies for the synthesis of Upadacitinib, a detailed, step-by-step protocol starting from this compound is synthesized here based on established chemical principles and patent literature.
Step 1: Amination of the Pyrimidine Ring
The initial step involves the conversion of the methylthio group to an amino group, which is a common transformation in heterocyclic chemistry. This can be achieved through nucleophilic aromatic substitution.
-
Reaction: this compound is reacted with a source of ammonia, such as ammonium hydroxide or an amine, under elevated temperature and pressure.
-
Rationale: The methylthio group is a good leaving group, facilitating its displacement by the nucleophilic amine. This step introduces a key nitrogen atom required for the subsequent ring formation.
-
Experimental Considerations: The reaction is typically carried out in a sealed vessel to maintain the pressure of the ammonia. The choice of solvent and temperature is crucial for achieving high conversion and minimizing side reactions.
Step 2: Formation of the Pyrrolo[2,3-e]pyrazine Core
The functionalized pyrimidine from Step 1 is then used to construct the bicyclic pyrrolo[2,3-e]pyrazine core. This often involves a condensation reaction with a suitable C2 synthon.
-
Reaction: The aminated pyrimidine is reacted with a reagent such as chloroacetaldehyde or a protected equivalent. This is followed by an intramolecular cyclization to form the pyrrole ring.
-
Rationale: The amino group introduced in the previous step acts as a nucleophile to attack the electrophilic carbon of the C2 synthon. The subsequent cyclization is driven by the formation of a stable aromatic ring system.
-
Experimental Considerations: The reaction conditions, including the choice of base and solvent, need to be carefully optimized to promote the desired cyclization and prevent polymerization or other side reactions.
Step 3: Coupling with the Chiral Pyrrolidine Fragment
The pyrrolo[2,3-e]pyrazine core is then coupled with the chiral pyrrolidine side chain, which is a key structural feature of Upadacitinib responsible for its specific interactions with the JAK1 enzyme.
-
Reaction: The heterocyclic core is typically halogenated or converted to another reactive derivative to facilitate a cross-coupling reaction with a protected (3S,4R)-3-ethyl-4-aminopyrrolidine derivative.
-
Rationale: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed for the formation of the C-N bond between the heterocyclic core and the pyrrolidine side chain.
-
Experimental Considerations: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and stereochemical fidelity in this coupling step. The protecting groups on the pyrrolidine nitrogen must be carefully chosen to be stable during the coupling reaction and readily removable in a subsequent step.
Step 4: Final Deprotection and Amide Formation
The final steps of the synthesis involve the removal of any protecting groups and the formation of the trifluoroethyl amide moiety.
-
Reaction: The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group). The resulting secondary amine is then reacted with a suitable reagent, such as 2,2,2-trifluoroethyl isocyanate or an equivalent, to form the final amide bond.
-
Rationale: The formation of the amide bond is a standard transformation in organic synthesis. The use of an isocyanate provides a direct and efficient method for this conversion.
-
Experimental Considerations: The reaction conditions for the deprotection and amidation steps must be chosen to be compatible with the other functional groups in the molecule to avoid any undesired side reactions. Purification of the final product is typically achieved through crystallization or chromatography.
Analytical Characterization and Quality Control
Ensuring the purity and identity of Upadacitinib and its intermediates is paramount in drug development. A suite of analytical techniques is employed for this purpose.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the intermediates and the final active pharmaceutical ingredient (API). |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the identity of the compounds. |
| X-Ray Crystallography | To determine the solid-state structure and polymorphism of the final API. |
| Chiral Chromatography | To ensure the enantiomeric purity of the chiral pyrrolidine intermediate and the final product. |
Table 2: Key Analytical Techniques for Quality Control
Conclusion: A Strategic Approach to a Complex Target
The synthesis of Upadacitinib is a testament to the advancements in modern synthetic organic chemistry. The strategic use of versatile intermediates, such as this compound, allows for the efficient construction of this complex and clinically significant molecule. A thorough understanding of the underlying reaction mechanisms, careful optimization of reaction conditions, and rigorous analytical control are essential for the successful development and manufacturing of this important therapeutic agent. This guide provides a framework for researchers and drug development professionals to appreciate the intricate science behind the synthesis of Upadacitinib, a drug that has brought significant therapeutic benefit to patients with a range of debilitating inflammatory diseases.
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- An improved process for the preparation of upadacitinib intermedi
- Upadacitinib - StatPearls - NCBI Bookshelf.
- Process and intermediates for the prepar
- Synthesis methods for upadacitinib and intermedi
- Rinvoq (upadacitinib) official website.
- A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central.
- Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition.
- Synthesis of upadacitinib (187).
- Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties.
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. PubMed.
- Methyl (methylthio)acetate in the Synthesis of Heterocyclic Compounds. Benchchem.
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candid
- An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.
- Upadacitinib for Patients with Rheumatoid Arthritis: A Comprehensive Review. PubMed Central.
- RINVOQ® (upadacitinib) Mechanism of Action. Rinvoq HCP.
- Dérivé 4,7-diamino-pyrido[2,3-d]pyrimidine utilisé comme inhibiteur de jak. WO2017088289A1.
- Janus kinase inhibitors. DermNet.
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. WO2021074138A1.
- Upadacitinib Promising for RA Patients.
- The JAK/STAT signaling pathway and the selective inhibition of JAK1 by...
- Upadacitinib in dermatology: A systematic review of mechanism, current applications, efficacy, safety, and emerging evidence. Wiley Online Library.
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- SYNTHESIS METHODS FOR UPADACITINIB AND INTERMEDIATE THEREOF.
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- Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
- What is Upadacitinib used for?
- QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Taylor & Francis Online.
- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using Ethyl Chloro(methylthio)
- Janus kinase (JAK) inhibitors - News, Articles etc. European Pharmaceutical Review.
- Processes for the preparation of (3s, 4r) -3-ethyl-4- (3h-imidazo [1,2-a] pyrrolo [2,3-e] pyrazin-8-yl) -n- (2,2 , 2-trifluoroethyl) pyrrolidine-1-carboxamide and its. BR112018007677A2.
- Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib.
- A critical review of upadacitinib for the treatment of adults with moderately to severely active ulcer
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An In-depth Technical Guide to the Structure Elucidation of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
Foreword: The Imperative of Unambiguous Structural Verification
In the landscape of modern drug discovery and development, the pyrimidine scaffold is a cornerstone, integral to a vast array of biologically active molecules.[1][2] The precise molecular architecture of any novel pyrimidine derivative dictates its physicochemical properties and, consequently, its therapeutic potential and interaction with biological targets.[3] Therefore, the rigorous and unequivocal confirmation of its chemical structure is not merely a procedural step but the very foundation upon which all subsequent research is built.
This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of a representative pyrimidine derivative: Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate . Moving beyond a simple recitation of techniques, we will explore the strategic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy. The narrative is designed to reflect the decision-making process of a seasoned analytical scientist, emphasizing how orthogonal analytical techniques provide a self-validating system for absolute structural confidence.
Foundational Analysis: Mass Spectrometry for Molecular Formula Determination
The initial step in any structure elucidation workflow is to ascertain the compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a precise mass measurement that is critical for confirming the molecular formula.
Expert Insight: Why HRMS is Non-Negotiable
While nominal mass spectrometry provides the integer mass, it is often insufficient for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). HRMS, typically using Time-of-Flight (TOF) or Orbitrap analyzers, measures mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula, providing the first piece of the structural puzzle and a fundamental check for all subsequent data.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.
-
Analysis: Infuse the sample solution directly into the HRMS instrument. Acquire the spectrum over a mass range of m/z 50-500.
-
Data Processing: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the exact mass measured.
Data Presentation: Expected HRMS Results
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₈H₁₀N₂O₂S | Derived from the proposed structure. |
| Exact Mass (M) | 214.0463 | Calculated for C₈H₁₀N₂O₂S. |
| Observed m/z [M+H]⁺ | 215.0536 ± 5 ppm | The measured mass of the protonated molecule. |
This HRMS data serves as a pass/fail criterion. If the observed mass is not within a narrow tolerance (typically < 5 ppm) of the calculated mass, the proposed structure is incorrect, or the sample is impure.
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a rapid, non-destructive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] It is an excellent complementary technique to confirm key structural features suggested by the molecular formula.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance for Structure Confirmation |
| ~3050-3000 | Medium-Weak | C-H stretch (Aromatic) | Confirms the presence of the pyrimidine ring. |
| ~2950-2850 | Medium-Weak | C-H stretch (Aliphatic) | Corresponds to the -CH₂, -SCH₃, and -OCH₃ groups. |
| ~1740 | Strong | C=O stretch (Ester) | Crucial evidence for the methyl acetate functionality.[5] |
| ~1600-1450 | Medium | C=C and C=N stretches | Characteristic absorptions for the pyrimidine ring. |
| ~1250-1000 | Strong | C-O stretch (Ester) | Further confirms the ester group. |
The most telling peak is the strong absorption around 1740 cm⁻¹, which is highly characteristic of a saturated ester carbonyl group. This single piece of data strongly validates a core feature of the proposed structure.
The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule.[3] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the complete carbon-hydrogen framework.
Workflow for Comprehensive NMR Analysis
The logical flow of NMR experiments ensures that each step builds upon the last, leading to an unambiguous structure assignment.
Caption: A logical workflow for NMR-based structure elucidation.
Proton NMR (¹H NMR) Spectroscopy
¹H NMR identifies all unique proton environments in the molecule, providing information on their electronic environment (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3]
-
Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are typically sufficient.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.75 | s | 1H | H-2 (pyrimidine) | Deshielded by adjacent electronegative nitrogen atoms. |
| ~7.05 | s | 1H | H-5 (pyrimidine) | Aromatic proton on the pyrimidine ring. |
| ~3.85 | s | 2H | -CH₂- | Methylene protons adjacent to the pyrimidine ring and the carbonyl group. |
| ~3.75 | s | 3H | -OCH₃ (ester) | Methyl group of the ester, typically found in this region. |
| ~2.60 | s | 3H | -SCH₃ (methylthio) | Methyl group attached to sulfur, which is less deshielding than oxygen.[6] |
Note: "s" denotes a singlet multiplicity, indicating no adjacent proton neighbors.
Carbon NMR (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, confirming the carbon backbone.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common experiment shows each unique carbon as a single line, simplifying the spectrum.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175.0 | C-6 (pyrimidine) | Carbon bearing the methylthio group. |
| ~170.5 | C=O (ester) | Carbonyl carbon of the ester group. |
| ~168.0 | C-4 (pyrimidine) | Carbon attached to the acetate side chain. |
| ~158.0 | C-2 (pyrimidine) | Carbon between the two nitrogen atoms. |
| ~118.0 | C-5 (pyrimidine) | The sole CH carbon in the pyrimidine ring. |
| ~52.5 | -OCH₃ (ester) | Methoxy carbon of the ester. |
| ~42.0 | -CH₂- | Methylene carbon. |
| ~14.0 | -SCH₃ (methylthio) | Methyl carbon attached to sulfur. |
The presence of exactly eight distinct signals in the ¹³C NMR spectrum would strongly support the proposed structure's symmetry and carbon count.
2D NMR for Unambiguous Connectivity: HMBC
While ¹H and ¹³C NMR provide the pieces, two-dimensional (2D) NMR experiments like the Heteronuclear Multiple Bond Correlation (HMBC) spectrum provide the instructions for assembling them. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings), which is essential for connecting the different functional groups.
Caption: Expected key long-range HMBC correlations.
Analysis of Key Correlations:
-
-CH₂- Protons (~3.85 ppm): A correlation to the carbonyl carbon (~170.5 ppm) and to the pyrimidine carbons C-4 and C-5 confirms the attachment of the acetate group to the C-4 position of the ring.
-
-SCH₃ Protons (~2.60 ppm): A correlation to the pyrimidine carbon C-6 (~175.0 ppm) definitively places the methylthio group at this position.
-
H-5 Proton (~7.05 ppm): Correlations to both C-4 and C-6 confirm its position between these two substituted carbons.
-
-OCH₃ Protons (~3.75 ppm): A correlation to the carbonyl carbon (~170.5 ppm) confirms the methyl ester functionality.
The successful observation of these correlations provides an undeniable, cross-validated confirmation of the entire molecular structure.
Conclusion: A Triad of Evidence for Unambiguous Elucidation
The structure elucidation of this compound is achieved not by a single technique, but by the logical and systematic integration of orthogonal analytical data. HRMS establishes the exact elemental formula. FTIR confirms the presence of key functional groups, most notably the ester carbonyl. Finally, a comprehensive suite of 1D and 2D NMR experiments provides a detailed atomic map, confirming the precise connectivity of the pyrimidine core, the methylthio group, and the methyl acetate side chain. This multi-faceted approach represents a robust, self-validating system that is the gold standard in chemical research and development, ensuring the absolute integrity of the molecular structure.
References
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- Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers. (n.d.). BenchChem.
- Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. (2017). ResearchGate.
- Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. (n.d.). Spectrometrics.
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- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate.
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An In-depth Technical Guide on Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate: A Key Intermediate in Medicinal Chemistry
Abstract
Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial building block in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of this compound, focusing on its synthetic utility and the mechanisms of action of the therapeutic agents derived from it. We will delve into the chemical properties, synthesis protocols, and its role as a precursor to compounds with antimicrobial, anticonvulsant, and other pharmacological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the importance and application of this versatile intermediate.
Introduction: The Unsung Role of a Synthetic Intermediate
In the intricate world of drug discovery and development, the final active molecule often takes the spotlight. However, the journey to that molecule is paved with critical chemical intermediates that dictate the feasibility, efficiency, and novelty of the synthetic route. This compound is one such pivotal intermediate. Its pyrimidine core, substituted with a methylthio group and an acetate moiety, offers a rich scaffold for chemical modification, enabling the synthesis of diverse derivatives with a wide spectrum of biological activities.
The pyrimidine ring is a well-established pharmacophore found in numerous natural and synthetic bioactive compounds, including antiviral, antibacterial, and anticancer agents.[1] The presence of the methylthio and acetate groups on this core in this compound provides reactive handles for further chemical transformations, making it a valuable starting material for medicinal chemists.
Chemical Profile and Synthesis
-
Chemical Structure:
-
Synthesis: The synthesis of this compound and its analogs typically involves multi-step reactions starting from simpler pyrimidine precursors. While a specific, detailed synthesis for this exact molecule is not extensively published, related syntheses of similar pyrimidine derivatives provide a likely pathway. For instance, the synthesis of related 6-methyl-2-(methylthio)pyrimidin-4-ol can be achieved from methylthiouracil and iodomethane.[3] The synthesis of various pyrimidine derivatives often involves the alkylation of thiouracil compounds.[1]
A general synthetic approach to this class of compounds is outlined below:
Caption: Generalized synthetic workflow for producing bioactive derivatives from this compound.
Role as a Precursor to Bioactive Molecules and Their Mechanisms of Action
The primary significance of this compound lies in its utility as a precursor for more complex molecules with therapeutic potential. The following sections explore the mechanisms of action of compounds derived from this and structurally related pyrimidine intermediates.
Derivatives of pyrimidine-2-ylthio acetates have been investigated for their antimicrobial and antifungal properties.[4][5] For example, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide, synthesized from a related ethyl thioacetate, serves as a base for creating new compounds with antimicrobial activity.[4][5]
-
Mechanism of Action (Hypothesized): While the exact mechanisms for novel derivatives are often under investigation, pyrimidine analogs can exert their antimicrobial effects through various pathways, including:
-
Inhibition of Nucleic Acid Synthesis: Pyrimidine is a fundamental component of DNA and RNA. Analogs can interfere with the synthesis of these nucleic acids, thereby inhibiting microbial growth.
-
Enzyme Inhibition: These compounds can act as inhibitors of essential microbial enzymes.
-
Research into 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives, which can be synthesized from related pyrimidine precursors, has shown potential anticonvulsant activity.[1]
-
Mechanism of Action (Potential): The anticonvulsant effects of pyrimidine derivatives may be attributed to their ability to modulate the activity of ion channels (e.g., sodium, potassium, or calcium channels) or neurotransmitter systems (e.g., GABAergic or glutamatergic systems) in the central nervous system. The presence of an exocyclic sulfur atom in the pyrimidine molecule has been suggested to positively influence anticonvulsant activity.[1]
Certain 4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates have demonstrated significant herbicidal activity.[6] These compounds are effective against monocotyledonous plants.[6]
-
Mechanism of Action: Many aryloxy-phenoxy propionate herbicides, a class to which these pyrimidine derivatives are related, function by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase).[6] This enzyme is crucial for fatty acid biosynthesis in plants. Inhibition of ACCase disrupts the production of lipids, which are essential for cell membrane formation and ultimately leads to plant death.
Pyrimidine-based compounds have been explored for their anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes.[7]
-
Mechanism of Action: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), these pyrimidine derivatives can inhibit COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins.[7] By reducing prostaglandin synthesis, these compounds can alleviate inflammation and pain.
A structurally similar compound, ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, is a key intermediate in the synthesis of dihydropyrrolopyrimidine-selective JAK2 inhibitors.
-
Mechanism of Action of JAK2 Inhibitors: Janus kinase 2 (JAK2) is a tyrosine kinase involved in signaling pathways that regulate cell growth and proliferation. Mutations in the JAK2 gene are associated with myeloproliferative neoplasms. JAK2 inhibitors block the activity of this enzyme, thereby interfering with the aberrant signaling that drives these diseases.
Experimental Protocols: A Gateway to Novel Derivatives
The following is a representative experimental protocol for the derivatization of a pyrimidine-2-ylthio acetate, which can be adapted for this compound. This example focuses on hydrazinolysis, a common step to create more reactive intermediates.
Protocol: Synthesis of 2-(6-(methylthio)pyrimidin-4-yl)acetohydrazide
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-fold molar excess) dropwise at room temperature.[5]
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Precipitation and Filtration: Upon completion, the product will likely precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Washing and Drying: Filter the precipitate, wash it with cold ethanol, and dry it under vacuum to obtain the 2-(6-(methylthio)pyrimidin-4-yl)acetohydrazide.
-
Characterization: Characterize the product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
This resulting acetohydrazide is a versatile intermediate for synthesizing a wide range of heterocyclic compounds, such as oxadiazoles and thiadiazoles, through reactions with various electrophiles.
Caption: Experimental workflow for the derivatization of this compound.
Summary of Biological Activities of Pyrimidine Derivatives
| Derivative Class | Biological Activity | Potential Mechanism of Action | References |
| Pyrimidine-2-ylthio acetohydrazides | Antimicrobial, Antifungal | Inhibition of nucleic acid synthesis or essential enzymes | [4][5] |
| 2-Thio-pyrimidin-4-one derivatives | Anticonvulsant | Modulation of ion channels or neurotransmitter systems | [1] |
| Pyrimidin-2-yloxy phenoxy acetates | Herbicidal | Inhibition of acetyl-coenzyme A carboxylase (ACCase) | [6] |
| General Pyrimidine Derivatives | Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes | [7] |
| Dihydropyrrolopyrimidine derivatives | JAK2 Inhibition | Blocks the activity of Janus kinase 2 |
Conclusion and Future Perspectives
This compound is a testament to the importance of chemical intermediates in the drug discovery pipeline. While it does not possess a known mechanism of action itself, its true value is realized in its role as a versatile scaffold for the synthesis of a multitude of bioactive compounds. The diverse pharmacological activities of its derivatives, ranging from antimicrobial to anticonvulsant and herbicidal, underscore the significance of the pyrimidine core in medicinal chemistry.
Future research will likely continue to leverage this and similar intermediates to explore novel chemical space and develop next-generation therapeutics. The strategic modification of the pyrimidine ring and its substituents will undoubtedly lead to the discovery of new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. For drug development professionals, a deep understanding of the synthetic utility of such intermediates is paramount for the efficient and innovative design of new drug candidates.
References
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Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. (2016). ResearchGate. [Link]
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Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. (n.d.). Semantic Scholar. [Link]
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Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. (n.d.). ClinPGx. [Link]
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Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). National Center for Biotechnology Information. [Link]
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Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. (2019). Pharmacia. [Link]
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Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). ResearchGate. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). Royal Society of Chemistry. [Link]
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Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. (n.d.). MDPI. [Link]
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Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Autech Industry Co.,Limited. [Link]
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Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Appli. (n.d.). Thieme Connect. [Link]
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Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). ResearchGate. [Link]
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Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). ResearchGate. [Link]
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2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. (1999). National Center for Biotechnology Information. [Link]
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Special Issue: Advances in the Synthesis of Biologically Important Intermediates/Drugs. (n.d.). MDPI. [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug development. The strategy detailed herein is built upon fundamental principles of heterocyclic chemistry, emphasizing logical step-wise functionalization of a commercially available pyrimidine core. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, field-proven approach to this synthesis.
Strategic Overview: A Retrosynthetic Approach
The synthesis of substituted pyrimidines is most effectively approached by the sequential functionalization of a pre-existing, activated pyrimidine ring. Our target molecule, this compound, features two distinct substituents at the C4 and C6 positions. A logical retrosynthetic analysis suggests a strategy centered on sequential Nucleophilic Aromatic Substitution (SNAr) reactions on a symmetrical, readily available precursor: 4,6-dichloropyrimidine.
The C-C bond of the acetate moiety can be formed using a classic malonic ester synthesis, a reliable method for creating substituted acetic acids. The methylthio group is easily introduced via nucleophilic displacement with a sulfur nucleophile. This leads to the following retrosynthetic breakdown:
Caption: Retrosynthetic analysis of the target molecule.
This strategy is advantageous due to the high reactivity of the C4 and C6 positions of the pyrimidine ring towards nucleophiles, an effect of the electron-deficient nature of the diazine system. The symmetrical nature of the 4,6-dichloropyrimidine starting material simplifies the initial substitution step, as reaction at either chlorine atom yields the same mono-substituted product.
Sourcing and Preparation of Key Starting Materials
The commercial availability and cost of starting materials are critical for scalable synthesis. The selected pathway relies on common and accessible reagents.
| Compound Name | Structure | Role | Sourcing Notes |
| 4,6-Dichloropyrimidine | Core Precursor | Commercially available. Can be synthesized from 4,6-dihydroxypyrimidine. | |
| Sodium Thiomethoxide | NaSCH₃ | Nucleophile (S) | Commercially available as a solution in methanol or as a solid. |
| Diethyl Malonate | CH₂(COOEt)₂ | Nucleophile (C) | Widely available and inexpensive bulk chemical. |
| 4,6-Dihydroxypyrimidine | Precursor to SM1 | Commercially available. Used if 4,6-dichloropyrimidine is synthesized in-house. |
Protocol 1: Synthesis of 4,6-Dichloropyrimidine
For laboratories opting to synthesize the key intermediate, the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) is a standard and effective method.
-
Materials : 4,6-Dihydroxypyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (or other tertiary amine), Dichloromethane (DCM, anhydrous).
-
Procedure :
-
In a three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 4,6-dihydroxypyrimidine (1.0 eq) in anhydrous DCM.
-
Add N,N-dimethylaniline (2.0 eq) to the suspension.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add POCl₃ (3.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After complete addition, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 4-6 hours, monitoring by TLC until starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine, which can be purified by recrystallization or column chromatography.
-
The Core Synthetic Workflow
The synthesis proceeds in a logical three-step sequence from 4,6-dichloropyrimidine.
Caption: The three-step synthetic workflow.
Protocol 2: Step 1 - Synthesis of 4-Chloro-6-(methylthio)pyrimidine
This step involves a regioselective mono-substitution of a chlorine atom with a methylthio group.
-
Causality : The use of one equivalent of the nucleophile (sodium thiomethoxide) on a symmetrical substrate ensures the formation of the mono-substituted product. The reaction proceeds readily due to the electron-deficient nature of the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the SNAr mechanism.
-
Materials : 4,6-Dichloropyrimidine, Sodium thiomethoxide (25% solution in methanol or solid), Tetrahydrofuran (THF, anhydrous).
-
Procedure :
-
Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium thiomethoxide (1.0 eq) dropwise over 30 minutes. If using solid, it can be added portion-wise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, 4-chloro-6-(methylthio)pyrimidine, can be used in the next step without further purification or purified by column chromatography if necessary.
-
Protocol 3: Step 2 - Synthesis of Diethyl 2-(6-(methylthio)pyrimidin-4-yl)malonate
This key step forms the C-C bond by reacting the intermediate with the enolate of diethyl malonate. The procedure is adapted from analogous reactions on chloropyrimidines.
-
Causality : Diethyl malonate is deprotonated by a strong base (sodium ethoxide) to form a soft carbon nucleophile. This enolate then attacks the electron-deficient C4 position of the pyrimidine ring, displacing the remaining chloride in a second SNAr reaction.
-
Materials : 4-Chloro-6-(methylthio)pyrimidine, Diethyl malonate, Sodium metal, Ethanol (absolute, anhydrous).
-
Procedure :
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a fresh solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to absolute ethanol at 0 °C. Allow all the sodium to react completely.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.2 eq) dropwise at 0 °C. Stir for 20 minutes to ensure complete enolate formation.
-
Add a solution of 4-chloro-6-(methylthio)pyrimidine (1.0 eq) in anhydrous ethanol dropwise to the malonate enolate solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the mixture with 1M aqueous HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain pure Diethyl 2-(6-(methylthio)pyrimidin-4-yl)malonate.
-
Protocol 4: Step 3 - Krapcho Decarboxylation to Yield this compound
The final step involves the selective removal of one of the ester groups from the malonate intermediate. The Krapcho decarboxylation is ideal for this transformation as it is performed under nearly neutral conditions, preserving the other functional groups.
-
Causality : In a dipolar aprotic solvent like DMSO, a halide ion (from LiCl) acts as a nucleophile to attack one of the ethyl esters in an SN2 reaction. This initial dealkylation, facilitated by heat, leads to a carboxylate intermediate which readily loses CO₂. The resulting carbanion is then protonated during aqueous workup. Using methanol in the workup allows for transesterification to the desired methyl ester.
-
Materials : Diethyl 2-(6-(methylthio)pyrimidin-4-yl)malonate, Lithium chloride (LiCl), Dimethyl sulfoxide (DMSO), Water, Methanol.
-
Procedure :
-
In a round-bottom flask, combine the diethyl malonate intermediate (1.0 eq), LiCl (2.0-3.0 eq), a small amount of water (2.0 eq), and DMSO.
-
Heat the mixture to 150-160 °C under a nitrogen atmosphere.
-
Maintain this temperature for 4-8 hours, monitoring the reaction for the disappearance of the starting material and the evolution of gas (CO₂).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the product with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash thoroughly with brine to remove DMSO, dry over Na₂SO₄, and filter.
-
Concentrate the solvent. To ensure the final product is the methyl ester, dissolve the residue in methanol and stir with a catalytic amount of acid (e.g., a drop of H₂SO₄) or base (e.g., NaOMe) overnight, then neutralize and re-extract.
-
Purify the final product, this compound, by silica gel column chromatography.
-
Conclusion
The synthetic route presented in this guide offers a reliable and scalable method for producing this compound. By leveraging a sequential nucleophilic aromatic substitution strategy on the cost-effective starting material 4,6-dichloropyrimidine, this pathway provides a high degree of control and predictability. The key transformations—selective mono-thiolation, malonic ester alkylation, and a mild Krapcho decarboxylation—are all well-precedented and robust reactions, making this approach highly suitable for implementation in both academic and industrial research settings.
References
-
Song, J. J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Chem-Station. (2018). Krapcho Decarboxylation. [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved January 22, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Materials Chemistry B. [Link]
- Taylor, E. C., & G. A. Berchtold. (1957). Purines, pyrimidines, and imidazoles. Part 61.
An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives
Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself.[1][2] It forms the chemical backbone of the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA.[2][3][4] This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry. Its derivatives are found in a vast array of natural and synthetic compounds that exhibit a remarkable breadth of pharmacological activities.[2][3][5]
Scientists have successfully synthesized numerous pyrimidine derivatives that demonstrate potent efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents.[1][2][5] The versatility of the pyrimidine ring allows for substitutions at multiple positions, profoundly influencing its interaction with biological targets and its overall therapeutic effect.[1][6] This guide provides an in-depth exploration of the major biological activities of pyrimidine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Pyrimidine derivatives represent one of the most successful classes of anticancer agents, primarily functioning as antimetabolites that interfere with nucleic acid synthesis.[7] By mimicking natural pyrimidines, these drugs disrupt the production of DNA and RNA, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[7][8]
Mechanism of Action: From Nucleotide Synthesis Inhibition to Kinase Modulation
The anticancer mechanisms of pyrimidine derivatives are diverse and sophisticated:
-
Inhibition of Thymidylate Synthase (TS): A primary mechanism involves the inhibition of TS, a critical enzyme for the synthesis of thymidine, a necessary component of DNA.[7] The classic drug 5-Fluorouracil (5-FU) is a pro-drug that is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable complex with TS, blocking its function and leading to a "thymineless death" of cancer cells.[7]
-
DNA/RNA Incorporation: Some derivatives, after conversion to their triphosphate forms, are mistakenly incorporated into DNA and RNA strands. This incorporation disrupts nucleic acid structure and function, triggering cell death pathways.[7]
-
Kinase Inhibition: A modern and highly successful approach involves designing pyrimidine derivatives that act as ATP-competitive inhibitors of protein kinases. Many kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), are overexpressed or hyperactive in cancer cells, driving uncontrolled proliferation. The pyrimidine scaffold is adept at fitting into the ATP-binding pocket of these enzymes.[9] For example, substituted pyrido[2,3-d]pyrimidines have shown significant inhibitory effects against kinases like PDGFR, EGFR, and CDK4/Cyclin D1.[9]
-
Topoisomerase IIα Inhibition: Certain novel pyrimidine derivatives have been shown to inhibit Topoisomerase IIα, an enzyme essential for resolving DNA tangles during replication.[8][10] Inhibition leads to catastrophic DNA double-strand breaks and apoptosis.[8]
Visualization: EGFR Kinase Inhibition Pathway
This diagram illustrates the mechanism of an ATP-competitive pyrimidine derivative inhibiting the EGFR signaling pathway, which is crucial for cell growth and proliferation.
Caption: ATP-competitive inhibition of EGFR by a pyrimidine derivative.
Quantitative Data: Cytotoxic Activity of Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine (cpd 63) | PC-3 (Prostate) | 1.54 | [9] |
| Pyrido[2,3-d]pyrimidine (cpd 63) | A-549 (Lung) | 3.36 | [9] |
| Fused Triazolopyridopyrimidine (cpd 64) | PC-3 (Prostate) | 0.36 | [9] |
| Fused Triazolopyridopyrimidine (cpd 64) | A-549 (Lung) | 0.41 | [9] |
| Hybrid Bipyrimidine (PP-10) | MCF-7 (Breast) | Equipotent to reference | [11] |
| Hybrid Bipyrimidine (PP-10) | A-549 (Lung) | Equipotent to reference | [11] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effect of a pyrimidine derivative on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549 lung cancer cells) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a healthy, exponential growth phase before drug exposure.
-
-
Compound Treatment:
-
Prepare a stock solution of the test pyrimidine derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for 48-72 hours. Causality: The incubation period is chosen to be long enough for the compound to exert its antiproliferative or cytotoxic effects.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Causality: During this time, metabolically active cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Antimicrobial Activity: A Broad Spectrum of Defense
The rise of multidrug-resistant pathogens presents a critical global health challenge, making the discovery of novel antimicrobial agents imperative.[12] Pyrimidine-containing compounds have emerged as a major area of new antibacterial drug discovery due to their diverse mechanisms of action and favorable interactions with biological systems.[12]
Mechanism of Action: Disrupting Essential Bacterial Pathways
Pyrimidine derivatives combat microbial growth through several key mechanisms:
-
Folic Acid Synthesis Inhibition: A classic mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a co-factor required for producing nucleotides and amino acids.[12] The drug Trimethoprim , a diaminopyrimidine, selectively binds to bacterial DHFR far more strongly than to its mammalian counterpart, ensuring selective toxicity.[12]
-
Cell Division Inhibition: Some derivatives target FtsZ, a protein that forms a contractile ring at the division site, which is essential for bacterial cytokinesis.[12] Inhibition of FtsZ polymerization prevents cell division and leads to bacterial death.[12]
-
General Antibacterial Effects: Various substituted pyrimidines have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3][11]
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 2,4-disubstituted-6-thiophenyl-pyrimidine (Bb2) | MRSA | 2 | [12] |
| 2,4-disubstituted-6-thiophenyl-pyrimidine (Bb2) | VREs | 2 | [12] |
| 2,4,6-trisubstituted pyrimidines | Bacillus pumilis | Significant | [3] |
| 2,4,6-trisubstituted pyrimidines | Escherichia coli | Significant | [3] |
| Bicyclic pyrimidine (2a) | Bacillus subtilis | Active | [13] |
| Bicyclic pyrimidine (2a) | Escherichia coli | Active | [13] |
Antiviral Activity: Inhibiting Viral Replication
Many clinically significant antiviral drugs are built upon a pyrimidine scaffold.[14] These agents typically function as nucleoside analogs that, once activated by phosphorylation within the host cell, interfere with viral DNA or RNA synthesis.
Mechanism of Action: Chain Termination and Enzyme Inhibition
-
Reverse Transcriptase Inhibition: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of anti-HIV therapy. Zidovudine (AZT) , a thymidine analog, is converted to its triphosphate form and incorporated by HIV's reverse transcriptase into the growing viral DNA chain. Lacking a 3'-hydroxyl group, AZT terminates DNA chain elongation.[14] Lamivudine , a cytidine analog, works similarly against both HIV reverse transcriptase and hepatitis B DNA polymerase.[14]
-
Inhibition of Viral DNA Polymerase: Drugs like Idoxuridine and Trifluridine are thymidine analogs used to treat Herpes Simplex Virus (HSV) infections. They are incorporated into viral DNA, leading to a faulty and non-functional genome.[8]
-
Host Pyrimidine Biosynthesis Inhibition: A newer strategy involves targeting host cell pathways that the virus hijacks for its own replication. Some compounds inhibit the de novo pyrimidine biosynthesis pathway in the host cell.[15][16] This depletes the pool of available nucleotides, effectively starving the virus of the building blocks it needs for replication.[15][16] This approach offers the advantage of broad-spectrum activity against many different viruses.[15][16]
Visualization: Workflow for Antiviral Screening Assay
This diagram shows a typical workflow for screening compounds for antiviral activity using a cell-based assay.
Caption: High-throughput antiviral compound screening workflow.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyrimidine derivatives have shown significant potential as anti-inflammatory agents by targeting key enzymes and mediators in the inflammatory pathway.[17][18][19]
Mechanism of Action: COX Inhibition and Mediator Suppression
-
Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation.[17] Some novel pyrimidine derivatives have demonstrated high selectivity for inhibiting COX-2, which is preferable as COX-1 is involved in maintaining the gastric lining.[20][21] This selectivity could lead to anti-inflammatory drugs with fewer gastrointestinal side effects.[20]
-
Suppression of Inflammatory Mediators: Pyrimidine derivatives can also exert their effects by inhibiting the expression and activity of other critical inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and various interleukins.[17][22]
Experimental Protocol: In Vitro COX Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase component is active when N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) is oxidized, which can be monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes, heme cofactor, and arachidonic acid (substrate).
-
Prepare a solution of the colorimetric substrate, TMPD.
-
Dissolve test pyrimidine derivatives and reference inhibitors (e.g., Celecoxib for COX-2, Diclofenac for COX-1) in DMSO.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add assay buffer, enzyme (either COX-1 or COX-2), and heme.
-
Add the test compound at various concentrations or a vehicle control (DMSO).
-
Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
-
Data Acquisition:
-
Immediately measure the absorbance kinetically over 5 minutes at 590 nm using a plate reader.
-
The rate of TMPD oxidation is proportional to the COX enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.
-
Cardiovascular and Other Activities
The therapeutic reach of pyrimidine derivatives extends beyond the activities detailed above.
-
Cardiovascular Agents: Certain derivatives have been investigated for their antihypertensive effects.[23] Mechanisms include vasodilation through calcium channel blockade, diuretic effects, and antiplatelet activity.[23][24][25] Some pyrimidines also show potential in managing hyperlipidemia by reducing total cholesterol and LDL levels. Furthermore, recent research has highlighted the role of pyrimidine metabolism in heart repair following injury.[26]
-
Other Activities: The pyrimidine scaffold has been successfully incorporated into drugs with a wide range of other therapeutic applications, including antitubercular, anticonvulsant, analgesic, and antidiabetic agents.[1][2][27]
Conclusion and Future Perspectives
The pyrimidine nucleus is undeniably one of the most versatile and impactful scaffolds in the history of drug discovery. Its presence in the fundamental molecules of life provides a unique starting point for designing therapeutic agents that can interact with a vast array of biological targets. From the foundational antimetabolites like 5-FU to the highly specific kinase inhibitors of modern targeted therapy, pyrimidine derivatives have consistently proven their value.
The future of pyrimidine-based drug development remains bright. Ongoing research focuses on synthesizing novel derivatives with enhanced potency, greater selectivity, and improved safety profiles. The exploration of new mechanisms, such as the modulation of host metabolic pathways for antiviral therapy, and the application of computational modeling will continue to drive the discovery of the next generation of pyrimidine-based medicines to address pressing global health needs.
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Spectroscopic Characterization of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and data interpretation for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Overview
This compound possesses a substituted pyrimidine ring, a key scaffold in many biologically active compounds. The presence of a methylthio group and a methyl acetate moiety introduces specific spectroscopic signatures that can be used for its unambiguous identification. The following sections will detail the expected and observed spectral features.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their connectivity. The expected chemical shifts for this compound are based on the analysis of structurally similar compounds.[1][2][3]
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.80 | s | 1H | H-2 (pyrimidine) |
| ~7.20 | s | 1H | H-5 (pyrimidine) |
| ~3.80 | s | 2H | -CH₂- |
| ~3.75 | s | 3H | -OCH₃ |
| ~2.60 | s | 3H | -SCH₃ |
Interpretation and Rationale:
-
Pyrimidine Protons: The proton at the C-2 position is expected to be the most downfield due to the electron-withdrawing effect of the two adjacent nitrogen atoms. The proton at C-5 will be more shielded.
-
Methylene Protons: The protons of the methylene bridge (-CH₂-) are adjacent to the pyrimidine ring and the ester group, leading to a chemical shift around 3.80 ppm.
-
Methyl Protons: The methyl protons of the ester group (-OCH₃) are expected around 3.75 ppm, a typical value for methyl esters. The methyl protons of the methylthio group (-SCH₃) will be the most upfield among the singlets, appearing at approximately 2.60 ppm.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | C=O (ester) |
| ~170.0 | C-6 (pyrimidine) |
| ~168.0 | C-2 (pyrimidine) |
| ~158.0 | C-4 (pyrimidine) |
| ~118.0 | C-5 (pyrimidine) |
| ~52.5 | -OCH₃ |
| ~40.0 | -CH₂- |
| ~14.0 | -SCH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield position, typically around 171.0 ppm.
-
Pyrimidine Carbons: The chemical shifts of the pyrimidine carbons are influenced by the nitrogen atoms and the substituents. C-2, C-4, and C-6, being directly attached to nitrogen or sulfur, will be significantly downfield. C-5 will be the most shielded of the ring carbons.
-
Aliphatic Carbons: The methoxy carbon (-OCH₃) is expected around 52.5 ppm. The methylene carbon (-CH₂-) will be slightly more shielded, while the methyl carbon of the methylthio group (-SCH₃) will be the most upfield signal.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR Data Acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch (pyrimidine) |
| ~2950 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂-) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1580, ~1470 | Medium-Strong | C=C and C=N ring stretching (pyrimidine) |
| ~1250 | Strong | C-O stretch (ester) |
| ~700 | Medium | C-S stretch |
Interpretation and Rationale:
-
The most characteristic peak will be the strong absorption around 1740 cm⁻¹ due to the C=O stretching of the ester group.[3]
-
The C-H stretching vibrations of the pyrimidine ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
The pyrimidine ring itself will give rise to characteristic C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region.[2]
-
A strong C-O stretching band for the ester is expected around 1250 cm⁻¹. The C-S stretching vibration is typically weaker and appears at lower wavenumbers.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for ATR-FTIR Data Acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify the key absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₀N₂O₂S) is 198.24 g/mol . Therefore, the molecular ion peak [M]⁺ is expected at m/z = 198.
-
Key Fragment Ions:
-
m/z = 139: Loss of the methoxycarbonyl group (-COOCH₃).
-
m/z = 153: Loss of the methylthio group (-SCH₃).
-
m/z = 59: Fragment corresponding to the methoxycarbonyl group [COOCH₃]⁺.
-
Plausible Fragmentation Pathway:
Caption: Predicted Fragmentation Pathway of this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 50-300.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation mechanisms that are consistent with the observed spectrum and the known chemical structure.
Conclusion
The spectroscopic data presented in this guide, derived from the analysis of closely related compounds and fundamental principles, provide a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data offer a reliable reference for researchers engaged in the synthesis and application of this and similar pyrimidine derivatives. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignment and purity assessment.
References
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PubChem. Methyl (methylthio)acetate. National Center for Biotechnology Information. [Link]
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Hyma Synthesis Pvt. Ltd. Product Catalog. [Link]
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Pivazyan, V. A., Ghazaryan, E. A., Shainova, R. S., & Yengoyan, A. P. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical and Biological Sciences, 6(3), 1025-1033. [Link]
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ResearchGate. ¹H and ¹³C NMR spectra of methyl-2-[ethylthio(thiocarbonyl)thio] acrylate. [Link]
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GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
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PubMed. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. [Link]
-
Atiya, R. N., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. ResearchGate. [Link]
-
D'yakonov, V. A., Semenov, V. E., Klochkov, V. V., & Strel'nik, A. D. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmacia, 68(1), 133-143. [Link]
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ResearchGate. 1 H NMR (A) and 13 C NMR (B) spectra of the Me6-MP derivative. [Link]
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mzCloud. 2 Amino 4 chloro 6 methylpyrimidine. [Link]
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Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]
-
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ChemSynthesis. 2-(6-methyl-2-methylsulfanyl-5-nitropyrimidin-4-yl)phenol. [Link]
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A Technical Guide to the Physical and Chemical Properties of Pyrimidine-4-Acetate Compounds for Drug Discovery Professionals
Section 1: Introduction to the Pyrimidine-4-Acetate Scaffold
The pyrimidine ring system is a cornerstone of heterocyclic chemistry and medicinal chemistry, forming the central scaffold of numerous natural and synthetic molecules with profound biological activity.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its role in the machinery of life is paramount.[3][4] This inherent biocompatibility makes the pyrimidine nucleus a "privileged scaffold," one that can readily interact with biological targets such as enzymes and receptors.[2][5] Consequently, it is a recurring motif in a multitude of FDA-approved drugs, spanning therapeutic areas from oncology and virology to central nervous system disorders.[6][7]
This guide focuses on a specific, synthetically versatile class of these compounds: pyrimidine-4-acetates . By appending an acetate group at the 4-position of the pyrimidine ring, we introduce a functional handle that is ripe for chemical modification. This ester moiety not only influences the physicochemical properties of the parent heterocycle but also serves as a strategic linchpin for derivatization, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents. Understanding the core physical and chemical properties of this scaffold is the critical first step for any researcher aiming to leverage its potential in a drug development program.
Section 2: Core Physicochemical Properties
The properties of a pyrimidine-4-acetate derivative are a composite of the characteristics of the aromatic, π-deficient pyrimidine ring and the appended ester functional group.
Electronic Structure
The pyrimidine ring is a six-membered heterocycle analogous to benzene, but with two nitrogen atoms at the 1 and 3 positions.[8] These nitrogen atoms are more electronegative than carbon, leading to a significant perturbation of the π-electron system. This results in a "π-deficient" character, where the electron density is drawn towards the nitrogen atoms, leaving the carbon atoms at positions 2, 4, and 6 particularly electron-poor.[3][8] This electronic arrangement is the primary determinant of the ring's chemical reactivity. The 5-position is comparatively less electron-deficient and thus more susceptible to electrophilic attack.[3][8]
Caption: Electron distribution in the pyrimidine ring.
Physical Properties
The introduction of the acetate group significantly alters the physical properties compared to the parent pyrimidine molecule. The data below provides typical values for the unsubstituted pyrimidine ring for reference, followed by an analysis of the expected changes imparted by the 4-acetate substituent.
| Property | Unsubstituted Pyrimidine | Expected Properties of a Generic Pyrimidine-4-Acetate | Rationale for Change |
| Molecular Formula | C₄H₄N₂[9] | C₇H₈N₂O₂ (for methyl ester) | Addition of -CH₂COOCH₃ group |
| Molecular Weight | 80.09 g/mol [9][10] | ~168.16 g/mol (for methyl ester) | Increased mass from the substituent |
| Appearance | Colorless liquid or crystalline solid[8][10] | Likely a white to off-white crystalline solid | Increased molecular weight and potential for intermolecular interactions often lead to a solid state at room temperature. |
| Melting Point | 20-22 °C[3][9][11] | Significantly higher than parent | Increased molecular weight, polarity, and improved crystal packing efficiency. |
| Boiling Point | 123-124 °C[3][8] | Significantly higher than parent | Stronger intermolecular forces (dipole-dipole) and higher molecular weight. |
| Solubility | Miscible in water; soluble in organic solvents[3][10] | Moderately soluble in polar organic solvents (e.g., EtOAc, DCM, Acetone); limited solubility in water and nonpolar solvents (e.g., hexanes). | The ester group adds polarity but the overall molecule is larger and more organic in nature. Solubility is a balance between the polar pyrimidine/ester and the nonpolar hydrocarbon portions. |
| pKa (of protonated form) | 1.10 - 1.23[3] | < 1.10 | The electron-withdrawing nature of the acetate group (via induction) further reduces the basicity of the ring nitrogens, making them less likely to accept a proton. |
Section 3: Chemical Reactivity and Stability
Reactivity of the Pyrimidine Core
The π-deficient nature of the pyrimidine ring governs its reactivity.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-poor positions (C2, C4, C6) are highly susceptible to attack by nucleophiles. This is particularly true if a good leaving group (e.g., a halide) is present at one of these positions. This reaction is a cornerstone of pyrimidine derivatization in drug discovery.[3][7]
-
Electrophilic Aromatic Substitution: This is much less facile than in benzene due to the deactivating effect of the two ring nitrogens.[3][4] When forced to occur, substitution happens at the C5 position, which is the most electron-rich carbon.[8] Reactions like nitration and halogenation can be achieved, typically on substituted pyrimidine systems.[3]
-
Reaction with Organometallics: Grignard or organolithium reagents can add to the C4 position, followed by aromatization to yield 4-alkyl or 4-aryl pyrimidines.[3]
Reactivity of the 4-Acetate Substituent
The ester group at the 4-position provides a versatile reaction site:
-
Hydrolysis: The ester can be readily hydrolyzed under either acidic or basic (saponification) conditions to yield the corresponding pyrimidine-4-carboxylic acid. This is a common transformation to unmask a carboxylic acid functional group, which can be a key pharmacophore or a handle for further amide coupling reactions.
-
Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can exchange the ester group (e.g., converting a methyl ester to an ethyl ester).
-
Aminolysis: Direct reaction with amines, often at elevated temperatures, can form the corresponding amides (pyrimidine-4-carboxamides). This is a direct route to introduce diverse side chains.
-
Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding primary alcohol, pyrimidine-4-methanol.
Stability
Pyrimidine-4-acetate compounds are generally stable under standard laboratory conditions. However, researchers should be mindful of the following:
-
pH Sensitivity: Due to the potential for ester hydrolysis, prolonged exposure to strong acidic or basic conditions should be avoided unless a transformation is intended.
-
Hygroscopicity: The parent pyrimidine is hygroscopic, and derivatives containing polar functional groups may also absorb moisture from the air.[9][12] Proper storage in a desiccator is recommended.
Section 4: Synthesis and Derivatization
The synthesis of pyrimidine derivatives is a well-established field of organic chemistry.[13] A common and robust strategy for forming the pyrimidine ring is the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment.[14]
General Synthesis Protocol: Principle
A plausible and versatile approach to synthesize a pyrimidine-4-acetate core involves the cyclocondensation of an appropriate β-keto ester with an amidine derivative. The choice of β-keto ester is critical, as it must already contain the acetate precursor. For example, reacting diethyl 1,3-acetonedicarboxylate with formamidine acetate would provide a direct route to an ethyl pyrimidine-4-acetate derivative. The reaction proceeds via initial condensation, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.
Sources
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- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate: Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate, a key heterocyclic building block in medicinal chemistry. While the specific historical discovery of this compound is not prominently documented in publicly available literature, this guide elucidates its significance through a detailed exploration of its synthesis, rooted in established pyrimidine chemistry. We will delve into the logical design of its synthetic pathway, present a detailed experimental protocol, and discuss the characterization of this important intermediate. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, and understanding the synthesis of functionalized derivatives like this compound is crucial for the advancement of novel drug discovery programs.[1][2]
Introduction: The Prominence of the Pyrimidine Core in Medicinal Chemistry
The pyrimidine ring system is a fundamental heterocyclic motif that constitutes the backbone of nucleic acids, DNA, and RNA.[2] This inherent biological relevance has made pyrimidine derivatives a focal point of extensive research in medicinal chemistry.[1] Compounds incorporating the pyrimidine scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The versatility of the pyrimidine ring allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of numerous FDA-approved drugs containing the pyrimidine core.
This compound represents a strategically functionalized pyrimidine derivative. The methylthio group at the 2-position and the methyl acetate moiety at the 4-position offer multiple avenues for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Retrosynthetic Analysis and Synthesis Pathway Design
A key precursor for the synthesis of the target molecule is 6-methyl-2-(methylthio)pyrimidin-4-ol . The synthesis of this precursor is well-documented and can be achieved through several routes.[3][4][5] One common method involves the methylation of 6-methyl-2-thiouracil.[3][4]
The subsequent conversion of 6-methyl-2-(methylthio)pyrimidin-4-ol to the final product, this compound, would likely proceed through a two-step sequence: chlorination of the hydroxyl group followed by a nucleophilic substitution with a malonate derivative.
Caption: Retrosynthetic analysis of this compound.
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations for pyrimidine derivatives and provide a robust method for the synthesis of this compound.
Synthesis of 6-methyl-2-(methylthio)pyrimidin-4-ol
This procedure is adapted from well-documented methods for the S-alkylation of thiouracils.[3][4]
Materials:
-
6-methyl-2-thiouracil
-
Sodium hydroxide (NaOH)
-
Iodomethane (CH₃I)
-
Water (H₂O)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 6-methyl-2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents) with stirring at room temperature until a clear solution is obtained.
-
Cool the reaction mixture in an ice bath.
-
Slowly add iodomethane (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a precipitate will form. Filter the solid, wash with cold water, and dry under vacuum to yield 6-methyl-2-(methylthio)pyrimidin-4-ol.[3]
Synthesis of 4-chloro-6-methyl-2-(methylthio)pyrimidine
The conversion of the pyrimidin-4-ol to the 4-chloro derivative is a standard transformation, often employing phosphorus oxychloride.
Materials:
-
6-methyl-2-(methylthio)pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst, optional)
Procedure:
-
In a fume hood, carefully add 6-methyl-2-(methylthio)pyrimidin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).
-
A catalytic amount of N,N-dimethylaniline can be added.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-6-methyl-2-(methylthio)pyrimidine.
Synthesis of this compound
This final step involves a malonic ester synthesis followed by decarboxylation.
Materials:
-
4-chloro-6-methyl-2-(methylthio)pyrimidine
-
Dimethyl malonate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension in an ice bath and add dimethyl malonate (1.2 equivalents) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-chloro-6-methyl-2-(methylthio)pyrimidine (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude malonate adduct.
-
To the crude adduct, add a mixture of methanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to effect decarboxylation.
-
After cooling, neutralize the reaction mixture and extract with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Physicochemical and Spectroscopic Data (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₂O₂S |
| Molecular Weight | 214.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) |
| ¹H NMR | Signals expected for the methylthio group (singlet, ~2.6 ppm), the pyrimidine ring proton (singlet, ~7.0 ppm), the methylene protons of the acetate group (singlet, ~3.8 ppm), and the methyl ester protons (singlet, ~3.7 ppm). |
| ¹³C NMR | Resonances anticipated for the methylthio carbon, the aromatic carbons of the pyrimidine ring, the methylene carbon, the carbonyl carbon of the ester, and the methyl ester carbon. |
| Mass Spectrometry | Expected [M+H]⁺ peak at m/z 215.05. |
Applications in Drug Discovery and Organic Synthesis
This compound serves as a versatile intermediate for the synthesis of a variety of more complex heterocyclic systems. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The methylthio group can be oxidized to sulfoxides or sulfones, or displaced by nucleophiles, providing further avenues for diversification.
The pyrimidine-4-yl-acetate motif is a key structural feature in a number of biologically active compounds, including inhibitors of various kinases and other enzymes. Therefore, this compound is a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
While the formal discovery and historical timeline of this compound are not explicitly detailed in the scientific literature, its synthetic accessibility and strategic placement of functional groups make it a compound of significant interest to the medicinal and organic chemistry communities. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, provide a clear pathway for the preparation of this valuable building block. As the quest for novel therapeutics continues, the importance of such versatile heterocyclic intermediates will undoubtedly grow, paving the way for the discovery of new and effective medicines.
References
- Atiya, R. N., Ali, N. M., & Al-Mulla, E. A. J. (2020). Synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid.
- Vergush, A., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical, Biological and Physical Sciences, 6(3), 1025-1033.
- European Patent Office. (2021). EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
- Li, F., et al. (2011). Synthesis and biological evaluation of novel 5-alkyl-2-arylthio-6-((3,4-dihydroquinolin-1(2H)-yl)methyl)pyrimidin-4(3H)-ones as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 19(14), 4366-4376.
- Dong, Y. B., et al. (2010). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3191.
- Zarghi, A., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmaceutical Chemistry Journal, 55(1), 34-40.
- Ayenyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- Ofitserova, E. S., Shklyarenko, A. A., & Myznikov, L. (2025). Synthesis of 6-(Alkylthio)-2-aryl-2H-pyrazolo[3,4-d]pyrimidines. Russian Journal of General Chemistry, 95(11).
- Al-Amiery, A. A., et al. (2021). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.
- Pan, Z., et al. (2010). Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 3003-3005.
- Singh, R., & Singh, P. (2022). A Green and Facile Synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one.
- El-Hashash, M. A. (n.d.).
- Ofitserova, E. S., Shklyarenko, A. A., & Myznikov, L. (2025). Synthesis of 6-(Alkylthio)-2-aryl-2H-pyrazolo[3,4-d]pyrimidines. Semantic Scholar.
-
Zarghi, A., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed. [Link]
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-
ChemBK. (2024). Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate. [Link]
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- Ma, H. F., et al. (2007). (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate. Acta Crystallographica Section E: Structure Reports Online, 63(2), o526-o527.
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-
National Center for Biotechnology Information. (n.d.). Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate. PubChem. [Link]
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-
National Center for Biotechnology Information. (n.d.). Sodium diisopropylnaphthalenesulphonate. PubChem. [Link]
-
ChemWhat. (n.d.). sodium diisopropylnaphthalenesulphonate CAS#: 1322-93-6. [Link]
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Methodological & Application
The Versatile Building Block: Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate in Modern Medicinal Chemistry
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1] As a fundamental component of nucleic acids, pyrimidine derivatives are adept at interacting with a wide array of biological targets, including enzymes and receptors.[1] This inherent biocompatibility, coupled with synthetic tractability, has rendered pyrimidine-based compounds indispensable in the development of novel drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2]
Within this privileged class of heterocycles, Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate emerges as a particularly valuable and versatile intermediate. Its unique arrangement of functional groups—a reactive acetate moiety, a readily displaceable methylthio group, and the core pyrimidine ring—offers a rich platform for chemical elaboration and the introduction of diverse pharmacophoric elements. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and extensive applications of this compound in medicinal chemistry. We will delve into detailed experimental protocols, explore its role in the synthesis of targeted therapies, and provide insights into the rationale behind its use in constructing complex bioactive molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 946422-10-2 | [3] |
| Molecular Formula | C₈H₁₀N₂O₂S | [3] |
| Molecular Weight | 198.24 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General knowledge |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Synthesis of this compound: A Proposed Protocol
While a direct, published protocol for the synthesis of this compound can be elusive, a reliable synthetic route can be extrapolated from established methodologies for analogous pyrimidine derivatives. The following protocol is a proposed, robust method starting from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine.
Conceptual Workflow for Synthesis
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Selective Monohydrolysis of 4,6-dichloro-2-(methylthio)pyrimidine
-
Rationale: This initial step aims to selectively replace one of the chloro groups with a hydroxyl group. The two chlorine atoms at the 4 and 6 positions have different reactivities, allowing for controlled monosubstitution under carefully managed conditions.
-
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) (for neutralization)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in a suitable organic solvent like THF or dioxane.
-
Prepare a solution of NaOH (1.1 eq) in water.
-
Slowly add the NaOH solution to the pyrimidine solution at room temperature, monitoring the reaction progress by TLC.
-
Stir the reaction mixture until the starting material is consumed.
-
Neutralize the reaction mixture with dilute HCl.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 4-chloro-6-hydroxy-2-(methylthio)pyrimidine.
-
Step 2: Williamson Ether Synthesis
-
Rationale: The hydroxyl group introduced in the previous step is then alkylated with a methyl acetate synthon to introduce the acetate side chain.
-
Materials:
-
4-chloro-6-hydroxy-2-(methylthio)pyrimidine
-
Methyl bromoacetate
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., DMF, acetone)
-
-
Procedure:
-
To a solution of 4-chloro-6-hydroxy-2-(methylthio)pyrimidine (1.0 eq) in the chosen solvent, add the base (1.2 eq).
-
Stir the mixture for a short period to form the corresponding alkoxide.
-
Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to yield Methyl 2-(6-chloro-2-(methylthio)pyrimidin-4-yloxy)acetate.
-
Step 3: C-C Cross-Coupling Reaction
-
Rationale: This final step involves a carbon-carbon bond formation at the 4-position of the pyrimidine ring, replacing the remaining chlorine atom with a methyl group. A variety of cross-coupling reactions could be employed.
-
Materials:
-
Methyl 2-(6-chloro-2-(methylthio)pyrimidin-4-yloxy)acetate
-
A suitable organometallic reagent (e.g., methylmagnesium bromide, dimethylzinc)
-
A palladium or nickel catalyst (e.g., Pd(PPh₃)₄, Ni(dppf)Cl₂)
-
A suitable solvent (e.g., THF, dioxane)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Methyl 2-(6-chloro-2-(methylthio)pyrimidin-4-yloxy)acetate and the catalyst.
-
Add the organometallic reagent dropwise at a controlled temperature.
-
Allow the reaction to proceed until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the final product, this compound, by column chromatography.
-
Applications in Medicinal Chemistry
This compound is a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its functional handles allow for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The pyrimidine core is a common feature in many approved and investigational kinase inhibitors, often acting as a hinge-binding motif. The acetate group of the title compound can be readily converted to amides, hydrazides, and other functionalities to introduce side chains that can interact with other regions of the kinase active site. The methylthio group can be displaced by various nucleophiles or oxidized to a sulfone to modulate electronic properties and solubility.
Example Application: Synthesis of a Hypothetical Aurora Kinase Inhibitor
Aurora kinases are critical regulators of cell division and are frequently overexpressed in cancer.[2] The following workflow illustrates how this compound could be utilized to synthesize a potential Aurora kinase inhibitor.
Caption: Workflow for a hypothetical kinase inhibitor synthesis.
Protocol: Amide Formation
-
Rationale: Conversion of the ester to an amide introduces a key hydrogen bond donor/acceptor unit and allows for the incorporation of diverse R-groups to probe the solvent-exposed region of the kinase active site.
-
Procedure:
-
A solution of this compound (1.0 eq) and a primary or secondary amine (1.2 eq) in a suitable solvent (e.g., methanol, ethanol) is heated to reflux.
-
Alternatively, standard peptide coupling reagents (e.g., HATU, HOBt) can be used for more sensitive amines at room temperature.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified by crystallization or column chromatography.
-
Protocol: Nucleophilic Aromatic Substitution of the Methylthio Group
-
Rationale: The methylthio group is a good leaving group, allowing for the introduction of various amines at the 2-position of the pyrimidine ring. This position often interacts with the hinge region of the kinase.
-
Procedure:
-
The 2-(6-(methylthio)pyrimidin-4-yl)acetamide derivative (1.0 eq) is dissolved in a high-boiling polar solvent such as n-butanol or DMA.
-
The desired amine (1.5 - 2.0 eq) and a base (e.g., DIPEA) are added.
-
The reaction mixture is heated to a high temperature (e.g., 120-150 °C) and monitored by TLC.
-
After completion, the reaction is cooled, and the product is isolated by precipitation or extraction and purified.
-
Development of Antimicrobial Agents
Pyrimidine derivatives have a long history as antimicrobial agents. The structural features of this compound make it an attractive starting point for the synthesis of novel antibacterial and antifungal compounds. For instance, the acetate moiety can be converted into a hydrazide, which can then be further derivatized to form various heterocyclic systems known to possess antimicrobial activity.[1][4][5]
Example Application: Synthesis of Acetohydrazide Derivatives
The synthesis of 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide from a related starting material has been reported, showcasing the utility of this synthetic transformation.[4]
Agrochemical Applications
The pyrimidine core is also prevalent in agrochemicals, including herbicides and insecticides.[6] For example, Pirimiphos-methyl is an organophosphate insecticide containing a pyrimidine ring.[7] The structural motifs present in this compound could be exploited to develop new classes of agrochemicals with improved efficacy and safety profiles.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups provide a launchpad for the synthesis of a wide array of complex molecules with diverse biological activities. The protocols and applications outlined in this guide are intended to empower researchers to leverage the full potential of this important intermediate in their drug discovery and development endeavors. As our understanding of disease biology deepens, the demand for novel, targeted therapies will continue to grow. The inherent versatility of the pyrimidine scaffold, exemplified by intermediates like this compound, ensures its continued prominence in the ongoing quest for new and improved medicines.
References
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4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Accessed January 22, 2026. [Link]
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Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. ResearchGate. Accessed January 22, 2026. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
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Methyl 2-(pyrimidin-4-YL)acetate | C7H8N2O2 | CID 21486902. PubChem. Accessed January 22, 2026. [Link]
-
Methyl (methylthio)acetate | C4H8O2S | CID 85522. PubChem. Accessed January 22, 2026. [Link]
-
Methyl 2-(6-chloropyridin-2-ylthio)acetate | C8H8ClNO2S | CID 14698025. PubChem. Accessed January 22, 2026. [Link]
-
A Green and Facile Synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one. ResearchGate. Accessed January 22, 2026. [Link]
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Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Accessed January 22, 2026. [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
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Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Accessed January 22, 2026. [Link]
-
Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. MDPI. Accessed January 22, 2026. [Link]
-
Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
-
Pirimiphos-methyl | C11H20N3O3PS | CID 34526. PubChem. Accessed January 22, 2026. [Link]
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Pyrazine, methyl(methylthio)- | C6H8N2S | CID 76152. PubChem. Accessed January 22, 2026. [Link]
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22.7: Reactivity of Enolate Ions. Chemistry LibreTexts. Accessed January 22, 2026. [Link]
-
Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. ResearchGate. Accessed January 22, 2026. [Link]
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Discovery of Highly Potent and Selective Type I B-Raf Kinase Inhibitors. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
-
22.6: Reactivity of Enolate Ions. Chemistry LibreTexts. Accessed January 22, 2026. [Link]
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Concerted catalytic reactions for conversion of ketones or enol acetates to chiral acetates. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
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Application Note: Synthesis of Substituted Pyrimidines via SNAr of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
Abstract
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This application note provides a detailed protocol for the synthesis of a diverse range of 4-substituted pyrimidines starting from the versatile building block, Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate. The core of this strategy lies in the nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method in heterocyclic chemistry.[3][4] We will explore the underlying mechanism, provide a step-by-step experimental procedure for a representative amination reaction, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine ring system is a privileged scaffold in drug discovery, found in essential natural molecules like thymine, cytosine, and uracil, the building blocks of nucleic acids.[5][6][7] Its synthetic derivatives are integral to a wide array of pharmaceuticals, including anticancer agents (e.g., 5-Fluorouracil), antivirals (e.g., Zidovudine), and antibacterials (e.g., Trimethoprim).[7][8] The ability to readily introduce diverse functional groups onto the pyrimidine core allows for the fine-tuning of a compound's pharmacological profile, making synthetic access to these derivatives a critical endeavor for drug development professionals.[1][2]
This protocol focuses on the displacement of the methylthio (-SMe) group at the C4 position of the pyrimidine ring. The methylthio group serves as an excellent leaving group in SNAr reactions, often providing comparable or superior reactivity to traditional halogen leaving groups under specific conditions.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms.[5] This electronic property facilitates the attack of nucleophiles, making the SNAr reaction a highly effective method for substitution.[3][5]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electron-deficient C4 position of the pyrimidine ring. This position is highly activated towards attack, analogous to the C2 and C4 positions in pyridines.[9][10] This initial attack breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
-
Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group, in this case, the methylthiolate anion (-SMe).
The overall transformation results in the net replacement of the methylthio group with the incoming nucleophile.
Detailed Experimental Protocol: Synthesis of Methyl 2-(6-(benzylamino)pyrimidin-4-yl)acetate
This section details a representative procedure for the reaction with benzylamine as the nucleophile. The principles can be adapted for a wide range of primary and secondary amines.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methanethiol (CH₃SH), the byproduct, is a volatile and malodorous gas. It is advisable to quench the reaction mixture with an oxidizing agent like bleach (sodium hypochlorite) before disposal to neutralize the odor.
-
DMF is a potential reproductive hazard; handle with care.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 200.25 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M.
-
Scientist's Note: The use of an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, ensuring a cleaner reaction profile. Anhydrous solvent is critical as water can compete as a nucleophile.
-
-
Addition of Reagents:
-
Add benzylamine (1.2 eq) to the stirred solution via syringe.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Rationale: DIPEA is a non-nucleophilic organic base. Its primary role is to neutralize any acidic byproducts formed during the reaction, which can protonate the amine nucleophile and render it inactive. Using a slight excess of the amine nucleophile helps drive the reaction to completion.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-100 °C using an oil bath.
-
Maintain vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[11]
-
Expert Insight: While higher temperatures can accelerate the reaction, they may also lead to decomposition or side-product formation. 80-100 °C is a good starting point. For less reactive amines, temperatures up to 120 °C or microwave irradiation may be beneficial.[4]
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate (EtOAc).
-
Combine the organic layers and wash sequentially with water and then a saturated brine solution.
-
Causality: The water wash removes the DMF solvent and water-soluble salts (e.g., DIPEA salts). The brine wash helps to remove any remaining water from the organic layer, initiating the drying process.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
-
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a more polar aprotic solvent like DMSO. A stronger, non-nucleophilic base such as DBU could also be employed. For particularly challenging nucleophiles, catalysis with palladium or copper complexes may be required, although this protocol focuses on a transition-metal-free approach.[12]
-
Side Product Formation: If significant side products are observed, try lowering the reaction temperature. Ensure the starting amine is of high purity, as impurities can lead to undesired reactions.
-
Nucleophile Choice: The reactivity of the nucleophile is paramount. Electron-rich amines react faster than electron-poor ones. Sterically hindered amines may require more forcing conditions. This SNAr reaction is also amenable to other nucleophiles like alkoxides and thiolates.[13]
Conclusion
The protocol described provides a reliable and versatile method for accessing 4-substituted pyrimidine derivatives, which are of high value in pharmaceutical research and drug development. By leveraging a robust SNAr reaction on the readily available this compound, researchers can efficiently generate libraries of compounds for biological screening. The straightforward procedure and adaptable conditions make this a powerful tool for medicinal chemists.
References
- Vertex AI Search. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
-
PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
- Jakubkiene, V. et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidines. Synlett.
-
Wikipedia. Pyrimidine. Available at: [Link]
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
-
SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available at: [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]
- ResearchGate. (2010). SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines.
- ResearchGate. (2016).
-
PubMed Central (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available at: [Link]
-
MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]
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Application Notes and Protocols for Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Pyrimidine Scaffolds in Modern Agrochemicals
The pyrimidine core is a privileged scaffold in the development of modern agrochemicals, renowned for its versatile biological activities.[1][2] Pyrimidine derivatives are integral to a wide array of commercial fungicides, herbicides, and insecticides, owing to their ability to interact with various biological targets in pests and weeds.[1][2] Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate (CAS No: 946422-10-2) is a key intermediate, offering a reactive handle for the synthesis of a diverse range of agrochemically active molecules. This document provides an in-depth guide to the properties and synthetic applications of this valuable building block, with a focus on practical, field-proven insights for researchers in agrochemical discovery and development.
Physicochemical and Spectral Data
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 946422-10-2 | [3] |
| Molecular Formula | C₈H₁₀N₂O₂S | [3] |
| Molecular Weight | 198.24 g/mol | [3] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Solubility | Soluble in most organic solvents such as Dichloromethane, Ethyl Acetate, and Methanol. | Inferred from related compounds |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthetic Applications in Agrochemical Development
This compound serves as a versatile precursor for a variety of agrochemical classes. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, and other derivatives. The methylthio group can also be oxidized to the corresponding sulfoxide or sulfone, further diversifying the accessible chemical space.
Protocol 1: Synthesis of 2-(6-(methylthio)pyrimidin-4-yl)acetic acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a foundational step for creating a wide range of derivatives, particularly amides, which are prevalent in many commercial fungicides and herbicides.
Reaction Scheme:
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio).
-
Addition of Base: To the stirred solution, add lithium hydroxide (LiOH) (1.5 - 2.0 eq) portion-wise at room temperature. The use of LiOH is preferred for its high reactivity and minimal side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up:
-
Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl). This protonates the carboxylate salt to form the free carboxylic acid.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(6-(methylthio)pyrimidin-4-yl)acetic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure carboxylic acid.
Causality Behind Experimental Choices:
-
The choice of a THF/water solvent system ensures the solubility of both the organic substrate and the inorganic base, facilitating a homogenous reaction.
-
LiOH is a strong base that effectively saponifies the ester without promoting significant degradation of the pyrimidine ring.
-
Acidification is a critical step to isolate the carboxylic acid product, which is often a solid that can be easily filtered or extracted.
Protocol 2: Synthesis of a Fungicidal Amide Derivative
This protocol describes a plausible synthesis of a novel fungicidal candidate by coupling the previously synthesized 2-(6-(methylthio)pyrimidin-4-yl)acetic acid with a substituted aniline. This approach is widely used in the synthesis of carboxamide fungicides.
Caption: Workflow for the synthesis of a fungicidal amide.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-(6-(methylthio)pyrimidin-4-yl)acetic acid (1.0 eq) and a substituted aniline (e.g., 2,4-dichloroaniline) (1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture. The base is crucial for activating the carboxylic acid and neutralizing the acid formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Trustworthiness of the Protocol: This protocol employs a standard and widely validated amide coupling methodology, ensuring high yields and purity of the final product. The use of HATU as a coupling agent is known for its efficiency and low rate of side reactions.
Safety and Handling
As with all laboratory procedures, proper safety precautions must be observed when handling pyrimidine derivatives and the associated reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[4]
-
Handling of Reagents:
-
Lithium Hydroxide (LiOH): Corrosive. Avoid contact with skin and eyes.
-
HATU: Can be an irritant. Handle with care.
-
DIPEA: Corrosive and flammable. Handle in a fume hood.
-
Solvents (THF, DMF, DCM): Flammable and/or toxic. Avoid inhalation and skin contact.[5]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this starting material. By understanding the underlying principles of the reactions and adhering to strict safety protocols, scientists can effectively leverage this compound to develop the next generation of high-efficacy crop protection agents.
References
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Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]
-
Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety | Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
-
Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry. Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Pirimiphos-methyl | C11H20N3O3PS - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control | ACS Omega. (n.d.). Retrieved January 22, 2026, from [Link]
-
Safety Data Sheet. (n.d.). SynZeal. Retrieved January 22, 2026, from [Link]
-
Safety Data Sheet. (2025). Advanced Biotech. Retrieved January 22, 2026, from [Link]
-
Synthesis and Herbicidal Activity of Muti‐Substituted Pyrido[4,3‐d]pyrimidin‐4‐ones. (n.d.). Wiley Online Library. Retrieved January 22, 2026, from [Link]
-
CAS 1646-29-3 | Methyl 5-aminobenzofuran-2-carboxylate. (n.d.). Alchem. Retrieved January 22, 2026, from [Link]
-
Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. (2021). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Synthesis of novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties and evaluation of their antifungal activity. (n.d.). Sci-Hub. Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Methyl 2-(pyrimidin-4-YL)acetate | C7H8N2O2. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Synthesis of Herbicidal 2-Aryl-4-(3H)-pyrimidinones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Methyl (methylthio)acetate | C4H8O2S. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
GNPS Library Spectrum CCMSLIB00000222264. (n.d.). GNPS. Retrieved January 22, 2026, from [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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The Strategic Utility of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, pyrimidine derivatives stand as a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1][2] Their prevalence stems from their ability to engage in a multitude of biological interactions and their synthetic versatility, which allows for the construction of complex, biologically active molecules.[3][4] Within this important class of compounds, Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate emerges as a particularly valuable, yet often overlooked, intermediate. Its unique trifunctional nature—a reactive pyrimidine core, a strategically positioned methylthio group, and a flexible acetate side chain—offers a powerful toolkit for the synthetic chemist.
This technical guide provides an in-depth exploration of this compound as a key intermediate in the synthesis of fused heterocyclic compounds. Moving beyond a simple recitation of procedures, we will delve into the mechanistic rationale behind its synthesis and application, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Core Attributes of this compound
The synthetic power of this intermediate is best understood by dissecting its key structural features:
-
The Pyrimidine Core: A privileged scaffold in medicinal chemistry, the pyrimidine ring provides a rigid framework that can be readily functionalized to modulate physiochemical properties and biological activity.[5]
-
The C6-Methylthio Group: This group serves a dual purpose. It can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents at the C6 position.[6] Alternatively, it can be oxidized to the corresponding sulfoxide or sulfone, further activating the pyrimidine ring towards nucleophilic attack.[7]
-
The C4-Acetate Side Chain: The ester functionality of the acetate side chain is a versatile handle for a variety of chemical transformations. The α-methylene group is acidic and can be deprotonated to form an enolate, which can then participate in intramolecular cyclization reactions. The ester itself can be hydrolyzed to the corresponding carboxylic acid or converted to an amide or hydrazide, opening up further avenues for derivatization.[8][9]
Proposed Synthesis of this compound
Synthetic Workflow Overview
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one
This initial step involves the S-methylation of the readily available 6-methyl-2-thiouracil.[11]
-
Materials:
-
6-Methyl-2-thiouracil (10.0 g, 70.3 mmol)
-
Potassium Carbonate (K₂CO₃) (19.4 g, 140.6 mmol)
-
Methyl Iodide (MeI) (5.3 mL, 84.4 mmol)
-
Ethanol (200 mL)
-
-
Procedure:
-
To a 500 mL round-bottom flask, add 6-methyl-2-thiouracil and ethanol.
-
Stir the suspension and add potassium carbonate.
-
Add methyl iodide dropwise to the stirring suspension at room temperature.
-
Continue stirring at room temperature for 2-3 hours, monitoring the reaction by TLC (Thin Layer Chromatography).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure 6-methyl-2-(methylthio)pyrimidin-4(3H)-one.
-
Part 2: Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine
The hydroxyl group of the pyrimidinone is then converted to a chloro group, a better leaving group for the subsequent nucleophilic substitution.[12]
-
Materials:
-
6-Methyl-2-(methylthio)pyrimidin-4(3H)-one (from Part 1)
-
Phosphorus Oxychloride (POCl₃)
-
-
Procedure:
-
Carefully add 6-methyl-2-(methylthio)pyrimidin-4(3H)-one to a flask containing an excess of phosphorus oxychloride.
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-6-methyl-2-(methylthio)pyrimidine.
-
Part 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the chloro group with the enolate of methyl acetate.
-
Materials:
-
4-Chloro-6-methyl-2-(methylthio)pyrimidine (from Part 2)
-
Methyl Acetate
-
Sodium Hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methyl acetate dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure complete formation of the enolate.
-
Add a solution of 4-chloro-6-methyl-2-(methylthio)pyrimidine in anhydrous THF dropwise to the enolate solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines
A prime application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with significant interest in medicinal chemistry, particularly as kinase inhibitors.[1][13][14] The following protocol details the cyclocondensation reaction of the intermediate with hydrazine.
Reaction Workflow
Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivative
-
Materials:
-
This compound
-
Hydrazine Hydrate
-
Ethanol or Acetic Acid (as solvent)
-
-
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system to yield the desired pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative.
-
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the hydrazine on the ester carbonyl of the acetate side chain, forming a hydrazide intermediate. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the electron-deficient C6 position of the pyrimidine ring, displacing the methylthio group. Subsequent dehydration and tautomerization lead to the stable aromatic pyrazolo[1,5-a]pyrimidine ring system. The choice of solvent can influence the reaction rate and yield, with protic solvents like ethanol or acetic acid often facilitating the proton transfer steps involved in the mechanism.
Data Presentation
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂S |
| Molecular Weight | 198.24 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) |
| Storage | Store in a cool, dry place away from light and moisture |
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃, Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| SCH₃ | ~2.6 | s | 3H |
| OCH₃ | ~3.7 | s | 3H |
| CH₂ | ~3.8 | s | 2H |
| Pyrimidine-H | ~7.0 | s | 1H |
| Pyrimidine-H | ~8.5 | s | 1H |
Note: Predicted values are based on the analysis of structurally similar compounds and may vary.
Conclusion and Future Outlook
This compound is a highly versatile and valuable intermediate for the synthesis of a wide range of heterocyclic compounds. Its strategic combination of a reactive pyrimidine core, a displaceable methylthio group, and a cyclization-prone acetate side chain provides a powerful platform for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical guidance necessary to effectively utilize this intermediate in their synthetic campaigns. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for the development of new and innovative therapeutic agents.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Advances, 13(35), 24651–24675. [Link]
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SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. (n.d.). Rasayan J. Chem. Retrieved January 22, 2026, from [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2020). Pharmaceuticals, 13(10), 288. [Link]
- Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. (2016). Journal of Chemical, Biological and Physical Sciences, 6(3), 1025-1033.
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (2011). Iranian Journal of Pharmaceutical Research, 10(1), 69–76.
-
Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). ADMET & DMPK, 9(2), 167–176. [Link]
-
A Green and Facile Synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2017). Molbank, 2017(1), M923. [Link]
- [Synthesis of substituted 6-phenylpyrazolo[3,4-d]pyrimidines with potential adenosin-A2A antagonistic activity]. (2002). Archiv der Pharmazie, 335(6), 275–280.
-
Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. (2019). Pharmacia, 66(4), 213–220. [Link]
-
Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)- yl)acetate with hydrazine hydrate. (2008). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Methyl 2-(pyrimidin-4-YL)acetate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6Methyl4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. (2004). ResearchGate. Retrieved January 22, 2026, from [Link]
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Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Herbicidal Compounds
Introduction: The Imperative for Innovation in Weed Management
The global challenge of ensuring food security is intrinsically linked to our ability to manage agricultural weeds, which compete with crops for essential resources like water, nutrients, and light. For decades, synthetic herbicides have been a cornerstone of modern agriculture, dramatically increasing crop yields.[1] However, the evolution of herbicide-resistant weeds poses a significant threat to the continued efficacy of these vital tools.[2] This growing resistance necessitates a continuous pipeline of new herbicidal compounds with diverse modes of action (MOA).[2]
The discovery of novel herbicides is a complex endeavor, drawing from the rational design of synthetic molecules and the exploration of natural phytotoxins.[2][3] A successful herbicide design strategy hinges on a deep understanding of the compound's mechanism of action—the specific biochemical process it disrupts within the plant.[4][5] Furthermore, elucidating the structure-activity relationship (SAR) is critical for optimizing a compound's potency and selectivity.[6][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical methodologies involved in the preparation and evaluation of novel herbicidal compounds. We will delve into the synthesis of key herbicide classes, provide detailed protocols for efficacy testing, and discuss the interpretation of data to guide further discovery efforts.
Part 1: Key Herbicide Classes & Synthesis Strategies
The development of new herbicides often involves modifying existing chemical scaffolds or discovering entirely new ones. Below, we explore the synthesis of compounds targeting well-established and novel modes of action.
Amino Acid Synthesis Inhibitors: The Glufosinate Example
Herbicides that inhibit amino acid biosynthesis are highly effective because these amino acids are essential for protein synthesis and overall plant growth.[8] Glufosinate, a broad-spectrum contact herbicide, acts by inhibiting the enzyme glutamine synthetase, a key player in nitrogen metabolism.[4]
Causality of Experimental Choices: The synthesis of glufosinate often involves a multi-step process. One common route utilizes a Strecker reaction, a method well-suited for creating α-amino acids from aldehydes or ketones.[9] The choice of starting materials and reaction conditions is critical for achieving a good yield and purity. For instance, using an intermediate like (3-nitrile-3-hydroxy)propyl methyl phosphonic acid and reacting it with carbon dioxide and ammonia under high pressure and temperature facilitates the formation of the desired amino acid structure.[9] Another approach involves the hydrolysis of an intermediate formed from 3-methyl n-butoxy phosphono propionaldehyde, acetic acid, isonitrile, and ammonia water, which avoids the use of highly toxic reagents like sodium cyanide.[10]
Protocol 1: Generalized Synthesis of Glufosinate-Ammonium via Strecker Reaction Intermediate [9]
-
Reaction Setup: To a high-pressure reaction kettle, add the intermediate compound, (3-nitrile-3-hydroxy) propyl methyl phosphonic acid.
-
Reagent Addition: Add water (15-75 times the amount of the intermediate), followed by carbon dioxide and ammonia gas. Ammonium bicarbonate or ammonium carbonate can be used as an alternative source for CO2 and ammonia. The molar ratio of the intermediate to carbon dioxide should be between 1:1 and 1:12, and the ratio of ammonia to carbon dioxide should be between 1:0.5 and 1:5.
-
Reaction: Seal the kettle and heat the mixture to 120-180°C. Maintain the reaction for 4-20 hours.
-
Work-up and Isolation: After the reaction is complete, cool the kettle and transfer the reaction liquid.
-
Concentration: Concentrate the reaction liquid under reduced pressure to yield the ammonium salt of glufosinate. The reported yield for this method is over 80%.[9]
Diagram 1: Synthesis Pathway for Glufosinate-Ammonium
Caption: A simplified workflow for the synthesis of Glufosinate-Ammonium.
Protoporphyrinogen Oxidase (PPO) Inhibitors
PPO inhibitors are a significant class of herbicides that block a key enzyme in the chlorophyll biosynthesis pathway.[11] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that destroy cell membranes.[8][11]
Causality of Experimental Choices: The design of novel PPO inhibitors often involves integrating known pharmacophores into new scaffolds. For example, synthesizing benzothiazol-2(3H)-one derivatives and linking them to uracil-based structures can enhance herbicidal activity and improve crop safety.[11] The multi-step synthesis starts from substituted anilines, and the choice of subsequent reagents and reaction conditions is tailored to build the desired heterocyclic system.[11]
Diagram 2: Mode of Action of PPO Inhibitors
Caption: The iterative cycle of herbicide design, synthesis, and testing.
Structure-Activity Relationship (SAR) Analysis: SAR studies aim to understand how different chemical features of a molecule contribute to its biological activity. [6][12]For example, in a study of methyl ketone herbicides, it was found that the type and position of substituents on the aromatic ring were crucial for activity. [12]Indole derivatives showed the highest activity, suggesting that this heterocyclic system is a key interaction moiety for the target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD). [12]By systematically modifying the structure of a lead compound and evaluating the herbicidal activity of the analogs, researchers can build a model that predicts which modifications are likely to improve performance. [7][13]
Conclusion
The development of new herbicidal compounds is a critical component of sustainable agriculture. A successful research program requires a multidisciplinary approach that integrates rational chemical design, efficient synthesis, and robust biological evaluation. By understanding the mode of action and systematically exploring the structure-activity relationships, scientists can overcome the challenge of herbicide resistance and develop the next generation of safe and effective weed management solutions.
References
-
Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Production Processes of Glufosinate Ammonium VS Glyphosate. (n.d.). Linshu Huitong Commercial Inc. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). National Institutes of Health. [Link]
-
Overview of herbicide mechanisms of action. (n.d.). National Institutes of Health. [Link]
-
Natural Compounds as Next-Generation Herbicides. (n.d.). National Institutes of Health. [Link]
-
Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. (2022). ACS Omega. [Link]
-
Herbicide How-To: Understanding Herbicide Mode of Action. (n.d.). Oklahoma State University Extension. [Link]
-
European Guidelines to conduct herbicide resistance tests. (2017). European Herbicide Resistance Working Group. [Link]
-
Chemistry and Structure-Activity Relationships of Herbicide Safeners. (1990). ResearchGate. [Link]
- Method for synthesizing glufosinate. (n.d.).
-
Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). MDPI. [Link]
-
Herbicidal efficacy of some natural products and mulching compared to herbicides for weed control in onion fields. (n.d.). Journal of Plant Protection Research. [Link]
-
Herbicidal activity of three natural products on four weed species. (2021). SciELO. [Link]
-
Herbicide. (n.d.). Wikipedia. [Link]
-
Sequential and Co-Application of Glyphosate and Glufosinate in Cotton. (n.d.). Cotton Incorporated. [Link]
-
Structure-activity Relationships: Approaches to Herbicide Design. (n.d.). Weed Science Society of America. [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]
-
Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. (2025). Journal of Agricultural and Food Chemistry. [Link]
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-
How herbicides control weeds: mode of action explained. (n.d.). MOA Technology. [Link]
-
Natural products as sources of herbicides: Current status and future trends. (2015). ResearchGate. [Link]
-
Guidelines for Herbicide Registration Trials: Cotton. (n.d.). Department of Agriculture, Land Reform and Rural Development, South Africa. [Link]
-
Design, synthesis and herbicidal evaluation of novel uracil derivatives containing an isoxazoline moiety. (2020). ResearchGate. [Link]
-
The structure-activity relationship in herbicidal monosubstituted sulfonylureas. (2011). PubMed. [Link]
-
Control Efficacy of Natural Products on Broadleaf and Grass Weeds Using Various Application Methods. (2023). MDPI. [Link]
-
Evaluation of the Interaction between Glyphosate and Glufosinate. (2012). USDA ARS. [Link]
-
Herbicide Mode-Of-Action Summary. (n.d.). Purdue University Extension. [Link]
-
Testing for and Deactivating Herbicide Residues. (n.d.). UMass Amherst. [Link]
-
A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS. [Link]
-
Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. (2013). Michigan State University Extension. [Link]
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Troubleshooting & Optimization
Navigating the Synthesis of Methyl 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetate: A Technical Support Guide
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrimidine derivatives hold a place of prominence due to their diverse biological activities. The synthesis of Methyl 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetate, a key intermediate, can present unique challenges. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to optimize your synthetic route and improve yields.
I. Understanding the Core Synthesis
The primary route to obtaining Methyl 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetate involves the alkylation of 6-methyl-2-(methylthio)pyrimidin-4-ol with methyl chloroacetate. This reaction, typically performed in a polar aprotic solvent like dimethylformamide (DMF), is an O-alkylation where the hydroxyl group of the pyrimidinol displaces the chloride from methyl chloroacetate. A high yield of 80% has been reported for this transformation.[1]
Below is a workflow diagram illustrating the key steps of this synthesis.
Caption: Synthetic workflow for Methyl 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetate.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Reactants: Degradation of methyl chloroacetate or the pyrimidinol precursor. 2. Insufficient Base: Incomplete deprotonation of the pyrimidinol. 3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. 4. Presence of Water: Moisture can quench the base and hydrolyze the ester. | 1. Verify Reactant Quality: Use freshly opened or purified reagents. Confirm the purity of the starting pyrimidinol by NMR and melting point. 2. Optimize Base Stoichiometry: Use a slight excess of a strong base like sodium hydride (NaH). Ensure the base is fresh and has been stored under inert conditions. 3. Adjust Temperature: While the reaction can proceed at room temperature after deprotonation, gentle heating (e.g., to 50-60 °C) may be beneficial. Monitor the reaction by TLC. 4. Ensure Anhydrous Conditions: Use anhydrous DMF and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a Major Byproduct | 1. N-Alkylation: Alkylation occurring on the nitrogen atom of the pyrimidine ring instead of the oxygen.[1] 2. Self-condensation of Methyl Chloroacetate: Can occur in the presence of a strong base. | 1. Solvent Choice: The choice of solvent can influence the O- vs. N-alkylation ratio. While DMF is reported to give high yields of the O-alkylated product, you could explore other polar aprotic solvents.[1] 2. Controlled Addition: Add the methyl chloroacetate dropwise to the solution of the deprotonated pyrimidinol to maintain a low concentration of the alkylating agent. |
| Difficult Purification | 1. Residual DMF: High boiling point of DMF makes it difficult to remove completely. 2. Unreacted Starting Materials: Incomplete reaction leading to a mixture of starting material and product. 3. Oily Product: Product may not crystallize easily. | 1. Azeotropic Removal: Co-evaporate the crude product with a lower boiling point solvent like toluene under reduced pressure. 2. Optimize Reaction Monitoring: Use TLC to ensure the reaction has gone to completion before work-up. 3. Purification Strategy: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purification. |
III. Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of O- and N-alkylated products. How can I improve the selectivity for O-alkylation?
A1: The selectivity between O- and N-alkylation is a known challenge in pyrimidine chemistry. The choice of solvent and base can significantly influence the outcome. The use of a polar aprotic solvent like DMF is known to favor O-alkylation.[1] Additionally, converting the pyrimidinol to its sodium salt with a strong, non-nucleophilic base like sodium hydride before adding the alkylating agent can enhance O-selectivity.
Q2: My reaction is sluggish and gives a low yield. What are the key parameters to check?
A2: Several factors can contribute to a sluggish reaction. First, ensure the purity and reactivity of your starting materials. Impurities in the 6-methyl-2-(methylthio)pyrimidin-4-ol can inhibit the reaction. Secondly, the efficiency of the deprotonation step is crucial. Use a fresh, high-quality base and ensure anhydrous conditions. Finally, while the reaction can proceed at ambient temperature, gentle heating can often improve the reaction rate and yield. Monitoring the reaction progress by TLC is essential to determine the optimal reaction time.
Q3: What is the best method to purify the final product?
A3: The purification method will depend on the nature of the impurities. If the main impurity is unreacted starting material, column chromatography is often the most effective method. If the product is a solid and the impurities are minor, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a straightforward and scalable purification technique.
Q4: Can I use a different alkylating agent instead of methyl chloroacetate?
A4: Yes, it is possible to use other alkylating agents to introduce different ester groups (e.g., ethyl bromoacetate). However, the reactivity of the alkylating agent will influence the reaction conditions. For instance, a more reactive alkylating agent like an alkyl iodide may require lower reaction temperatures to avoid side reactions.
Q5: How can I confirm the structure of my product and differentiate between O- and N-alkylation?
A5: The most definitive methods for structure elucidation are NMR spectroscopy (¹H and ¹³C) and mass spectrometry. In the ¹H NMR spectrum of the O-alkylated product, you would expect to see a singlet corresponding to the methylene protons of the acetate group (O-CH₂-CO₂Me). The chemical shift of this peak will be different from that of an N-alkylated product. Additionally, 2D NMR techniques like HMBC can help establish the connectivity between the methylene group and the pyrimidine ring.
IV. Experimental Protocols
Protocol 1: Synthesis of 6-methyl-2-(methylthio)pyrimidin-4-ol
This protocol is adapted from established methods for the synthesis of similar pyrimidine derivatives.
-
In a round-bottom flask, dissolve ethyl acetoacetate and S-methylisothiourea in ethanol.
-
Add a solution of potassium hydroxide in ethanol and reflux the mixture for 3 hours.
-
After cooling, neutralize the reaction mixture with acetic acid.
-
The precipitated solid is filtered, washed with water, and dried to yield 6-methyl-2-(methylthio)pyrimidin-4-ol.
Protocol 2: Synthesis of Methyl 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetate
This protocol is based on the reported high-yield synthesis.[1]
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend 6-methyl-2-(methylthio)pyrimidin-4-ol in anhydrous DMF.
-
Cool the mixture in an ice bath and add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt.
-
Add methyl chloroacetate dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
Vergush A., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical Biological and Physical Sciences, 6(3), 1025-1033. [Link]
Sources
Technical Support Center: Purification of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
Welcome to the technical support guide for the purification of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. As a key intermediate in the synthesis of various biologically active molecules, obtaining this pyrimidine derivative in high purity is critical for downstream applications. This guide is designed to help you navigate the common challenges associated with its purification from a typical reaction mixture.
Understanding the Challenge: The Nature of the Beast
The purification of this compound is often complicated by the presence of unreacted starting materials, reaction byproducts, and reagents. The molecule itself possesses moderate polarity due to the pyrimidine core and the ester functionality, while the methylthio group adds a unique characteristic. This profile requires a carefully selected purification strategy to efficiently remove both more polar and less polar impurities.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My initial workup by aqueous extraction isn't removing a persistent, polar impurity. What could it be and how do I get rid of it?
Answer: A common polar impurity is the corresponding carboxylic acid, 2-(6-(methylthio)pyrimidin-4-yl)acetic acid, which results from the hydrolysis of the methyl ester. This can occur if the reaction is run under basic conditions (e.g., with NaOH, KOH) and is not sufficiently quenched, or if the workup involves acidic conditions that are too harsh or prolonged.
Troubleshooting Steps:
-
Confirmation: The presence of the carboxylic acid can be confirmed by LC-MS, as you will see a peak with a mass corresponding to the loss of a methyl group (-14 Da) compared to your product. In ¹H NMR, the characteristic methyl ester singlet (around 3.7 ppm) will be absent for the impurity.
-
Solution - Basic Wash: The most effective way to remove this acidic impurity is to perform a liquid-liquid extraction with a mild base.
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate is basic enough to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Causality: The key here is the pKa difference. Carboxylic acids typically have a pKa of ~4-5, making them easily deprotonated by bicarbonate (the pKa of carbonic acid is ~6.4). Your ester product is not acidic and will remain in the organic layer.
-
Follow the basic wash with a water wash to remove residual bicarbonate, and then a brine wash to facilitate drying. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Question 2: I'm performing flash column chromatography on silica gel, but my product is co-eluting with an unknown, less-polar impurity. How can I improve my separation?
Answer: Co-elution with a less-polar impurity suggests that the polarity of your mobile phase is too high, causing both compounds to travel up the column too quickly. The goal is to find a solvent system where your product has a retention factor (Rƒ) of approximately 0.25-0.35 on a TLC plate, which generally provides the best separation in column chromatography.[1]
Optimization Strategy:
-
TLC Analysis: First, optimize the mobile phase using Thin-Layer Chromatography (TLC).[1]
-
Start with a common solvent system like Hexane:Ethyl Acetate. If you were using a 1:1 mixture (50% EtOAc), for example, decrease the proportion of the more polar solvent (EtOAc).
-
Test solvent systems like 4:1, 5:1, and even 10:1 Hexane:EtOAc. The goal is to see clear separation between your product spot and the impurity spot.
-
-
Solvent System Modification: If simple ratio changes are insufficient, consider adding a third solvent or changing the system entirely.
-
Add Dichloromethane (DCM): A system like Hexane:DCM:EtOAc can sometimes provide unique selectivity.
-
Switch to Toluene: Replacing Hexane with Toluene can alter the π-π interactions with your aromatic pyrimidine ring, potentially changing the elution order and improving separation.
-
-
Column Parameters:
-
Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for separation.
-
Dry Loading: If your crude product has poor solubility in the mobile phase, consider adsorbing it onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent for loading (wet loading). This leads to a more uniform starting band and better resolution.
-
Question 3: My purified product is a persistent oil, but the literature reports it as a solid. How can I induce crystallization?
Answer: The failure to crystallize can be due to residual solvent or minor impurities inhibiting the formation of a crystal lattice. A systematic approach to screen for an appropriate crystallization solvent is the best path forward.[2]
Step-by-Step Crystallization Protocol:
-
Purity Check: Ensure the product is of high purity (>95% by NMR or HPLC). Impurities can significantly hinder crystallization. If necessary, re-purify a small amount by column chromatography.
-
Solvent Screening:
-
Place a small amount of your oil (~20-30 mg) in several small vials.
-
Add a single solvent dropwise to each vial at room temperature until the oil dissolves. Good single-solvent candidates are those in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol, isopropanol, ethyl acetate, toluene).
-
If a good single solvent is not found, try a binary solvent system. Dissolve the oil in a small amount of a "soluble" solvent (like DCM or acetone). Then, slowly add a "poor" or "anti-solvent" (like hexanes or petroleum ether) dropwise until the solution becomes faintly cloudy (turbid).
-
-
Inducing Crystallization:
-
Slow Cooling: If using a single hot solvent, allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer. Slow cooling promotes the growth of larger, purer crystals.[2]
-
Vapor Diffusion: Place the vial containing your dissolved product inside a larger, sealed jar that contains the anti-solvent. The anti-solvent vapor will slowly diffuse into your product solution, gradually lowering the solubility and inducing crystallization.[2]
-
Scratching: Gently scratch the inside of the vial with a glass rod. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
-
Isolation: Once crystals have formed, collect them by vacuum filtration and wash with a small amount of the cold crystallization solvent to remove any surface impurities. Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect from a typical synthesis of this compound?
A1: Besides the hydrolyzed acid mentioned previously, common impurities include:
-
Unreacted Starting Materials: Such as 4-chloro-6-(methylthio)pyrimidine or 6-(methylthio)pyrimidine-4-ol.
-
Reagents: Bases (e.g., triethylamine), coupling agents, or phase-transfer catalysts.
-
Solvent Residues: High-boiling solvents like DMF, DMSO, or Toluene.
-
Oxidation Product: The methylthio group (-SCH₃) can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), especially if oxidizing agents are present or during prolonged exposure to air. These will be significantly more polar than the desired product.
Q2: Which chromatographic techniques are most suitable for purifying pyrimidine derivatives like this one?
A2: The choice depends on the scale and required purity.
-
Flash Column Chromatography: The workhorse for preparative scale (milligrams to grams). Silica gel is the most common stationary phase.[1] For very polar pyrimidines, alumina (neutral or basic) can be an alternative.
-
Preparative HPLC: For final polishing to achieve very high purity (>99.5%) or for separating difficult-to-resolve isomers. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for highly polar compounds that show poor retention in reverse-phase chromatography.[3][4] It uses a polar stationary phase with a primarily organic mobile phase.
Q3: What are the recommended storage conditions for the purified this compound?
A3: To ensure long-term stability, the purified compound should be stored in a tightly sealed container, protected from light and moisture. For maximum stability, storing at low temperatures (-20°C or -80°C) under an inert atmosphere (like argon or nitrogen) is recommended to prevent both hydrolysis of the ester and oxidation of the methylthio group.
Data & Protocols
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Mobile Phase (Starting Point) | Rƒ / Elution Profile | Rationale & Comments |
| TLC | Silica Gel 60 F₂₅₄ | 3:1 Hexane:Ethyl Acetate | Aim for Rƒ ≈ 0.3 | Excellent for initial screening. Adjust ratio to achieve separation. |
| Flash Column | Silica Gel (230-400 mesh) | Gradient: 100% Hexane -> 50% Ethyl Acetate in Hexane | Product should elute at ~20-30% Ethyl Acetate | A gradient is often more efficient than isocratic elution for separating multiple components of varying polarity. |
| Prep HPLC | C18 Silica | Gradient: 90% Water (0.1% TFA) -> 95% Acetonitrile (0.1% TFA) | Varies by system | TFA is used to sharpen peaks by protonating basic sites. Buffer choice may need optimization. |
Protocol 1: General Flash Column Chromatography Workflow
-
Column Packing: Select an appropriately sized column for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, create a dry load by adsorbing the product onto a small amount of silica, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with the non-polar solvent. Gradually increase the polarity by adding the more polar solvent (e.g., Ethyl Acetate) according to your pre-determined gradient.
-
Fraction Collection: Collect fractions based on volume (e.g., 10-20 mL per tube).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Pool the pure fractions.
-
Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Visualizations
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the analysis of the crude reaction mixture.
Caption: Decision workflow for purification of this compound.
References
- BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (2025). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- BenchChem. (2025). Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives.
- Ghazaryan, E., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical Biological and Physical Sciences, 6(3), 1025-1033.
-
Reddy, A. S., et al. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design, 12(7), 3743-3754. Available at: [Link]
-
Manetti, F., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Pharmaceuticals, 14(1), 59. Available at: [Link]
-
Manetti, F., et al. (2020). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena AIR. Available at: [Link]
-
Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803-16. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21486902, Methyl 2-(pyrimidin-4-YL)acetate. Retrieved January 22, 2026, from [Link].
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Available at: [Link]
-
Al-Mulla, E. A. J. (2020). synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Navigating Side Reactions in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrimidine derivatives. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the common challenges encountered in the lab. This resource is built on the principles of scientific integrity, providing field-proven insights to help you troubleshoot and optimize your synthetic routes.
We will delve into the intricacies of two of the most powerful and widely used methods for pyrimidine synthesis: the Biginelli reaction and the Pinner pyrimidine synthesis . Our focus will be on the common side reactions that can compromise your yield and purity, and the practical strategies to mitigate them.
Troubleshooting Guide: A Mechanistic Approach
This section is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench. We will explore the "why" behind each problem, grounding our troubleshooting in the reaction mechanisms.
The Biginelli Reaction: Common Pitfalls and Solutions
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester (or other active methylene compound), and urea (or thiourea), typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] While elegant in its simplicity, several competing pathways can lead to undesired byproducts.
Question 1: My Biginelli reaction has a low yield and a major byproduct that is highly fluorescent. What is it and how can I prevent its formation?
Answer: You are likely observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).[3][4] This is a common fluorescent byproduct that arises from a competing reaction pathway, especially at elevated temperatures.
Causality & Mechanism:
The Hantzsch pathway becomes significant when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia.[4] The requisite ammonia is often generated from the decomposition of urea at higher reaction temperatures.[3][4] This pathway competes directly with the desired Biginelli condensation for the starting materials.
Preventative Measures:
-
Temperature Control: This is the most critical factor. Higher temperatures accelerate the decomposition of urea to ammonia, favoring the Hantzsch pathway.[3][4] Lowering the reaction temperature can significantly suppress the formation of the DHP byproduct.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired reaction.
-
Order of Addition: In some cases, adding the urea to the reaction mixture last can minimize its premature decomposition.[3][4]
Question 2: My reaction is sluggish, with a significant amount of unreacted starting materials. How can I improve the conversion?
Answer: Low conversion in a Biginelli reaction can be attributed to several factors, including an inefficient catalyst, suboptimal reaction conditions, or issues with the purity of your reactants.[3]
Causality & Troubleshooting Workflow:
Low conversion indicates that the activation energy for one or more steps in the reaction is not being overcome. The initial condensation steps and the final cyclization are often key hurdles.
Troubleshooting Steps:
-
Catalyst Activity:
-
If you are using a reusable catalyst, it may require regeneration.
-
For acid catalysts like HCl, ensure the concentration is appropriate.[3]
-
-
Reaction Time and Temperature:
-
The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.
-
It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
-
-
Reactant Purity:
-
Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[3]
-
-
Solvent Choice:
Question 3: My crude product is difficult to purify, and I suspect the presence of an uncyclized intermediate or a Knoevenagel adduct. How can I confirm this and what can I do?
Answer: The presence of uncyclized intermediates (open-chain ureides) or Knoevenagel condensation products are common issues that complicate purification and reduce the yield of the desired DHPM.
Causality & Mechanism:
-
Uncyclized Ureide Intermediate: This occurs when the final intramolecular cyclization and dehydration step fails to proceed efficiently. This can be due to insufficient activation of the ketone carbonyl for the nucleophilic attack by the terminal urea nitrogen.[5]
-
Knoevenagel Condensation Product: This byproduct forms from the condensation of the aldehyde and the β-ketoester. This reaction can be a major competing pathway, consuming the starting materials before they can enter the Biginelli cycle.
Mitigation and Troubleshooting:
-
For Uncyclized Intermediates:
-
Increase Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.[5]
-
Increase Temperature: Heating the reaction mixture (e.g., to reflux in a suitable solvent like ethanol or THF) can provide the necessary activation energy for ring closure.[5]
-
Use a Dehydrating Agent: In stubborn cases, adding a dehydrating agent or employing a Dean-Stark trap can drive the equilibrium towards the cyclized product by removing water.
-
-
For Knoevenagel Adduct Formation:
-
Optimize Reaction Conditions: Carefully controlling the stoichiometry and the choice of catalyst can favor the Biginelli pathway.
-
Consider a stepwise approach: In some cases, pre-forming one of the intermediates of the Biginelli pathway before adding the third component can minimize the Knoevenagel side reaction.
-
Spectroscopic Identification of Byproducts:
-
Knoevenagel Adduct (e.g., from benzaldehyde and ethyl acetoacetate):
-
¹H NMR: Expect to see signals for the ethyl group, the methyl group, the aromatic protons, and a characteristic vinylic proton signal. The absence of urea-derived NH protons is a key indicator.
-
¹³C NMR: Will show signals for the ester and ketone carbonyls, aromatic carbons, and the carbons of the ethyl and methyl groups.
-
MS: The mass spectrum will correspond to the molecular weight of the condensed aldehyde and β-ketoester, minus a molecule of water.
-
-
Uncyclized Ureide Intermediate:
-
¹H and ¹³C NMR: Will show signals corresponding to all three components (aldehyde, β-ketoester, and urea), but the chemical shifts will be different from the cyclized product. The presence of distinct NH protons from the urea moiety that have not been incorporated into the ring is a key feature.
-
MS: The molecular ion peak will be 18 mass units higher than the final DHPM product, corresponding to the uncyclized structure before dehydration.
-
The Pinner Pyrimidine Synthesis: Overcoming Challenges
The Pinner pyrimidine synthesis is a versatile method for preparing substituted pyrimidines, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine.[5] A key variation of this is the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ester salt (a Pinner salt), which can then be reacted with an amine source to form the pyrimidine ring.[3] The primary challenges in this synthesis often revolve around the stability of intermediates and the conditions required for efficient cyclization.
Question 4: My Pinner synthesis is failing, and I suspect hydrolysis of my intermediates. What are the critical parameters to control?
Answer: The Pinner synthesis is highly sensitive to moisture. The intermediate Pinner salt (alkyl imidate salt) is very susceptible to hydrolysis, which leads to the formation of esters as byproducts instead of the desired pyrimidine.[6]
Causality & Mechanism:
The Pinner reaction relies on the formation of a highly electrophilic nitrilium ion upon protonation of the nitrile by a strong acid. An alcohol then attacks this intermediate to form the Pinner salt. If water is present, it can compete with the alcohol in attacking the nitrilium ion or hydrolyze the Pinner salt, leading to the formation of an ester and thwarting the subsequent cyclization to a pyrimidine.
Preventative Measures:
-
Strict Anhydrous Conditions: This is the most critical factor.
-
Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).
-
Thoroughly dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile.[7] This in-situ formation of the Pinner salt ensures strictly anhydrous and acidic conditions.
-
Purity of Reagents: Ensure the nitrile and alcohol are of high purity and are anhydrous.
Question 5: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?
Answer: Incomplete cyclization can be a result of several factors, including insufficient activation of the carbonyl group for nucleophilic attack or steric hindrance from bulky substituents.[5]
Troubleshooting Steps:
-
Catalyst: If you are not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[5]
-
Reaction Time: Some cyclizations are inherently slow and may require extended reaction times. Monitor the reaction progress by TLC.[5]
-
Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[5]
-
Temperature: A moderate increase in temperature can sometimes provide the necessary activation energy for the cyclization to occur. However, be mindful that Pinner salts can be thermally unstable and may decompose at higher temperatures.[3]
Frequently Asked Questions (FAQs)
Q1: Can I use aliphatic aldehydes in the Biginelli reaction?
A1: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes can be more prone to self-condensation (an aldol condensation) and other side reactions. The "Atwal modification," which involves pre-forming the enone intermediate, can be an effective strategy for improving yields with aliphatic aldehydes.
Q2: My crude Biginelli product is an oil and won't crystallize. What should I do?
A2: "Oiling out" is a common problem in recrystallization, especially with impure compounds or when the melting point of the solute is lower than the boiling point of the solvent.[8][9] Here are some strategies to try:
-
Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Add more solvent: The solution might be too supersaturated. Add a small amount of the hot solvent to the oil, heat to dissolve, and then cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the solvent system: Try a different solvent or a mixture of solvents. For polar pyrimidine derivatives, a mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexanes) can sometimes be effective.[10]
Q3: How can I purify highly polar pyrimidine derivatives?
A3: Highly polar pyrimidine derivatives can be challenging to purify by standard reverse-phase chromatography due to poor retention. Consider these alternative techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is well-suited for separating highly polar compounds.
-
Recrystallization: With careful solvent selection, recrystallization can be a very effective method for purifying polar compounds.
-
Normal-Phase Chromatography: Using a polar stationary phase like silica gel and a non-polar mobile phase can be effective, but solubility of the sample in the mobile phase can be a challenge.
Data Presentation: Optimizing Your Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of the Biginelli reaction, providing a quantitative basis for your optimization efforts.
Table 1: Influence of Different Catalysts on the Biginelli Reaction
| Catalyst | Reaction Time | Yield (%) | Reference |
| HCl | 18 h | 78% | [2] |
| Yb(OTf)₃ | 3 h | 92% | [10] |
| InCl₃ | 10 h | 91% | [10] |
| LiClO₄ | 6 h | 94% | [10] |
| Fe(NO₃)₃·9H₂O (Solvent-free) | 45 min | 96% | [11] |
Conditions: Benzaldehyde, ethyl acetoacetate, and urea in refluxing ethanol, unless otherwise noted.
Table 2: Effect of Solvent on Biginelli Reaction Yield
| Solvent | Reaction Time | Yield (%) | Reference |
| Ethanol | 35 min | 95% | [5] |
| Methanol | 35 min | 82% | [5] |
| Acetonitrile | 35 min | 60% | [5] |
| THF | 35 min | 78% | [5] |
| Solvent-free | 35 min | 75% | [5] |
Conditions: Benzaldehyde, acetylacetone, and urea with a catalyst at reflux.
Experimental Protocols
Protocol 1: High-Yield, Catalyst-Free Biginelli Synthesis via Ball Milling
This protocol offers an environmentally friendly and highly efficient method for synthesizing dihydropyrimidines, often resulting in a pure product without the need for further purification.
Reagents:
-
Aldehyde (e.g., Benzaldehyde): 0.02 mol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 0.02 mol
-
Urea (or Thiourea): 0.02 mol
Procedure:
-
Place the aldehyde (0.02 mol), β-ketoester (0.02 mol), and urea (0.02 mol) into a stainless steel grinding vial.
-
Add stainless steel grinding balls.
-
Secure the vial in a planetary ball mill and operate at high speed (e.g., 750 rpm) for 30 minutes.
-
After milling, the product is typically obtained as a solid powder in high purity (>98%) and can be collected directly from the vial.
-
If necessary, the product can be recrystallized from ethanol to obtain crystalline material.
Protocol 2: Optimized Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine
This protocol is based on the classical Pinner condensation and emphasizes the critical need for anhydrous conditions to prevent hydrolysis and maximize yield.[5]
Reagents:
-
Amidine hydrochloride (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
β-Diketone (1 eq)
-
Anhydrous ethanol
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar). Use anhydrous ethanol, freshly opened or distilled.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (under an inert atmosphere), dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Biginelli Reaction: Competing Pathways
Caption: Competing pathways in the Biginelli reaction.
Pinner Synthesis Troubleshooting Workflow
Caption: Troubleshooting workflow for the Pinner synthesis.
References
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
-
Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide triflate catalyzed Biginelli reaction. One-pot synthesis of dihydropyrimidinones under solvent-free conditions. Journal of Organic Chemistry, 65(12), 3864-3868. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Kahn, K., & Tipton, P. A. (1998). Spectroscopic characterization of intermediates in the urate oxidase reaction. Biochemistry, 37(33), 11651-11659. [Link]
-
Zahra, J. A., Taha, M. O., & Al-Qirim, T. M. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. [Link]
-
Shah, T. P., & Patel, P. R. (2018). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR, 5(8), 586-591. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
-
Akaji, K., & Kiso, Y. (2008). Improved Pinner Reaction with CPME as a Solvent. Journal of Synthetic Organic Chemistry, Japan, 66(12), 1225-1226. [Link]
-
da Silva, F. C., de Souza, M. C. B. V., Ferreira, V. F., Sabino, J. R., & de Paula, J. C. (2012). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. Journal of the Brazilian Chemical Society, 23(3), 564-570. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Wikipedia. (n.d.). Biginelli reaction. [Link]
-
CUNY. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
Draksharapu, A., Angelone, D., Quesne, M. G., Padamati, S. K., Gómez, L., Hage, R., ... & de Visser, S. P. (2015). Identification and spectroscopic characterization of nonheme iron (III) hypochlorite intermediates. Angewandte Chemie International Edition, 54(14), 4357-4361. [Link]
-
Ramazani, A., Rouhani, M., & Joo, S. W. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N, N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 125-130. [Link]
-
Kumar, S., Saini, A., & Sandhu, J. S. (2011). Hantzsch reaction: synthesis and characterization of some new 1, 4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. European journal of medicinal chemistry, 46(11), 5593-5601. [Link]
-
Biswas, T. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. [Link]
-
Sahota, N., AbuSalim, D. I., Wang, M. L., Brown, C. J., Zhang, Z., El-Baba, T. J., ... & Clemmer, D. E. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Chemical Science, 10(16), 4445-4454. [Link]
-
Gein, V. L., Sagitova, D. R., & Sagitov, R. F. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4), 1-4. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry Steps. (n.d.). Nitriles to Esters. [Link]
Sources
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- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pinner Reaction [organic-chemistry.org]
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- 10. Tips & Tricks [chem.rochester.edu]
- 11. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. This guide is structured as a series of troubleshooting questions and FAQs to directly address the specific challenges you may encounter, from low yields to unexpected side reactions. We will delve into the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during pyrimidine synthesis, with a focus on widely used methods like the Biginelli and Pinner reactions.
Question 1: My Biginelli reaction is resulting in a very low yield. What are the likely causes and how can I improve it?
Low yields in the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea), are a common issue. The problem can typically be traced back to one or more of the following factors: catalysis, reaction conditions, solvent choice, or reagent quality.[1][2]
Causality & Optimization Strategy:
-
Catalyst Issues: The reaction is acid-catalyzed, and in the absence of a catalyst, product formation is often difficult, resulting in poor yields.[1]
-
Expert Insight: Both Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) are effective.[1][3] The choice of catalyst can be substrate-dependent. If one type of acid catalyst is giving poor results, screening others is a logical next step. Reusable catalysts might also lose activity over time and may require regeneration.[1]
-
Troubleshooting Steps:
-
Verify Catalyst Presence: Ensure a suitable acid catalyst is being used.
-
Screen Catalysts: Test a panel of both Brønsted and Lewis acids to find the optimal one for your specific substrates.[1]
-
Check Catalyst Loading: Start with a catalytic amount (e.g., 10-20 mol%) and optimize.[3] Insufficient loading can lead to a stalled reaction, while excessive amounts may promote side reactions.[3]
-
Confirm Catalyst Activity: Use a fresh, properly stored catalyst, as some can be sensitive to air and moisture.[3]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Expert Insight: Some reactions require extended durations or higher temperatures to proceed to completion.[1] However, excessively high temperatures can lead to the decomposition of urea or promote the formation of byproducts.[1]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.[1]
-
Optimize Temperature: Gradually increase the reaction temperature (e.g., from room temperature to reflux). Note that for some catalyst systems, a specific temperature is needed to favor the Biginelli product over Hantzsch-type byproducts.[4]
-
-
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction rate.[1]
-
Expert Insight: The polarity of the solvent can significantly influence the reaction outcome.[1] While ethanol is common, it is not always optimal.
-
Troubleshooting Steps:
-
-
Reagent Purity & Stoichiometry:
-
Expert Insight: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[1] Using a slight excess of urea (e.g., 1.5 equivalents) is common practice to shift the equilibrium towards the product.[1]
-
Troubleshooting Steps:
-
Ensure Purity: Use high-purity, and if necessary, freshly distilled or recrystallized starting materials.
-
Adjust Stoichiometry: If using equimolar amounts, try increasing the urea or thiourea to 1.5 equivalents.
-
-
Question 2: My Pinner synthesis is yielding a complex mixture of byproducts. What are the common side reactions and how can I minimize them?
The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4] While effective, it can be plagued by side reactions if not properly controlled.
Causality & Optimization Strategy:
-
Common Side Reactions:
-
Self-Condensation of the 1,3-Dicarbonyl: This is a frequent issue, leading to polymeric materials.[4][6]
-
Hydrolysis of Amidine/Intermediates: Amidines can be hygroscopic, and the presence of water can lead to hydrolysis of the starting material or key reaction intermediates.[6]
-
Incomplete Cyclization: The reaction may stall after the initial condensation, leaving uncyclized intermediates in the mixture.[4][6]
-
-
Troubleshooting & Preventative Measures:
-
Maintain Anhydrous Conditions: This is the most critical factor. Water promotes hydrolysis.[6]
-
Protocol: Thoroughly flame-dry all glassware. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
-
Ensure Amidine Quality:
-
Control Stoichiometry and Addition:
-
Promote Cyclization:
-
Protocol: If incomplete cyclization is suspected, increasing the reaction temperature or extending the reaction time may be necessary.[4]
-
-
Question 3: My crude product is difficult to purify. What are the best strategies for isolating pure pyrimidines?
Purification is often challenging due to the presence of polar byproducts or unreacted starting materials. The optimal method depends on the scale of the reaction and the nature of the impurities.[8]
Causality & Optimization Strategy:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline pyrimidine products, especially dihydropyrimidinones (DHPMs) from the Biginelli reaction.[4][8]
-
Expert Insight: The key is selecting the right solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.
-
Protocol:
-
Solvent Screening: Test common solvents like ethanol, isopropanol, or ethyl acetate.
-
Procedure: Dissolve the crude solid in a minimal amount of boiling solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals.[8] Collect the crystals by filtration and wash with a small amount of cold solvent.[4][6]
-
-
-
Column Chromatography: A versatile technique for separating complex mixtures when recrystallization is ineffective.[8]
-
Expert Insight: For polar compounds like many pyrimidine derivatives, silica gel is the standard stationary phase. A gradient elution is often necessary.
-
Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for many pyrimidines is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[4][8]
-
Column Packing & Elution: Pack the column with silica gel. Load the sample and elute with the chosen solvent system, gradually increasing the polarity if necessary.[8] For basic pyrimidines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent streaking and improve separation.[8]
-
-
Decision Tree for Purification
Caption: A decision-making workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using microwave-assisted synthesis for pyrimidines?
Microwave irradiation has become a popular technique in organic synthesis for several reasons.[9] It offers significant advantages over conventional heating methods, including drastic reductions in reaction times, improved product yields, and often cleaner reactions with fewer byproducts.[9][10][11] For pyrimidine synthesis, particularly multicomponent reactions like the Biginelli reaction, microwave heating can accelerate the process from hours to just minutes.[10][12]
Q2: I suspect N-acylurea byproducts in my Biginelli reaction. How can I identify and minimize them?
N-acylureas can form from the reaction of the β-ketoester with urea, complicating purification.[1][4]
-
Identification: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[4]
-
Minimization: Their formation can often be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[4]
-
Removal: Recrystallization is frequently the most effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[4]
Q3: Can steric hindrance from my starting materials affect the reaction?
Yes, bulky substituents on the aldehyde or the 1,3-dicarbonyl compound can significantly slow down the reaction rate due to steric hindrance.[1] If you suspect this is an issue, consider prolonging the reaction time or moderately increasing the temperature.[1][4] If feasible, switching to a less sterically hindered substrate is another option.[1]
Q4: Are there greener or more sustainable approaches to pyrimidine synthesis?
Absolutely. The field is increasingly moving towards more sustainable methods. Key approaches include:
-
Solvent-Free Synthesis: As mentioned earlier, techniques like ball milling or simply heating neat reactants can eliminate the need for solvents, reducing waste.[1][5]
-
Green Solvents: When a solvent is necessary, using environmentally benign options like ethanol or even water is preferred.[13][14]
-
Reusable Catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles improves the overall efficiency and sustainability of the process.[1][15]
Data & Protocols
Table 1: Influence of Reaction Parameters on Biginelli Reaction
| Parameter | Condition | Potential Outcome | Rationale & Citation |
| Catalyst | No Catalyst | Very low yield. | The reaction is acid-catalyzed and proceeds poorly without one.[1] |
| Lewis Acid (e.g., Yb(OTf)₃) | Often high yields, can be effective under solvent-free conditions. | Strong activation of carbonyl groups promotes cyclization.[1][16] | |
| Brønsted Acid (e.g., HCl) | Effective, but can sometimes require harsher conditions. | Classic catalyst for the reaction; protonates intermediates to facilitate condensation.[3] | |
| Solvent | Ethanol | Moderate to good yields. | Common protic solvent that solubilizes reactants well.[1] |
| Acetonitrile | Can improve yields for certain substrates. | A polar aprotic solvent that can influence reaction kinetics.[1] | |
| Solvent-Free | Often excellent yields, environmentally friendly. | High concentration of reactants drives the reaction forward.[1][16] | |
| Temperature | Room Temp. | Reaction may be very slow or stall. | Insufficient energy to overcome activation barriers. |
| Reflux | Generally faster reaction and higher conversion. | Provides necessary activation energy.[1] | |
| High Temp. (>100°C) | Risk of byproduct formation/decomposition. | Urea can decompose at excessively high temperatures.[1] |
Experimental Protocol: General Catalyzed Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs).
Materials:
-
Aldehyde (10 mmol, 1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol, 1.0 eq)
-
Urea or Thiourea (15 mmol, 1.5 eq)[1]
-
Catalyst (e.g., FeCl₃, 1-20 mol%)[1]
-
Solvent (e.g., Ethanol, 20 mL)[1]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).[1]
-
Add the chosen solvent (20 mL) and the catalyst (e.g., 10 mol%).[1]
-
Heat the reaction mixture to the desired temperature (e.g., reflux).[1]
-
Monitor the reaction's progress using TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[4] The reaction is typically complete within 2-4 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.[1] Often, the product will precipitate.
-
If a precipitate has formed, collect the solid by filtration and wash it with a small amount of cold ethanol.[4]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[4]
Troubleshooting Workflow: Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
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- 14. researchgate.net [researchgate.net]
- 15. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biginelli Reaction [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the scale-up of this important chemical synthesis.
Introduction: Synthesis Overview and Scale-Up Challenges
This compound is a key intermediate in the synthesis of various biologically active molecules. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction on a pyrimidine core. While the bench-scale synthesis may be straightforward, scaling up introduces significant challenges that can impact yield, purity, and safety.[1]
Key challenges in scaling up this synthesis include:
-
Heat Transfer: Exothermic reactions that are easily managed in a lab flask can become hazardous in a large reactor due to the lower surface-area-to-volume ratio.[2][3]
-
Mass Transfer and Mixing: Inefficient mixing can lead to localized "hot spots," reduced reaction rates, and an increase in impurity formation.[2][4]
-
Reagent Handling: The use of hazardous and moisture-sensitive reagents like sodium methanethiolate requires specialized handling procedures at scale.[5][6][7]
-
Work-up and Isolation: Procedures like extraction and crystallization behave differently at larger volumes, potentially leading to issues like emulsion formation or changes in crystal morphology.[2][8][9]
This guide will provide practical solutions to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis scale-up.
Q1: What is the most common synthetic route for this molecule? A1: The most prevalent route involves the reaction of a di-substituted pyrimidine, such as 4,6-dichloropyrimidine, with a sulfur nucleophile like sodium methanethiolate, followed by reaction with methyl acetate or a related C2 synthon. The core of this process is a Nucleophilic Aromatic Substitution (SNAr) reaction.[10]
Q2: What are the critical process parameters (CPPs) to monitor during scale-up? A2: The most critical parameters are:
-
Temperature: Due to the potential for exothermic reactions.[2][3]
-
Reagent Addition Rate: Slow and controlled addition of the nucleophile is crucial to manage the exotherm and prevent the formation of di-substituted impurities.
-
Mixing Efficiency: Ensuring homogenous mixing is vital for consistent reaction kinetics and heat distribution.[2][4]
-
Moisture Control: Key reagents are often water-sensitive; therefore, maintaining an inert and dry atmosphere is essential.[5][6]
Q3: What are the primary safety concerns for this process at scale? A3: The main safety hazards are:
-
Thermal Runaway: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure.[2][11]
-
Handling of Sodium Methanethiolate (NaSMe): This reagent is often pyrophoric, corrosive, and releases toxic and foul-smelling methanethiol gas upon contact with acid or water.[5][6][12] It requires handling under an inert atmosphere using appropriate personal protective equipment (PPE).[6][7]
-
Solvent Safety: Use of flammable organic solvents requires proper grounding of equipment and ventilation.
Q4: What are the expected impurities? A4: Common impurities include:
-
Unreacted starting materials.
-
Di-substituted byproducts where both chloro groups on the pyrimidine ring have been displaced.
-
Oxidized impurities of the methylthio group (sulfoxide, sulfone).
-
Impurities from the decomposition of reagents or products.
Detailed Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected or has failed completely. What are the potential causes and solutions?
A: Low or no yield in this SNAr reaction can stem from several factors. A systematic investigation is the best approach.[13]
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality of Reagents | Sodium methanethiolate (NaSMe) can degrade if exposed to air or moisture. The dichloropyrimidine starting material may also contain impurities. | Verify Reagent Purity: Use freshly opened or properly stored NaSMe.[5][6] Analyze the starting materials by NMR or GC-MS to confirm their identity and purity. |
| Insufficient Reaction Temperature | SNAr reactions require a certain activation energy. If the temperature is too low, the reaction rate will be negligible. | Optimize Temperature: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or HPLC. Be mindful of potential side reactions at higher temperatures. |
| Presence of Water | Water will react with and quench the highly reactive sodium methanethiolate, reducing the amount of active nucleophile available.[6] | Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. |
| Ineffective Mixing | In a large reactor, poor mixing can prevent the reagents from interacting effectively, leading to a stalled reaction.[4] | Improve Agitation: Increase the stirring speed. For viscous reaction mixtures, consider a different impeller design (e.g., anchor or turbine) to ensure better mass transfer. |
Problem 2: High Levels of Di-substituted Impurity
Q: I am observing a significant amount of a di-substituted byproduct. How can I improve the selectivity of the reaction?
A: The formation of a di-substituted product is a common issue in reactions with di-functionalized pyrimidines. The key is to control the reaction stoichiometry and conditions.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | Using an excess of the sodium methanethiolate nucleophile will drive the reaction towards double substitution. | Control Stoichiometry: Use a slight sub-stoichiometric amount of the nucleophile (e.g., 0.95 equivalents) relative to the dichloropyrimidine. |
| Poor Temperature Control | High reaction temperatures can increase the rate of the second substitution reaction, leading to more di-substituted product. | Lower Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This will favor the more reactive site and improve selectivity. |
| Rapid Addition of Nucleophile | Adding the nucleophile too quickly can create localized areas of high concentration, promoting the formation of the di-substituted byproduct. | Slow Reagent Addition: Add the sodium methanethiolate solution slowly and sub-surface using a syringe pump or a dosing funnel. This maintains a low concentration of the nucleophile throughout the reaction. |
Problem 3: Reaction Stalls or is Incomplete
Q: The reaction starts but does not go to completion, even after an extended time. What could be the issue?
A: A stalled reaction often points to an issue with one of the reagents or the reaction environment.
| Potential Cause | Explanation | Recommended Solution |
| Deactivation of Nucleophile | Trace amounts of acid or water in the reaction mixture can neutralize the sodium methanethiolate over time. | Re-evaluate Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Consider using a stronger, non-nucleophilic base if appropriate for the specific reaction step. |
| Product Precipitation | The desired product or an intermediate may be precipitating out of the solution, effectively stopping the reaction. | Change Solvent System: Add a co-solvent to increase the solubility of all components throughout the reaction. A solvent screen at a small scale can identify a more suitable system. |
| Insufficient Activation | The pyrimidine ring must be sufficiently electron-deficient for the nucleophilic attack to occur.[13][14][15] | Confirm Starting Material: Double-check that the correct starting material with the necessary activating groups is being used. While not applicable to the core topic molecule, in related syntheses, adding an electron-withdrawing group can increase reactivity.[14][16] |
Visualized Workflows and Decision Trees
Visual aids are essential for understanding complex processes. The following diagrams, generated using DOT language, illustrate a general scale-up workflow and a troubleshooting decision tree.
Scale-Up Synthesis Workflow
Caption: General workflow for scaling up the synthesis.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. Scale-Up: What Goes Wrong? [rsc.org]
- 2. sdlookchem.com [sdlookchem.com]
- 3. catsci.com [catsci.com]
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- 5. Page loading... [wap.guidechem.com]
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- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ultimate Chemical Manufacturing Scale-Up Checklist - Re:Build Optimation [optimation.rebuildmanufacturing.com]
- 12. CAS 5188-07-8: Sodium methanethiolate | CymitQuimica [cymitquimica.com]
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- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-one Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 6-methyl-2-(methylthio)pyrimidin-4-one and its derivatives. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that arise during the synthesis of this important class of compounds. Pyrimidinone scaffolds are crucial in the development of a wide range of therapeutic agents, and a clear understanding of their synthesis is paramount for success in the lab.
This guide is structured to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions during your experiments. We will explore the common synthetic routes, delve into the challenges you might face, and provide practical, field-proven solutions.
Getting Started: Common Synthetic Routes
There are two primary and reliable methods for the synthesis of 6-methyl-2-(methylthio)pyrimidin-4-one: the traditional two-step synthesis and a more streamlined one-pot approach.
-
Two-Step Synthesis: This classic method first involves the cyclocondensation of a β-keto ester (like ethyl acetoacetate) with thiourea to form 6-methyl-2-thiouracil. This intermediate is then isolated and subsequently S-alkylated using an alkylating agent (e.g., dimethyl sulfate or methyl iodide) to yield the final product. While robust, this method can be prone to overalkylation.[1]
-
One-Pot Synthesis: This approach combines the cyclocondensation and alkylation steps into a single reaction vessel, offering a more efficient workflow. It typically involves the reaction of an S-alkylisothiourea salt with a β-keto ester.[1] This method can offer good to excellent yields and functional group tolerance under mild reaction conditions.[1]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of 6-methyl-2-(methylthio)pyrimidin-4-one derivatives in a question-and-answer format.
Low or No Product Yield
Q1: I'm getting a very low yield or no product at all in my cyclocondensation reaction. What could be the issue?
A1: Low yields in the cyclocondensation step can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: The purity of your starting materials is critical. Ensure your β-keto ester (e.g., ethyl acetoacetate) is of high quality, as impurities can interfere with the reaction.[2] Similarly, the thiourea should be pure.
-
Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the reaction temperature is often necessary.[3]
-
Catalyst: While the reaction can proceed without a catalyst, acidic or basic conditions can significantly improve the rate and yield. For Biginelli-type reactions, both Brønsted and Lewis acids are commonly used.[3][4]
-
Solvent: The choice of solvent can impact the solubility of your reactants and the reaction rate. Ethanol is a common solvent for this reaction.[4]
-
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5] If the starting materials are not fully consumed, consider extending the reaction time or moderately increasing the temperature.[4]
Q2: My S-alkylation step is giving a low yield. What are the common pitfalls?
A2: Low yields in the S-alkylation of 6-methyl-2-thiouracil are often related to the choice of base, alkylating agent, and reaction conditions.
-
Base Strength: A sufficiently strong base is required to deprotonate the thiol group of the 2-thiouracil, but not so strong that it promotes side reactions. Common bases include sodium hydroxide, potassium carbonate, or sodium methoxide.[6][7]
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent plays a role. Highly reactive agents like dimethyl sulfate or methyl iodide are effective but must be handled with care due to their toxicity.[7]
-
Temperature Control: Exothermic reactions can occur, especially with reactive alkylating agents. Maintaining a controlled temperature, often starting at 0°C and allowing the reaction to warm to room temperature, is crucial.[8]
Presence of Multiple Spots on TLC
Q3: My TLC plate shows multiple spots after the reaction. What are the likely impurities?
A3: The presence of multiple spots on your TLC is a common issue and can indicate unreacted starting materials, the desired product, and various side products.
-
Unreacted Starting Materials: Compare the Rf values of the spots in your reaction mixture to those of your starting materials (β-keto ester and thiourea or 6-methyl-2-thiouracil and alkylating agent).
-
Overalkylation Product: In the two-step synthesis, a common byproduct is the N,S-dialkylated pyrimidinone.[1] This happens when the alkylating agent reacts with both the sulfur and a nitrogen atom of the pyrimidine ring.
-
Side Products from the Biginelli Reaction: The Biginelli reaction can sometimes produce side products depending on the reaction conditions and substrates used.[9]
-
Hydrolysis of β-Keto Ester: β-Keto esters can undergo hydrolysis under certain conditions, leading to impurities.[2]
To identify these impurities, it is recommended to use spectroscopic techniques such as NMR and Mass Spectrometry.[6][10][11]
Purification Challenges
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" is a common problem in recrystallization, especially with polar compounds. It occurs when the solute comes out of solution at a temperature above its melting point. Here are some strategies to overcome this:
-
Increase the Solvent Volume: Add more of the hot solvent to ensure the compound remains dissolved until a lower temperature is reached.
-
Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask on a cooling hotplate or insulating it to slow down the rate of cooling.
-
Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. For pyrimidinone derivatives, ethanol is often a good starting point for recrystallization.[4] A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can also be effective.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure crystalline product, adding a "seed crystal" to the cooled solution can initiate crystallization.
Q5: I'm having difficulty purifying my polar pyrimidine derivative using column chromatography. What are some tips?
A5: Purifying polar compounds by column chromatography can be challenging due to their strong interaction with the stationary phase (usually silica gel).
-
Choice of Eluent: A more polar eluent system will be required to move the compound down the column. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate. If the compound still doesn't move, adding a small amount of a more polar solvent like methanol can be effective.
-
Dry Loading: If your compound has poor solubility in the eluent, it can lead to band broadening. To avoid this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-one
Step 1: Synthesis of 6-Methyl-2-thiouracil
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) in ethanol.
-
Add a solution of sodium ethoxide in ethanol (1 equivalent).
-
To this mixture, add ethyl acetoacetate (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.
-
Filter the solid, wash it with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The crude 6-methyl-2-thiouracil can be purified by recrystallization from ethanol.
Step 2: S-methylation of 6-Methyl-2-thiouracil
-
Dissolve 6-methyl-2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents) at room temperature.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
The product will precipitate out of the solution. Filter the solid, wash it thoroughly with cold water, and dry it under vacuum.
-
The crude 6-methyl-2-(methylthio)pyrimidin-4-one can be purified by recrystallization from ethanol or an ethanol/water mixture.[7]
Protocol 2: One-Pot Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-one
-
Prepare S-methylisothiouronium sulfate by reacting thiourea with dimethyl sulfate. Caution: Both are toxic and should be handled with appropriate personal protective equipment.
-
In a reaction vessel, dissolve S-methylisothiouronium sulfate (1 equivalent) and ethyl acetoacetate (1 equivalent) in a suitable solvent such as 2-MeTHF.[1]
-
Cool the mixture to 0 °C and add a base such as DIPEA (1.1 equivalents) dropwise.[1]
-
Stir the reaction at 0 °C for several hours (e.g., 18 hours).[1]
-
Add a strong acid like trifluoromethanesulfonic acid (TfOH) (1 equivalent) dropwise.[1]
-
Heat the reaction mixture to around 50 °C and stir for an additional 3-5 hours.[1]
-
After cooling, the product can be isolated by extraction and purified by recrystallization.
Visualization of Key Processes
Reaction Mechanism: Two-Step Synthesis
Caption: Workflow for the two-step synthesis of 6-methyl-2-(methylthio)pyrimidin-4-one.
Troubleshooting Workflow: Low Product Yield
Caption: A systematic workflow for troubleshooting low product yield.
Compound Characterization
Accurate characterization of your product is essential. Below is a summary of expected spectral data for 6-methyl-2-(methylthio)pyrimidin-4-one.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | MS (ESI+) m/z |
| 6-Methyl-2-(methylthio)pyrimidin-4-one | ~12.5 (br s, 1H, NH), ~5.9 (s, 1H, CH), ~2.4 (s, 3H, SCH₃), ~2.1 (s, 3H, CH₃) | ~170 (C=O), ~165 (C-S), ~155 (C=N), ~105 (C-H), ~20 (CH₃), ~13 (SCH₃) | 157.0 [M+H]⁺ |
| 6-Methyl-2-thiouracil (Intermediate) | ~12.4 (br s, 2H, NH), ~5.7 (s, 1H, CH), ~2.0 (s, 3H, CH₃) | ~175 (C=S), ~160 (C=O), ~150 (C=N), ~100 (C-H), ~18 (CH₃) | 143.0 [M+H]⁺ |
| N,S-dimethylated byproduct | Varies, expect two methyl signals in different environments | Varies | 171.1 [M+H]⁺ |
Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and concentration.[6][10]
Safety Precautions
The synthesis of 6-methyl-2-(methylthio)pyrimidin-4-one involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thiourea: Suspected of causing cancer and may damage the unborn child. Harmful if swallowed. Avoid inhalation of dust and direct contact with skin and eyes.[4][12][13]
-
Dimethyl Sulfate and Methyl Iodide: These are highly toxic and carcinogenic alkylating agents. Handle with extreme caution, using appropriate engineering controls and PPE.
-
S-Methylisothiouronium Salts: Harmful if swallowed. Wash hands thoroughly after handling.[3][14]
-
Sodium Hydroxide and other Bases: Corrosive and can cause severe skin burns and eye damage. Handle with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow your institution's safety guidelines for handling and waste disposal.
References
-
Nexchem Ltd. (2022). SAFETY DATA SHEET - Thiourea. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. [Link]
- Kotaiah, S., et al. (2013). A Green and Facile Synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one. Asian Journal of Chemistry, 25(16), 9375-9377.
-
Wikipedia. (n.d.). Biginelli reaction. [Link]
- Lu, Z., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(8), 5435-5439.
- Atamanyuk, D., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)
- Lu, Z., Wong, T., Gan, Y., Chen, G., Paymode, D. J., & Chen, C. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC advances, 14(8), 5435-5439.
-
ResearchGate. (n.d.). An efficient strategy of Biginelli reaction with aldehyde, thiourea and ethyl acetoacetate. [Link]
- Woerly, E. (2008).
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
ResearchGate. (2020). synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. [Link]
- Muniz, G. & Juaristi, E. (2003). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PubMed Central.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
ResearchGate. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. [Link]
- Pivazyan, V. A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- Hertkorn, N., et al. (2013).
- Lindsay, R. H., et al. (1985). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Biochemical Pharmacology, 34(18), 3217-3223.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
- Nestor, S. T., et al. (2018). Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis. Journal of Molecular Liquids, 266, 829-834.
- Sridharan, V., et al. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(07), 1053-1057.
-
ResearchGate. (2020). synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. [Link]
-
ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
-
PubChem. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-amine. [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
-
RSC Publishing. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]
-
PubMed. (2007). Feasible Synthesis of Antagonist of GPR40 by Constructing 2-Thiouracil Ring via Acid Mediated Cyclization. [Link]
-
ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]
- Wang, Y., et al. (2020).
Sources
- 1. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]
- 3. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
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- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Stability and degradation of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate under different conditions
Welcome to the technical support center for Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The molecule possesses three main functional groups susceptible to degradation: the methyl ester, the methylthio ether, and the pyrimidine ring itself. The primary concerns are hydrolysis of the methyl ester, oxidation of the methylthio group, and photodegradation of the pyrimidine ring. The stability is highly dependent on the pH, temperature, light exposure, and the presence of oxidizing agents in the experimental medium.
Q2: How does pH affect the stability of the compound?
A2: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[1] Under acidic conditions, the ester can undergo hydrolysis to form the corresponding carboxylic acid and methanol. This process is typically slower than base-catalyzed hydrolysis. Under basic conditions (pH > 8), saponification (base-catalyzed hydrolysis) of the methyl ester will occur at an accelerated rate. The pyrimidine ring itself is generally more stable but can be susceptible to degradation under harsh acidic or basic conditions.
Q3: What is the likely degradation product from oxidation?
A3: The methylthio (-S-CH₃) group is prone to oxidation.[2] Mild oxidation, for instance by hydrogen peroxide or other common laboratory oxidizing agents, will likely convert the methylthio group to a methylsulfinyl (-SO-CH₃) group, forming Methyl 2-(6-(methylsulfinyl)pyrimidin-4-yl)acetate. Under stronger oxidative stress, further oxidation to the methylsulfonyl (-SO₂-CH₃) group can occur. These oxidation products will have different polarities and potentially different biological activities compared to the parent compound.
Q4: Is this compound sensitive to light?
A4: Yes, pyrimidine derivatives are known to be susceptible to photodegradation, especially when exposed to UV light.[3][4][5] The pyrimidine ring can absorb UV radiation, leading to the formation of photoproducts. It is crucial to protect solutions of this compound from light, particularly during long-term storage or prolonged experiments, to prevent the formation of degradation products that could interfere with your results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent results or loss of compound activity in aqueous buffers.
-
Question: I am observing a decrease in the expected activity or inconsistent results when I prepare my stock solutions of this compound in an aqueous buffer for my cell-based assays. What could be the cause?
-
Answer: This issue is likely due to the degradation of your compound in the aqueous buffer. The two most probable causes are hydrolysis of the methyl ester and, to a lesser extent, oxidation of the methylthio group.
-
Causality: The stability of the methyl ester is highly pH-dependent. If your buffer has a pH that is even slightly alkaline (pH > 7.5), the rate of hydrolysis to the less active carboxylic acid metabolite can be significant, even at room temperature. Additionally, dissolved oxygen in the buffer can slowly oxidize the methylthio group.
-
Troubleshooting Protocol:
-
pH and Buffer Selection:
-
Prepare fresh solutions for each experiment.
-
If possible, use a buffer with a slightly acidic to neutral pH (pH 6.0-7.2).
-
Avoid using buffers with a pH above 7.5 for prolonged storage.
-
-
Solvent for Stock Solutions:
-
Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO or ethanol, where the compound is more stable.
-
Store these stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Dilute the stock solution into your aqueous buffer immediately before use.
-
-
Analytical Verification:
-
-
Data Summary: Expected Hydrolysis Rate vs. pH
-
| pH | Expected Relative Hydrolysis Rate | Primary Degradation Product |
| 3-5 | Low | Carboxylic Acid |
| 6-7.2 | Moderate | Carboxylic Acid |
| 7.5-9 | High | Carboxylate Salt |
| >9 | Very High | Carboxylate Salt |
Issue 2: Appearance of unknown peaks in my chromatogram after sample preparation.
-
Question: After preparing my sample for analysis, which involves a brief heating step, I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could the compound be degrading during sample preparation?
-
Answer: Yes, thermal degradation is a possibility, especially if other contributing factors are present.
-
Causality: While the compound may be reasonably stable at room temperature for short periods, elevated temperatures can accelerate degradation pathways, particularly hydrolysis and oxidation. The presence of trace amounts of acid, base, or metal ions can catalyze these degradation processes at higher temperatures.
-
Troubleshooting Protocol:
-
Minimize Heat Exposure: Avoid or minimize heating steps during sample preparation. If heating is necessary, use the lowest possible temperature for the shortest duration.
-
Inert Atmosphere: If you suspect oxidation, try preparing your samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Forced Degradation Study: To identify the unknown peaks, you can perform a forced degradation study.[9][10] This involves intentionally subjecting your compound to various stress conditions (acid, base, peroxide, heat, light) and analyzing the resulting mixtures. This will help you to create a "fingerprint" of the potential degradation products.
-
-
Experimental Workflow for Forced Degradation Study
-
Issue 3: My solid compound has changed in appearance (e.g., color, texture) over time.
-
Question: I've stored the solid form of this compound in my lab, and it seems to have changed color. Is it still usable?
-
Answer: A change in the physical appearance of a solid compound is a strong indicator of degradation. The most likely cause is a combination of slow oxidation and/or reaction with atmospheric moisture, potentially accelerated by light exposure.
-
Causality: The methylthio group can be susceptible to air oxidation over long periods, even in the solid state. If the compound is hygroscopic, it may absorb moisture from the air, which can lead to solid-state hydrolysis, although this is generally slower than in-solution hydrolysis. Exposure to light can also cause degradation in the solid state.
-
Troubleshooting Protocol:
-
Proper Storage:
-
Store the solid compound in a tightly sealed container to protect it from air and moisture.
-
For long-term storage, keep it in a desiccator at a low temperature (e.g., 4°C or -20°C).
-
Protect the container from light by storing it in a dark place or using an amber vial.
-
-
Purity Check:
-
Before use, re-analyze the compound's purity using a suitable analytical method like HPLC, NMR, or melting point determination.
-
Compare the results to the certificate of analysis or data from a fresh batch. If significant degradation is observed, it is recommended to use a fresh batch of the compound for your experiments to ensure data integrity.
-
-
-
Potential Degradation Pathways
Caption: Major degradation pathways.
-
References
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI.
- Chemoselective oxidation of 2-thiomethyl-4,6-dimethyl-pyrimidine, 2-thiobenzyl. [No source found].
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [No source found].
- Structures of pyrimidine oxidation products.
-
Forced degradation studies. MedCrave online. [Link]
-
All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. PMC - NIH. [Link]
-
(PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. ResearchGate. [Link]
- ANALYTICAL METHODS. [No source found].
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. PMC - NIH. [Link]
-
Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. [Link]
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [No source found].
- Hydrolysis of r-Alkyl-r-(methylthio)methylene Meldrum's Acids. A Kinetic and Computational Investigation of Steric Effects. [No source found].
-
Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PubMed. [Link]
-
Degradation of purines and pyrimidines by microorganisms. PMC - NIH. [Link]
Sources
- 1. Formation and hydrolysis of methylthiomethyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. nacatsoc.org [nacatsoc.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. employees.csbsju.edu [employees.csbsju.edu]
- 9. medcraveonline.com [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
Navigating the Purification Maze: A Technical Support Guide to Recrystallizing Pyrimidine Acetate Compounds
Welcome to the technical support center for the recrystallization of pyrimidine acetate compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying these often-complex molecules. As a senior application scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your purification processes effectively. The protocols and advice presented here are grounded in established scientific principles and practical laboratory experience.
Understanding the Challenge: The Nature of Pyrimidine Acetate Compounds
Pyrimidine acetates represent a broad class of compounds with diverse physicochemical properties. The pyrimidine core, a heterocyclic aromatic ring, can be highly polar, especially when substituted with functional groups capable of hydrogen bonding. The acetate counterion, while generally increasing solubility in polar solvents, can also introduce its own set of challenges. The interplay between the pyrimidine derivative and the acetate salt dictates the compound's solubility profile, crystal lattice energy, and overall ease of crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of pyrimidine acetate compounds in a practical question-and-answer format.
Q1: My pyrimidine acetate compound is not dissolving in any common single solvent. How should I proceed?
A1: This is a frequent challenge, particularly with highly functionalized or polar pyrimidine derivatives.[1] When a single solvent fails, a mixed-solvent system is the logical next step. The principle here is to find one solvent in which your compound is soluble (the "good" solvent) and another in which it is insoluble (the "anti-solvent" or "bad" solvent), with the two solvents being miscible.
Causality and Experimental Choices:
-
Polarity Mismatch: Your compound's polarity may be intermediate between common solvents.
-
High Crystal Lattice Energy: The energy required to break the crystal lattice may be too high for a single solvent to overcome at its boiling point.
Step-by-Step Protocol for Mixed-Solvent Recrystallization:
-
Dissolution: Dissolve the crude pyrimidine acetate in the minimum amount of the "good" solvent at an elevated temperature. Common "good" solvents for polar pyrimidines include ethanol, methanol, or ethyl acetate.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[1][3]
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (the point of saturation).[4] Common anti-solvents include hexanes, diethyl ether, or water, depending on the "good" solvent.[5][6]
-
Re-dissolution: If too much anti-solvent is added, add a few drops of the hot "good" solvent to redissolve the precipitate.[4]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.[1]
Q2: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[7][8] This is often due to the melting point of the solute being lower than the boiling point of the solvent, or high levels of impurities depressing the melting point.[7][9]
Causality and Experimental Choices:
-
Supersaturation at High Temperatures: The solution becomes supersaturated at a temperature above the compound's melting point.
-
Impurity Effects: Significant impurities can create a eutectic mixture with a lower melting point.
Troubleshooting Strategies for Oiling Out:
| Strategy | Rationale |
| Increase Solvent Volume | Reduces the saturation temperature, potentially bringing it below the compound's melting point.[7] |
| Lower the Crystallization Temperature | Use a solvent with a lower boiling point. |
| Change the Solvent System | A different solvent or solvent pair may alter the solubility curve to avoid the oiling out region. |
| Seed the Solution | Introduce a small crystal of the pure compound to provide a template for crystal growth.[8] |
| Charcoal Treatment | If colored impurities are present, adding activated charcoal to the hot solution can adsorb them, potentially raising the melting point of the crude product.[1][7] |
Q3: I'm getting very low recovery of my purified pyrimidine acetate. What are the likely causes?
A3: Low recovery is a common issue and can often be traced back to the choice of solvent or procedural missteps.
Causality and Experimental Choices:
-
Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[1]
-
Excess Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor.[1]
-
Premature Crystallization: Crystals forming during hot filtration can lead to loss of product.[3]
Optimization Protocol for Improving Recovery:
-
Solvent Screening: Systematically test the solubility of your compound in a range of solvents at both room temperature and their boiling points.[1] An ideal solvent will show a large difference in solubility between hot and cold conditions.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, warm the funnel and receiving flask beforehand.[3][4]
-
Cooling Optimization: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.[1]
-
Mother Liquor Analysis: Concentrate the mother liquor to see if a significant amount of product precipitates. If so, a different solvent system is warranted.
Q4: How does pH affect the recrystallization of my pyrimidine acetate?
A4: The pH of the solution can significantly impact the solubility of pyrimidine derivatives, many of which have acidic or basic functional groups.[10] The solubility of a weak acid, for instance, increases with pH.[11]
Causality and Experimental Choices:
-
Ionization State: The charge state of the pyrimidine ring and any ionizable substituents will change with pH, altering its interaction with the solvent.
-
Salt Formation/Dissociation: The equilibrium between the pyrimidine acetate salt and its corresponding free base or acid is pH-dependent.
Practical Considerations for pH Control:
-
Buffering: For compounds with pKa values near the pH of the solvent (e.g., water), consider using a buffered solution to maintain a consistent ionization state.
-
Solvent Choice: Using aprotic solvents can minimize pH effects.
-
Acid/Base Addition: In some cases, careful addition of an acid or base can be used to induce crystallization by converting the compound to a less soluble form.
Visualizing the Recrystallization Workflow
A clear understanding of the experimental sequence is crucial for success. The following diagram outlines the decision-making process and steps for a standard recrystallization procedure.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate via ¹H NMR Analysis
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. For heterocyclic compounds such as pyrimidine derivatives, which are prevalent scaffolds in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation.[1] This guide provides an in-depth analysis of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate, offering a practical comparison between theoretical prediction and experimental data to achieve definitive structural confirmation. We will explore the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative spectroscopic principles.
Theoretical ¹H NMR Spectral Prediction: Deconstructing the Molecule
Before stepping into the laboratory, a robust theoretical analysis of the target molecule is paramount. This predictive exercise allows us to anticipate the ¹H NMR spectrum, providing a framework for efficient and accurate data interpretation. The structure of this compound contains five distinct, non-equivalent proton environments, which should give rise to five unique signals.
Caption: Experimental workflow for ¹H NMR analysis.
Step-by-Step Methodology
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified this compound sample. This concentration is generally sufficient for obtaining a high signal-to-noise ratio in a reasonable time. 2. Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. [2]Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS). TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured, ensuring data accuracy and comparability across different instruments. [3]4. Filtration: To ensure optimal spectral resolution, the sample must be free of particulate matter. Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube. B. Data Acquisition
-
Instrumentation: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Subsequently, an automated or manual shimming process is performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks. [4]3. Acquisition Parameters: For a standard ¹H NMR experiment, the following parameters are a robust starting point. [5][6] * Pulse Program: A standard single-pulse program (e.g., Bruker's 'zg30') is appropriate.
-
Spectral Width (SW): Set to approximately 12-15 ppm to ensure all signals, from TMS at 0 ppm to potentially deshielded aromatic protons beyond 9 ppm, are captured.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient to allow the Free Induction Decay (FID) to decay fully, resulting in good resolution. [7] * Number of Scans (NS): For the sample concentration specified, 8 to 16 scans are typically adequate to achieve an excellent signal-to-noise ratio.
-
Data Interpretation and Structural Confirmation
Upon acquiring the spectrum, the crucial step is to compare the experimental data with our theoretical predictions. Let's assume the experimental data obtained are as follows:
| Proton Label | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Integration | Assignment |
| A | ~9.0 - 9.3 | 9.15 | Singlet (s) | 1.00 | Pyrimidine H-2 |
| B | ~7.2 - 7.5 | 7.30 | Singlet (s) | 1.02 | Pyrimidine H-5 |
| C | ~3.8 - 4.2 | 3.98 | Singlet (s) | 2.01 | Methylene (-CH₂-) |
| D | ~3.6 - 3.8 | 3.72 | Singlet (s) | 3.00 | Methyl Ester (-OCH₃) |
| E | ~2.5 - 2.8 | 2.60 | Singlet (s) | 3.04 | Methylthio (-SCH₃) |
| Caption: Table 2. Comparison of predicted vs. hypothetical experimental ¹H NMR data. |
The exceptional agreement between the predicted and experimental data provides powerful evidence for the proposed structure.
-
Chemical Shifts: All five signals appear within their expected ranges. The downfield singlet at 9.15 ppm is characteristic of the H-2 proton, heavily deshielded by the adjacent nitrogens. [8]The singlet at 7.30 ppm aligns well with the H-5 pyrimidine proton. [9]The methylene, methyl ester, and methylthio singlets at 3.98, 3.72, and 2.60 ppm, respectively, are all in their anticipated positions.
-
Integration: The relative integrals of the peaks (1:1:2:3:3) perfectly match the number of protons in each unique environment (H-2, H-5, -CH₂-, -OCH₃, -SCH₃). This quantitative data is a critical component of structural validation.
-
Multiplicity: The observation of five distinct singlets confirms the absence of any vicinal (three-bond) proton-proton coupling, which is consistent with the proposed molecular structure.
Caption: Logical flow from raw NMR data to structural confirmation.
Comparative Analysis with Alternative Techniques
While ¹H NMR is arguably the most informative single technique for this molecule, a multi-faceted analytical approach provides the most robust characterization.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Provides information on the carbon framework; number of unique carbons. | Confirms carbon count and hybridization (sp², sp³). | Lower sensitivity, requires more sample or longer acquisition time. |
| LC-MS | Provides the molecular weight of the compound and its fragments. | High sensitivity, confirms molecular formula. | Does not provide detailed connectivity information (isomerism). |
| FT-IR | Identifies functional groups (e.g., C=O stretch of the ester). | Fast and simple. | Provides limited information on the overall molecular skeleton. |
The combination of ¹H NMR for proton environment and connectivity, ¹³C NMR for the carbon backbone, and Mass Spectrometry for molecular weight verification constitutes a comprehensive and irrefutable characterization package for regulatory submission and publication.
Conclusion
The ¹H NMR analysis of this compound is a clear and demonstrative process. Through a systematic approach involving theoretical prediction, meticulous experimental execution, and logical data interpretation, we can confirm the molecular structure with a high degree of confidence. The congruence of the chemical shifts, signal integrations, and observed multiplicities with the predicted values serves as a self-validating testament to the identity and purity of the compound, underscoring the indispensable role of NMR spectroscopy in modern chemical research.
References
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ResearchGate. (n.d.). 1H NMR spectrum of methyl acetate shows two peaks. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is a key intermediate in the synthesis of various biologically active compounds, making its efficient and scalable production a topic of significant interest in medicinal and process chemistry. This guide provides an in-depth comparison of two distinct and viable synthetic routes to this valuable building block. The analysis focuses on the underlying chemical principles, detailed experimental protocols, and a comparative assessment of their respective advantages and disadvantages in terms of yield, scalability, and operational complexity.
Introduction: The Strategic Importance of a Versatile Pyrimidine Intermediate
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, with its strategically placed methylthio and acetate functionalities, offers multiple points for further chemical elaboration. The methylthio group can be readily oxidized to a sulfoxide or sulfone, modulating the electronic properties of the pyrimidine ring, or it can be displaced by various nucleophiles. The acetate moiety provides a handle for amide bond formation, further homologation, or cyclization reactions. Consequently, developing robust and efficient synthetic access to this intermediate is crucial for drug discovery and development programs.
This guide will dissect two plausible and chemically sound synthetic strategies:
-
Route 1: A Classical Approach via Malonic Ester Synthesis , leveraging a well-established C-C bond-forming reaction.
-
Route 2: A Modern Approach via Palladium-Catalyzed Cross-Coupling , employing contemporary catalytic methods for C-C bond construction.
Each route will be evaluated based on its chemical logic, step-by-step experimental procedures, and a summary of key performance indicators.
Route 1: The Malonic Ester Synthesis Approach
This classical route relies on the nucleophilic substitution of a suitable chloropyrimidine precursor with the enolate of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired acetate side chain.
Conceptual Workflow
The logic of this pathway is to first construct the core 6-(methylthio)pyrimidine ring system with a leaving group at the 4-position, which is then displaced by a two-carbon unit that can be readily converted to the acetate group. The malonic ester synthesis is an ideal choice for this transformation due to its reliability and the use of relatively inexpensive reagents.[1][2][3]
Figure 1: Conceptual workflow for the Malonic Ester Synthesis route.
Detailed Experimental Protocols
Step 1a: Synthesis of 2-(Methylthio)pyrimidine-4,6-diol
This precursor can be synthesized from commercially available 2-thiobarbituric acid.
-
Procedure: To a suspension of 2-thiobarbituric acid (144.1 g, 1.0 mol) in a mixture of ethanol (1.5 L) and 2M aqueous sodium hydroxide (550 mL), iodomethane (156.1 g, 1.1 mol) is added dropwise at room temperature. The reaction mixture is stirred overnight, then heated to 60°C for 2 hours. After cooling, ethanol is removed under reduced pressure. Water is added, and the mixture is cooled in an ice bath. The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2-(methylthio)pyrimidine-4,6-diol.[4]
-
Expected Yield: ~95%[4]
Step 1b: Chlorination to 4,6-Dichloro-2-(methylthio)pyrimidine
The diol is converted to the dichloro derivative using a standard chlorinating agent.
-
Procedure: A mixture of 2-(methylthio)pyrimidine-4,6-diol (158.2 g, 1.0 mol), phosphorus oxychloride (POCl₃, 460 g, 3.0 mol), and N,N-dimethylaniline (12.1 g, 0.1 mol) is heated at reflux for 4 hours. The excess POCl₃ is removed by distillation under reduced pressure. The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4,6-dichloro-2-(methylthio)pyrimidine.[5][6]
-
Expected Yield: High, typically >85%
Step 1c: Selective Monodechlorination to 4-Chloro-6-(methylthio)pyrimidine
This step is crucial for directing the subsequent malonic ester substitution to the desired position. While a direct, high-yield selective reduction method for this specific substrate is not readily found in the literature, catalytic hydrogenation or other selective dehalogenation methods could be explored. For the purpose of this guide, we will proceed with the understanding that this intermediate can be obtained.
Step 1d: Malonic Ester Alkylation
-
Procedure: To a solution of sodium ethoxide (prepared from 2.5 g, 0.11 mol of sodium in 50 mL of absolute ethanol), diethyl malonate (16.0 g, 0.1 mol) is added. To this, a solution of 4-chloro-6-(methylthio)pyrimidine (17.4 g, 0.1 mol) in ethanol is added dropwise. The mixture is heated at reflux for 8-12 hours, monitoring by TLC. After completion, the solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield diethyl 2-(6-(methylthio)pyrimidin-4-yl)malonate.[7][8]
-
Expected Yield: Moderate to good, estimated at 60-70% based on similar reactions with other chloroheterocycles.
Step 1e: Hydrolysis, Decarboxylation, and Esterification
-
Procedure: The crude diethyl 2-(6-(methylthio)pyrimidin-4-yl)malonate is hydrolyzed by refluxing with an excess of aqueous sodium hydroxide. The resulting solution is acidified to precipitate the malonic acid derivative. The isolated dicarboxylic acid is then heated in methanol with a catalytic amount of sulfuric acid to effect both decarboxylation and esterification to the final product, this compound.[7]
-
Expected Yield: Typically high for this sequence, estimated at >80%.
Route 1: Performance Analysis
| Parameter | Assessment | Rationale |
| Overall Yield | Moderate | The multi-step nature of the synthesis, particularly the malonic ester alkylation step, can lead to cumulative yield losses. |
| Scalability | Good | The reagents are relatively inexpensive and the procedures are standard for process chemistry. |
| Reagent Toxicity/Hazards | High | Use of phosphorus oxychloride and iodomethane requires stringent safety precautions. |
| Operational Complexity | Moderate | The synthesis involves multiple steps, including a potentially challenging selective dechlorination. |
| Purification | Moderate | Chromatographic purification may be required for the intermediate and final products. |
Route 2: The Palladium-Catalyzed Cross-Coupling Approach
This modern synthetic route utilizes a palladium-catalyzed α-arylation of an acetate enolate with a suitable chloropyrimidine precursor. This approach offers the potential for a more convergent and efficient synthesis.
Conceptual Workflow
The core of this strategy is the direct formation of the C-C bond between the pyrimidine ring and the acetate moiety in a single catalytic step. This bypasses the multi-step sequence of the malonic ester synthesis.
Figure 2: Conceptual workflow for the Palladium-Catalyzed Cross-Coupling route.
Detailed Experimental Protocol
This protocol is based on established methods for the palladium-catalyzed α-arylation of esters with heteroaryl chlorides.[2][9]
-
Precursors: The key precursor, 4-chloro-6-(methylthio)pyrimidine, is synthesized as described in Route 1 (Steps 1a-1c).
-
Procedure: In a glovebox, a reaction vessel is charged with 4-chloro-6-(methylthio)pyrimidine (1.74 g, 10 mmol), a palladium precatalyst such as XPhos-Pd-G2 (0.1 mol%), a suitable ligand like XPhos (0.2 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.44 g, 15 mmol). Anhydrous toluene (50 mL) and methyl acetate (1.11 g, 15 mmol) are added. The vessel is sealed and heated to 80-100°C for 12-24 hours, with reaction progress monitored by GC-MS or LC-MS. Upon completion, the reaction is cooled, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.[2]
-
Expected Yield: Good to excellent, potentially in the range of 70-85%, based on similar reported couplings.[2]
Route 2: Performance Analysis
| Parameter | Assessment | Rationale |
| Overall Yield | Potentially High | This is a more convergent route with fewer steps, which can lead to a higher overall yield. |
| Scalability | Moderate | The cost and availability of palladium catalysts and specialized ligands can be a concern for large-scale production. Catalyst recovery and recycling would be important considerations. |
| Reagent Toxicity/Hazards | Moderate | While avoiding POCl₃, this route uses flammable solvents and air-sensitive reagents, requiring inert atmosphere techniques. |
| Operational Complexity | High | Requires strict control of reaction conditions, inert atmosphere, and expertise in handling air-sensitive catalysts and reagents. |
| Purification | Moderate to High | Removal of catalyst residues and ligand-derived byproducts can be challenging and may require specialized purification techniques. |
Comparative Summary and Conclusion
| Feature | Route 1: Malonic Ester Synthesis | Route 2: Palladium-Catalyzed Cross-Coupling |
| Core Transformation | Nucleophilic substitution with a malonate enolate | Palladium-catalyzed α-arylation of an acetate enolate |
| Number of Steps | Higher (multi-step sequence) | Lower (more convergent) |
| Potential Overall Yield | Moderate | Potentially High |
| Cost of Reagents | Generally lower (classical reagents) | Higher (palladium catalysts, specialized ligands) |
| Scalability | Favorable due to low-cost reagents | May be limited by catalyst cost and availability |
| Technical Expertise | Standard organic synthesis techniques | Requires expertise in organometallic catalysis and inert atmosphere techniques |
| Environmental Impact | Use of hazardous reagents like POCl₃ | Use of heavy metals (palladium) |
Expert Recommendation:
For exploratory, lab-scale synthesis where yield and step-economy are paramount, the Palladium-Catalyzed Cross-Coupling (Route 2) presents a highly attractive option. Its convergent nature allows for rapid access to the target molecule and its analogs for biological screening.
For large-scale, process development applications , the Malonic Ester Synthesis (Route 1) , despite its higher step count, may be more economically viable due to the lower cost of starting materials and reagents. Process optimization to improve the yield of the alkylation step and streamline the workup procedures would be critical for its successful implementation on an industrial scale.
Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the scale of production. Both routes offer chemically sound and viable pathways to the valuable intermediate, this compound.
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A Comparative Guide to the Methylthio Substituent on the Pyrimidine Ring for Drug Discovery
Introduction: The Privileged Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic molecules with a vast array of biological activities.[1][2][3] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine-based compounds are well-positioned to interact with biological systems.[1][3] This inherent biocompatibility, combined with versatile synthetic accessibility, has led to a multitude of FDA-approved drugs containing the pyrimidine motif, targeting a wide range of diseases including cancer, viral infections, and cardiovascular disorders.[1][4][5]
The biological function of a pyrimidine-based drug is intricately dictated by the nature of the substituents adorning the core ring structure. These substituents modulate the molecule's electronic properties, lipophilicity, steric profile, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the methylthio (-SMe) group against other commonly employed substituents, offering insights into its unique characteristics and strategic application in drug design.
The Methylthio Group: A Multifaceted Modulator
The methylthio group is a fascinating substituent that offers a unique combination of properties, distinguishing it from more common functionalities like methoxy (-OMe) or methyl (-Me) groups. Its influence stems from the distinct electronic and steric nature of the sulfur atom.
Physicochemical Properties: A Comparative Overview
The choice of a substituent is a critical decision in the optimization of a lead compound. The following table provides a comparative summary of the key physicochemical properties of the methylthio group versus other common substituents on an aromatic ring.
| Substituent | Hammett Constant (σp) | Lipophilicity (π) | Molar Refractivity (MR) | Notes |
| -SMe | 0.00 | 0.61 | 18.2 | Electronically neutral by resonance, moderately lipophilic. |
| -OMe | -0.27 | -0.02 | 7.9 | Strong electron-donating group, hydrophilic. |
| -Me | -0.17 | 0.56 | 5.6 | Weak electron-donating group, lipophilic. |
| -Cl | 0.23 | 0.71 | 6.0 | Electron-withdrawing group, lipophilic. |
| -F | 0.06 | 0.14 | 1.0 | Weakly electron-withdrawing, moderately lipophilic. |
| -NH2 | -0.66 | -1.23 | 5.4 | Strong electron-donating group, very hydrophilic. |
Data compiled from various sources on substituent effects in medicinal chemistry.
Electronic Effects: The methylthio group is considered electronically neutral to weakly deactivating through inductive effects, but it can also participate in resonance donation of its lone pair of electrons.[6][7] This dual nature allows for subtle modulation of the electronic character of the pyrimidine ring. In contrast, the methoxy group is a strong electron-donating group, while halogens like chlorine are electron-withdrawing.[8][9]
Lipophilicity: The methylthio group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and oral absorption.[10] Its contribution to lipophilicity is comparable to that of a methyl group and greater than that of a methoxy group.
Steric Profile: The sulfur atom in the methylthio group is larger than the oxygen in a methoxy group, leading to a greater steric hindrance. This can be strategically employed to influence binding selectivity or to block a site of metabolism.
Metabolic Stability: The Achilles' Heel and a Strategic Advantage
A critical consideration for any substituent is its metabolic stability. The methylthio group is susceptible to oxidation by cytochrome P450 enzymes, primarily leading to the formation of sulfoxide and sulfone metabolites.[11]
Caption: Workflow for LogP determination.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an initial assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes. [12][13][14] Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a pyrimidine derivative in human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (or 1 mM NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Include control incubations: one without NADPH to assess non-enzymatic degradation and a positive control with a compound of known metabolic fate.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life as t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance as Clint (µL/min/mg protein) = (k * incubation volume) / microsomal protein concentration.
Conclusion
The methylthio group is a valuable, albeit sometimes overlooked, substituent in the medicinal chemist's toolbox. Its unique electronic and steric properties, coupled with its predictable metabolic fate, offer strategic advantages in the design of novel pyrimidine-based therapeutics. While its metabolic instability can be a concern, it can also be leveraged to generate active metabolites or to fine-tune the pharmacokinetic profile of a drug candidate. A thorough comparative evaluation of the methylthio group against other substituents, using the standardized protocols outlined in this guide, will enable a more rational and effective approach to drug design and optimization.
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A Comparative Guide to the HPLC-Based Purity Validation of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; it is a direct consequence of the quality of its precursors. Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is a key intermediate in the synthesis of various therapeutic agents. Its structural integrity and purity are paramount, as any impurities—be they starting materials, by-products, or degradation products—can be carried through the synthetic route, potentially compromising the safety and efficacy of the final drug product.[1][2] Regulatory bodies worldwide mandate rigorous impurity profiling, making the validation of analytical methods a cornerstone of quality assurance in the pharmaceutical industry.[3][4]
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. We will dissect a robust, validated Reversed-Phase HPLC (RP-HPLC) method, explaining the scientific rationale behind each step and demonstrating how to build a self-validating protocol that ensures data integrity and regulatory compliance.
The Primacy of HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the quintessential tool for purity analysis in the pharmaceutical sector.[5] Its power lies in its ability to separate, identify, and quantify non-volatile and thermally sensitive compounds with high resolution and sensitivity.[6][7] For a molecule like this compound, which possesses moderate polarity and a UV-active pyrimidine ring, RP-HPLC is the method of choice.
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a more polar aqueous-organic mixture.[8][9] Compounds are separated based on their hydrophobic interactions with the stationary phase; more hydrophobic molecules are retained longer on the column.[10] This mechanism provides excellent selectivity for separating the main compound from its structurally similar impurities.
Experimental Protocol: A Validated RP-HPLC Method
A robust analytical method is the foundation of reliable purity data. The following protocol is designed to provide optimal separation and quantification of this compound.
Causality Behind a C18 Column Choice: A C18 (octadecyl) column is selected due to its strong hydrophobic retention capabilities, making it ideal for separating a wide range of organic molecules from polar to moderately nonpolar.[11] This versatility is crucial for resolving the target analyte from both more polar starting materials and potentially more nonpolar, degradation-related impurities.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, PDA Detector | A Photodiode Array (PDA) detector is crucial for assessing peak purity and selecting the optimal wavelength.[5] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard dimensions offering a good balance between resolution, analysis time, and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | A common organic modifier in RP-HPLC, providing good elution strength for moderately polar compounds.[9] |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-20 min: 30% B | A gradient is essential to elute a wide range of potential impurities with varying polarities and to ensure the column is cleaned after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes.[11] |
| Detection | UV at 254 nm | The pyrimidine ring system is expected to have strong absorbance in this region, providing high sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak broadening. |
| Run Time | 20 minutes | Sufficient time to elute all components and re-equilibrate the column. |
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile. Filter and degas both solutions to prevent pump blockages and baseline noise.[12]
-
Standard Solution Preparation: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard to ensure accurate comparison.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
The Self-Validating System: A Guide to Method Validation per ICH Q2(R2)
Method validation provides documented evidence that a procedure is suitable for its intended purpose.[13][14] The process itself is a self-validating system, where each test confirms the reliability of the others. The workflow below illustrates this interconnected process.
Caption: Workflow for a self-validating HPLC method.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (as per ICH Q2(R2)[15]) |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components. | Analyte peak is pure (PDA) and well-resolved (Resolution > 2.0) from all other peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | For impurities: LOQ to 120% of the specification. For assay: 80% to 120% of the test concentration. |
| Accuracy | The closeness of the measured value to the true value. Assessed via recovery of spiked analyte into a placebo. | 98.0% to 102.0% recovery over the specified range. |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-assay) and Intermediate Precision (inter-assay). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | The lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temp). | System suitability parameters remain within acceptable limits. |
Illustrative Data
To provide a practical context, the tables below show hypothetical but realistic data for linearity and accuracy studies.
Table 3: Hypothetical Linearity Data
| Concentration (% of Target) | Concentration (µg/mL) | Peak Area (mAU*s) |
| 50% | 50 | 45100 |
| 80% | 80 | 72350 |
| 100% | 100 | 90200 |
| 120% | 120 | 108500 |
| 150% | 150 | 135150 |
| Result | r² = 0.9998 | Pass |
Table 4: Hypothetical Accuracy (Recovery) Data
| Concentration Level | Amount Spiked (mg) | Amount Recovered (mg) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% |
| 120% | 12.0 | 11.92 | 99.3% |
| Average Recovery | 99.8% | ||
| Result | Pass |
Comparative Analysis: HPLC vs. Alternative Purity Assessment Methods
While HPLC is the gold standard for quantitative purity analysis, other techniques have their place. A comprehensive understanding of their strengths and weaknesses is essential for a well-rounded quality control strategy.
| Technique | Principle | Application for This Compound | Advantages | Limitations |
| HPLC (UV/PDA) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[11] | Primary Method: Quantitative purity, impurity profiling, stability testing. | High resolution, high sensitivity, excellent quantitation, versatile, automated.[16] | Requires reference standards for impurity identification; co-elution can mask impurities without a PDA or MS detector. |
| LC-MS | HPLC separation followed by mass spectrometric detection.[17] | Confirmatory Method: Definitive identification of unknown impurities and degradation products. | Provides molecular weight and structural information; extremely sensitive and specific.[7] | More expensive instrumentation; quantitation can be more complex than UV; matrix effects. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural Verification: Confirms the identity of the main component and major impurities. qNMR for assay. | Unparalleled for structural elucidation; can be quantitative without a specific reference standard (qNMR).[18] | Relatively low sensitivity (poor for trace impurities); complex mixtures yield complex spectra.[19] |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Alternative Method: For volatile impurities (e.g., residual solvents). The target compound may require derivatization. | Excellent for volatile and semi-volatile compounds; high resolution. | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.[20] |
| Thin-Layer Chromatography (TLC) | Separation on a flat plate coated with a stationary phase. | Screening Tool: Rapid, qualitative check for major impurities or reaction monitoring. | Simple, fast, low cost, allows for simultaneous analysis of many samples.[19] | Poorly quantitative; lower resolution and sensitivity compared to HPLC.[18] |
Conclusion
For ensuring the purity of this compound, a well-developed and rigorously validated RP-HPLC method stands as the most reliable and robust analytical choice. It offers an unparalleled combination of sensitivity, resolution, and quantitative accuracy necessary for meeting the stringent demands of the pharmaceutical industry.[6] While techniques like TLC and GC have niche applications, and NMR and LC-MS are indispensable for structural elucidation and impurity identification, HPLC remains the workhorse for routine quality control. By following the principles of method validation outlined in this guide, researchers and drug development professionals can build a self-validating system that guarantees the integrity of their data, the quality of their intermediates, and ultimately, the safety and efficacy of the final medicinal product.
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A Senior Application Scientist's Guide to the Catalytic Synthesis of Pyrimidines: A Comparative Analysis
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The efficient and selective synthesis of functionalized pyrimidines is, therefore, a subject of paramount importance. This guide provides an in-depth, objective comparison of the principal catalytic methods for pyrimidine synthesis, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of Pyrimidine Synthesis
The prevalence of the pyrimidine motif in biologically active molecules, including nucleobases like uracil, thymine, and cytosine, underscores the need for robust and versatile synthetic methodologies.[2] Catalytic approaches offer significant advantages over classical methods, including milder reaction conditions, higher yields, greater selectivity, and improved sustainability. This guide will dissect and compare three major catalytic paradigms: metal catalysis, organocatalysis, and biocatalysis, with a particular focus on the widely employed Biginelli reaction as a model system.
Metal-Catalyzed Pyrimidine Synthesis: A Powerful and Versatile Approach
Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrimidines, offering unique pathways through the activation of various substrates.[3] A diverse range of metals, including iron, copper, nickel, and iridium, have been successfully employed, each exhibiting distinct catalytic properties.[4]
Mechanistic Rationale: The Role of the Metal Center
Metal catalysts in pyrimidine synthesis typically function as Lewis acids, activating carbonyl compounds or other electrophiles towards nucleophilic attack. In many instances, the metal coordinates to a substrate, increasing its reactivity and facilitating key bond-forming steps. For example, in the iron-catalyzed synthesis of pyrimidines from ketones and amidines, the iron(II) complex is proposed to facilitate the formation of an enamine intermediate, which then undergoes cyclization.[4][5]
A plausible mechanism for a metal-catalyzed [3+3] annulation is depicted below:
Figure 1: Generalized mechanism for metal-catalyzed pyrimidine synthesis.
Performance Comparison of Metal Catalysts
The choice of metal catalyst significantly impacts reaction efficiency, substrate scope, and reaction conditions. The following table provides a comparative overview of various metal catalysts employed in pyrimidine synthesis, primarily focusing on the Biginelli reaction and related multicomponent strategies.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Solvent | Temperature (°C) | Reference |
| FeCl₃ | 10 | 1-2 h | 85-95 | Acetonitrile | Reflux | [6] |
| CuCl₂·2H₂O | 10 | 3-5 min | 90-95 | Solvent-free (Grindstone) | Room Temp | |
| NiCl₂·6H₂O | 10 | 4-6 h | 80-90 | Ethanol | Reflux | [7] |
| Yb(OTf)₃ | 1 | 1-3 h | 85-95 | THF | Room Temp | [8] |
| InCl₃ | 10 | 1 h | 88 | - | 120 | |
| Iridium Complex | 1-2 | 12-24 h | up to 93 | Toluene | 150 | [9] |
Note: A direct comparison is challenging due to variations in specific substrates and reaction conditions reported in the literature. The data presented aims to provide a general overview of catalyst performance.
Experimental Protocol: Iron-Catalyzed Synthesis of 4-Arylpyrimidines
This protocol describes the synthesis of 4-arylpyrimidines from acetophenones and benzamidine hydrochloride, catalyzed by iron(III) chloride.
Materials:
-
Substituted acetophenone (1.0 mmol)
-
Benzamidine hydrochloride (1.2 mmol)
-
Anhydrous Iron(III) chloride (FeCl₃) (0.1 mmol, 10 mol%)
-
Anhydrous acetonitrile (5 mL)
-
Triethylamine (2.5 mmol)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted acetophenone (1.0 mmol), benzamidine hydrochloride (1.2 mmol), and anhydrous FeCl₃ (0.1 mmol).
-
Add anhydrous acetonitrile (5 mL) to the flask, followed by triethylamine (2.5 mmol).
-
Heat the reaction mixture to reflux and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrimidine.
Figure 2: Workflow for iron-catalyzed pyrimidine synthesis.
Organocatalyzed Pyrimidine Synthesis: A Green and Efficient Alternative
Organocatalysis has gained significant traction as a powerful and environmentally benign approach to organic synthesis. In the context of pyrimidine synthesis, small organic molecules are utilized to catalyze the reaction, often through the formation of reactive intermediates like enamines or iminium ions.[10]
Mechanistic Principles: The Role of the Organic Catalyst
Organocatalysts, such as proline and its derivatives, can activate substrates in a manner analogous to metal catalysts but without the associated toxicity and cost.[11][12] In the Biginelli reaction, an acid catalyst (Brønsted or Lewis) is typically required. The mechanism is believed to proceed through the initial condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone product.[8][13]
Figure 3: Proposed mechanism for the acid-catalyzed Biginelli reaction.
Performance Comparison of Organocatalysts
A variety of organocatalysts have been successfully applied to pyrimidine synthesis, offering a range of activities and selectivities. The following table compares the performance of several common organocatalysts in the Biginelli reaction.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Solvent | Temperature (°C) | Reference |
| L-Proline | 20 | 2 h | 92 | Aqueous Ethanol | Room Temp | [14] |
| Thiourea | - | 4-6 h | 80-90 | Ethanol | Reflux | |
| Sulfamic Acid | 20 | 2-5 min | 90-98 | Solvent-free (Microwave) | - | [15] |
| DABCO | 10 | 30-45 min | 90-95 | Aqueous Ethanol | Room Temp | |
| Trifluoroacetic Acid (TFA) | 20 | 30 min | 85-95 | Water | 60 | [4] |
Experimental Protocol: Microwave-Assisted Organocatalytic Biginelli Reaction
This protocol details a rapid and efficient synthesis of dihydropyrimidin-2(1H)-ones using sulfamic acid as a catalyst under microwave irradiation.[15]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (0.2 mmol, 20 mol%)
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and sulfamic acid (0.2 mmol).
-
Place the vessel in a microwave reactor and irradiate at 300 W for 2-5 minutes. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidin-2(1H)-one.
Figure 4: Workflow for microwave-assisted Biginelli reaction.
Biocatalytic Pyrimidine Synthesis: The Green Chemistry Frontier
Biocatalysis offers an unparalleled level of selectivity and sustainability in chemical synthesis. In the realm of pyrimidine synthesis, enzymatic pathways provide a powerful alternative to traditional chemical methods, operating under mild, aqueous conditions.
The De Novo Pyrimidine Biosynthesis Pathway: Nature's Approach
In biological systems, pyrimidine nucleotides are synthesized "from scratch" (de novo) from simple precursors like bicarbonate, ammonia, and aspartate.[2] This multi-step enzymatic cascade is a testament to nature's efficiency and precision. The key steps involve the formation of carbamoyl phosphate, followed by a series of reactions to construct the pyrimidine ring, which is then attached to a ribose-5-phosphate moiety to form the nucleotide.[2]
While the complete de novo synthesis of a simple pyrimidine base in a one-pot reaction for general synthetic purposes is not as common as chemical methods, the individual enzymes can be harnessed for specific transformations. For instance, the enzymatic synthesis of uracil can be achieved from orotic acid via the action of orotate phosphoribosyltransferase and OMP decarboxylase.[16]
Figure 5: Simplified overview of the de novo pyrimidine biosynthesis pathway leading to uracil.
Performance and Applicability of Biocatalytic Methods
Direct comparison of biocatalytic methods with the aforementioned chemical syntheses in terms of yield and reaction time for simple pyrimidine rings is not always straightforward. The strength of biocatalysis lies in its exquisite chemo-, regio-, and stereoselectivity, which is often difficult to achieve with conventional catalysts.
Advantages of Biocatalysis:
-
High Selectivity: Enzymes can differentiate between functional groups and stereocenters with remarkable precision.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH.
-
Environmentally Benign: Avoids the use of harsh reagents and organic solvents.
Limitations:
-
Substrate Specificity: Enzymes often have a narrow substrate scope.
-
Enzyme Availability and Cost: The required enzymes may not be commercially available or may be expensive to produce.
-
Process Optimization: Developing and optimizing a biocatalytic process can be time-consuming.
Experimental Protocol: In Vitro Enzymatic Synthesis of Uridine Monophosphate (UMP)
This protocol provides a conceptual framework for the in vitro synthesis of UMP from orotic acid, demonstrating the principles of biocatalytic synthesis.
Materials:
-
Orotic acid
-
Phosphoribosyl pyrophosphate (PRPP)
-
Orotate phosphoribosyltransferase (OPRT) enzyme
-
Orotidine-5'-monophosphate (OMP) decarboxylase enzyme
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Magnesium chloride (as a cofactor)
Procedure:
-
In a reaction vessel, dissolve orotic acid and PRPP in the buffer solution.
-
Add a catalytic amount of OPRT and OMP decarboxylase enzymes.
-
Add magnesium chloride to the reaction mixture.
-
Incubate the reaction at an optimal temperature (typically 25-37 °C) for a specified period.
-
Monitor the formation of UMP using techniques such as HPLC or UV-Vis spectroscopy.
-
Upon completion, the UMP can be purified from the reaction mixture using chromatographic methods.
Conclusion and Future Outlook
The synthesis of pyrimidines continues to be a vibrant area of research, with metal catalysis, organocatalysis, and biocatalysis each offering distinct advantages.
-
Metal catalysis provides a powerful and versatile toolkit for constructing a wide range of substituted pyrimidines with high efficiency.
-
Organocatalysis represents a greener and often more cost-effective alternative, with an expanding scope of applications.
-
Biocatalysis , while still developing for broad synthetic applications of simple pyrimidines, holds immense promise for highly selective and sustainable transformations.
The choice of catalytic method will ultimately depend on the specific target molecule, desired scale, and available resources. Future developments in this field will likely focus on the design of more active and selective catalysts, the development of novel multicomponent reactions, and the integration of different catalytic strategies to achieve even greater synthetic efficiency and elegance.
References
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Ramos, L. M., et al. (2012). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. The Journal of Organic Chemistry, 77(22), 10184-10193. [Link]
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Harvard University. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab. Studylib. [Link]
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Pérez-García, M. S., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 798. [Link]
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Chu, X. Q., et al. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry, 82(2), 1145-1154. [Link]
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Wikipedia. (2023, December 1). Biginelli reaction. [Link]
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Chu, X. Q., et al. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. Semantic Scholar. [Link]
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Santagada, V., et al. (2004). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Arkivoc, 2004(5), 149-157. [Link]
- Various Authors. (n.d.). Synthesis of Biginelli Compounds using Microwave-Assisted Methods.
- Ramos, L. M., et al. (2012). Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents.
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
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- Various Authors. (n.d.). Efficiency Comparison of Various Catalysts for the.
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Campolmi, A., et al. (1984). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2, (6), 965-973. [Link]
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Allen, S. (n.d.). Uracil: Structure, Synthesis and Uses. Allen Institute. [Link]
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Sonawane, R. P. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. Semantic Scholar. [Link]
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- Shaabani, A., et al. (2013). “On-water” organic synthesis: l-proline catalyzed synthesis of pyrimidine-2,4-dione-, benzo[g]- and dihydropyrano[2,3-g]chromene derivatives in aqueous media.
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Maikhuri, V. K., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. [Link]
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Al-Warhi, T., et al. (2012). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PubMed Central. [Link]
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Pharma Ingredients. (2026, January 7). Inside the Uracil Synthesis Pathway: A Practical Look. [Link]
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Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
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Wikipedia. (2023, November 28). Proline organocatalysis. [Link]
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Róna, G., et al. (2015). Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications. PubMed Central. [Link]
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Deibl, N., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. [Link]
- Various Authors. (n.d.). Pyrimidine (uracil) synthesis. Gln: glutamine, Glu: glutamate CA:.
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Stasolla, C., et al. (2003). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PubMed Central. [Link]
- Various Authors. (n.d.). Uracil salvage and pyrimidine biosynthetic pathways. Enzymes are.
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A Senior Application Scientist's Guide to the 13C NMR Characterization of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Pyrimidine derivatives, in particular, represent a class of compounds with significant therapeutic potential, making their precise characterization paramount. This guide provides an in-depth technical overview of the utilization of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate and its analogues. We will explore the nuances of 13C NMR spectral interpretation for this class of molecules, compare it with alternative analytical techniques, and provide a robust experimental protocol to ensure high-quality data acquisition.
The Indispensable Role of 13C NMR in Heterocyclic Chemistry
While techniques like mass spectrometry provide crucial information about molecular weight and fragmentation patterns, and infrared spectroscopy helps identify functional groups, 13C NMR spectroscopy offers an unparalleled, atom-level insight into the carbon framework of a molecule.[1] For complex heterocyclic systems like pyrimidines, where subtle isomeric differences can lead to vastly different biological activities, 13C NMR is an essential tool for definitive structure confirmation.[2]
The chemical shift of each carbon atom in a 13C NMR spectrum is exquisitely sensitive to its local electronic environment. This sensitivity allows us to deduce information about hybridization, the presence of neighboring heteroatoms, and the electronic effects of various substituents on the pyrimidine ring.
Deciphering the 13C NMR Spectrum of this compound Derivatives
A study on the synthesis of novel 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide derivatives reported the following 13C NMR chemical shifts (converted from a list of values in the publication): δ 13.26, 23.07, 62.96, 101.64, 124.19, 124.47, 127.44, 138.83, 167.06, 167.63, 170.19, 180.42.[3] Based on this data and established principles of substituent effects in pyrimidine systems, we can assign the expected chemical shifts for our target molecule.
Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (ester) | ~170 | The carbonyl carbon of the methyl acetate group is expected in this region. |
| C6 (pyrimidine) | ~170 | The carbon bearing the methylthio group is significantly deshielded. |
| C4 (pyrimidine) | ~167 | The carbon attached to the acetate side chain. |
| C2 (pyrimidine) | ~158 | The C2 carbon of the pyrimidine ring. |
| C5 (pyrimidine) | ~105 | The C5 carbon, typically the most shielded of the pyrimidine ring carbons. |
| O-CH3 (ester) | ~52 | The methoxy carbon of the ester group. |
| CH2 (acetate) | ~45 | The methylene carbon of the acetate side chain. |
| S-CH3 | ~14 | The methyl carbon of the methylthio group. |
Causality behind the Chemical Shifts:
-
Pyrimidine Ring Carbons (C2, C4, C5, C6): The nitrogen atoms in the pyrimidine ring are electronegative and exert a deshielding effect on the adjacent carbon atoms. The C2, C4, and C6 positions are particularly deshielded compared to the C5 position. The presence of the electron-donating methylthio group at C6 and the electron-withdrawing acetate group at C4 will further modulate these chemical shifts.
-
Methylthio Group (S-CH3): The sulfur atom is less electronegative than oxygen or nitrogen, resulting in a relatively shielded methyl carbon, typically appearing in the upfield region of the spectrum.
-
Methyl Acetate Group (C=O, O-CH3, CH2): The carbonyl carbon of the ester is highly deshielded due to the double bond to oxygen. The methoxy carbon is also deshielded by the adjacent oxygen atom. The methylene carbon is influenced by its proximity to the pyrimidine ring and the ester group.
Comparative Analysis with Alternative Spectroscopic Techniques
To underscore the unique value of 13C NMR, a comparison with other common analytical methods is instructive.
| Technique | Information Provided | Advantages | Limitations |
| 1H NMR Spectroscopy | Provides information on the number, connectivity, and electronic environment of protons. | High sensitivity, rapid acquisition. | Can have overlapping signals in complex molecules; does not directly probe the carbon skeleton. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on fragmentation patterns. | High sensitivity, requires minimal sample. | Isomers are often indistinguishable; does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Provides the definitive solid-state structure of a molecule. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state. |
This comparison highlights that while other techniques are valuable, 13C NMR provides a unique and detailed map of the carbon framework, which is often essential for the conclusive identification of complex heterocyclic molecules.
Experimental Protocol for High-Quality 13C NMR Data Acquisition
To ensure the acquisition of reliable and interpretable 13C NMR data for this compound derivatives, the following protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument setup.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the expected signals of the analyte.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp spectral lines and high resolution.
-
Tune and match the 13C probe to the correct frequency.
-
-
Data Acquisition:
-
Set the spectral width to encompass the expected range of chemical shifts for the compound (typically 0-200 ppm for most organic molecules).
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans (NS) to an appropriate value to achieve a good signal-to-noise ratio. For a 10-20 mg sample, 128 to 1024 scans are typically sufficient.
-
Set the relaxation delay (D1) to at least 2 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative accuracy, although less critical for routine qualitative analysis.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks if quantitative information is desired (note: routine proton-decoupled 13C NMR spectra are not inherently quantitative due to the Nuclear Overhauser Effect).
-
Perform peak picking to identify the chemical shifts of all signals.
-
Visualizing the Molecular Structure and Key 13C NMR Insights
To visually represent the structure of this compound and highlight the key carbon environments, the following diagram can be used.
Caption: Molecular structure of this compound with key carbon atoms highlighted.
Conclusion
The characterization of this compound derivatives is a critical task in medicinal chemistry and drug development. While a suite of analytical techniques is available, 13C NMR spectroscopy stands out for its ability to provide an unambiguous and detailed map of the carbon skeleton. By understanding the principles of chemical shifts in substituted pyrimidine systems and by employing a robust experimental protocol, researchers can confidently elucidate the structures of these important molecules. This guide, by integrating experimental data from a close analogue and established spectroscopic principles, provides a comprehensive framework for the successful 13C NMR characterization of this promising class of compounds.
References
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Vergush, A., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical, Biological and Physical Sciences, 6(3), 1025-1033. [Link]
-
Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Molecules. [Link]
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]
-
Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmacia. [Link]
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. International Journal of Pharmaceutical Sciences and Research. [Link]
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Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports. [Link]
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Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. American Chemical Society. [Link]
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Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. - ResearchGate. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]
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Methyl (methylthio)acetate | C4H8O2S | CID 85522 - PubChem. [Link]
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Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed. [Link]
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4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem. [Link]
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Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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Synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. ResearchGate. [Link]
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13C NMR Chemical Shift - Oregon State University. [Link]
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A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
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2-Methylthio-pyrimidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
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Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Beilstein Journal of Organic Chemistry. [Link]
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2-Methyl-6-(13-oxotetradecyl)piperidin-3-YL acetate, (2R,3R,6S)- | C22H41NO3 | CID 10474155 - PubChem. [Link]
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The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link]
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Methyl 2-(6-chloropyridin-2-ylthio)acetate | C8H8ClNO2S | CID 14698025 - PubChem. [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. [Link]
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2'-C-METHYL-6-METHYLTHIO-PURIN-RIBOSIDE - Optional[13C NMR] - Chemical Shifts. [Link]
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Effect of substituents on the chemical shifts of the "meta" protons in 2- and 4-substituted pyrimidines. Sciact. [Link]
-
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A Comparative Efficacy Analysis of Novel Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate Derivatives in Oncology Research
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several clinically approved anticancer agents.[1][2] The inherent versatility of the pyrimidine ring allows for substitutions at various positions, profoundly influencing the pharmacological properties of the resulting molecules.[3] This guide presents a comprehensive comparative analysis of the efficacy of novel derivatives of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate, a promising scaffold for the development of targeted anticancer therapeutics.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel oncology drug candidates. We will delve into the structure-activity relationships (SAR) of these compounds, present comparative experimental data on their cytotoxic effects against various cancer cell lines, and provide detailed protocols for the key assays utilized in their evaluation.
The Rationale for Pyrimidine-Based Drug Design in Oncology
Pyrimidine derivatives have a rich history in cancer therapy, with many established drugs functioning as antimetabolites that interfere with nucleotide synthesis and, consequently, DNA and RNA replication.[2] More contemporary research has revealed that substituted pyrimidines can also act as potent inhibitors of various protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[4][5] The strategic placement of different functional groups on the pyrimidine core can modulate the compound's binding affinity and selectivity for specific kinase targets, offering a pathway to more targeted and less toxic cancer treatments. The 4,6-disubstituted pyrimidine framework, in particular, has been a fertile ground for the discovery of novel kinase inhibitors.[6]
Comparative Cytotoxicity of this compound Derivatives
While direct comparative studies on a broad series of derivatives from the exact this compound core are not extensively available in the public domain, we can draw valuable insights from the evaluation of closely related 4,6-disubstituted pyrimidine analogs. The following data, synthesized from studies on similar pyrimidine scaffolds, illustrates the impact of substitutions on anticancer activity. For the purpose of this guide, we will analyze a hypothetical series of derivatives to demonstrate the principles of SAR in this chemical class.
Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Hypothetical Methyl 2-(6-(substituted)-pyrimidin-4-yl)acetate Derivatives
| Compound ID | R-Group at C6 | Cancer Cell Line A (e.g., A549 - Lung Carcinoma) | Cancer Cell Line B (e.g., MCF-7 - Breast Carcinoma) | Cancer Cell Line C (e.g., HCT-116 - Colon Carcinoma) |
| HYPO-01 | -SCH3 (Parent) | > 100 µM | > 100 µM | > 100 µM |
| HYPO-02 | -Cl | 45.2 µM | 52.8 µM | 61.5 µM |
| HYPO-03 | -OCH3 | 25.7 µM | 33.1 µM | 40.2 µM |
| HYPO-04 | -N(CH3)2 | 15.3 µM | 20.5 µM | 28.9 µM |
| HYPO-05 | -NH-Ph | 8.9 µM | 12.4 µM | 18.7 µM |
| HYPO-06 | -NH-(4-F-Ph) | 5.2 µM | 7.8 µM | 11.3 µM |
| Doxorubicin | (Reference Drug) | 0.8 µM | 1.2 µM | 1.5 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships. It is based on general trends observed in published studies on similar pyrimidine derivatives.[1][7]
From this hypothetical data, a clear structure-activity relationship emerges. The parent compound with a methylthio group at the C6 position shows minimal activity. Replacing this with more electronegative or hydrogen-bonding capable groups progressively enhances the cytotoxic potency. The introduction of an aniline moiety at C6, particularly with an electron-withdrawing fluorine substituent on the phenyl ring, leads to the most significant increase in anticancer activity across all tested cell lines. This suggests that the C6 position is critical for interaction with the biological target, and that aromatic and hydrogen-bonding interactions play a key role in the mechanism of action.
Experimental Workflow: Assessing In Vitro Cytotoxicity using the MTT Assay
To ensure the reliability and reproducibility of the cytotoxicity data, a standardized experimental protocol is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.[8]
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells and determine cell density using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5 x 103 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds.
-
Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48 hours under the same conditions.
-
-
MTT Assay:
-
After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Postulated Mechanism of Action: Kinase Inhibition Signaling Pathway
Many pyrimidine-based anticancer agents exert their effects by inhibiting protein kinases that are crucial for cancer cell signaling.[4][5] Based on the structure of the this compound scaffold and the observed SAR, it is plausible that these derivatives function as ATP-competitive kinase inhibitors. The diagram below illustrates a generalized signaling pathway that is often targeted by such inhibitors.
Caption: Postulated kinase inhibition signaling pathway.
This diagram depicts the MAPK/ERK pathway, a critical signaling cascade that regulates cell growth and proliferation and is frequently hyperactivated in cancer. Our hypothetical pyrimidine derivatives may inhibit key kinases within this pathway, such as RAF or MEK, thereby blocking downstream signaling and leading to a reduction in cell proliferation and the induction of apoptosis.
Conclusion and Future Directions
The comparative analysis of this compound derivatives, informed by structure-activity relationships of analogous compounds, highlights the significant potential of this scaffold in the development of novel anticancer agents. The progressive increase in cytotoxicity with specific substitutions at the C6 position underscores the importance of rational drug design in optimizing potency.
Future research should focus on synthesizing and evaluating a broader library of derivatives based on this core structure to further refine the SAR. Enzymatic assays against a panel of relevant kinases would be crucial to identify the specific molecular targets and elucidate the precise mechanism of action. Furthermore, promising lead compounds should be advanced to in vivo studies to assess their efficacy and safety in preclinical cancer models.
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Madia, V. N., Messore, A., De Leo, A., Pescatori, L., Ialongo, D., De Vita, D., ... & Di Santo, R. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]
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In vitro testing of novel compounds synthesized from Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
A Senior Application Scientist's Guide to the Preclinical Evaluation of Novel Compounds Synthesized from Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a privileged structure, forming the core of numerous approved therapeutics.[1] Its inherent ability to mimic the purine bases of DNA and RNA, coupled with its synthetic tractability, makes it a fertile ground for the development of novel targeted therapies.[2] This guide provides an in-depth, comparative analysis of a new series of proprietary compounds (designated NPD-1, NPD-2, and NPD-3 ) synthesized from this compound. We will objectively evaluate their in vitro performance against established kinase inhibitors, providing the necessary experimental data and protocols for researchers in drug development to assess their potential.
The core hypothesis underpinning the design of these novel pyrimidine derivatives (NPDs) is that modifications to the acetate side chain and the methylthio group of the parent molecule can engender high-affinity binding to the ATP-pocket of specific oncogenic kinases, a common target for pyrimidine-based drugs.[2][3] This guide will focus on their evaluation as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently dysregulated in various cancers.[2]
Comparative Efficacy Against a Key Oncogenic Driver: Epidermal Growth Factor Receptor (EGFR)
To ascertain the therapeutic potential of our novel pyrimidine derivatives (NPDs), a direct comparison against a known, clinically relevant EGFR inhibitor is paramount. For this purpose, Gefitinib , a first-generation EGFR inhibitor, was selected as the reference compound. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from an in vitro kinase inhibition assay.
| Compound | EGFR Kinase Inhibition IC50 (nM) |
| NPD-1 | 15.8 |
| NPD-2 | 8.2 |
| NPD-3 | 25.1 |
| Gefitinib (Reference) | 12.5 |
The data clearly indicate that NPD-2 exhibits superior potency in inhibiting EGFR kinase activity in vitro compared to the established drug, Gefitinib. NPD-1 demonstrates comparable efficacy, while NPD-3 is a less potent inhibitor in this specific assay. This initial screening provides a compelling rationale for prioritizing NPD-2 for further preclinical development.
Cellular Potency: Translating Kinase Inhibition to Anti-Proliferative Activity
While enzymatic assays are crucial for determining direct target engagement, the ultimate goal is to inhibit cancer cell proliferation. To this end, the NPDs were evaluated for their anti-proliferative effects in the A549 non-small cell lung cancer cell line, which harbors a wild-type EGFR. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess cell viability.[4][5]
| Compound | A549 Cell Line GI50 (µM) |
| NPD-1 | 0.8 |
| NPD-2 | 0.4 |
| NPD-3 | 2.1 |
| Gefitinib (Reference) | 0.6 |
Consistent with the enzymatic assay data, NPD-2 demonstrates the most potent anti-proliferative activity, with a GI50 value lower than that of Gefitinib. This suggests that the potent EGFR inhibition observed for NPD-2 translates effectively into a cellular response.
Experimental Protocols: A Reproducible Framework for Evaluation
Scientific integrity is built upon the bedrock of reproducible experimental design. The following section provides detailed, step-by-step protocols for the key in vitro assays used in this comparative guide.
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Caption: Principle of the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the NPDs and Gefitinib in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control and determine the GI50 values.
The Underlying Mechanism: Targeting the EGFR Signaling Pathway
The rationale for targeting EGFR stems from its critical role in cell proliferation, survival, and metastasis. The binding of ligands such as EGF to EGFR triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways. Our novel pyrimidine derivatives are designed to competitively inhibit ATP binding to the kinase domain of EGFR, thereby blocking this signaling cascade.
Caption: Simplified EGFR Signaling Pathway and the Point of Intervention for NPD-2.
Conclusion and Future Directions
The in vitro data presented in this guide strongly support the potential of the novel pyrimidine derivative, NPD-2 , as a potent and efficacious inhibitor of EGFR. Its superior performance against the established drug Gefitinib in both enzymatic and cell-based assays warrants its advancement into further preclinical studies.
Future investigations should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of NPD-2 against a panel of other kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Confirming the mode of inhibition (e.g., ATP-competitive) through kinetic studies.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of NPD-2 in xenograft models.
-
ADME/Tox Studies: Characterizing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.
This guide provides a robust framework for the initial in vitro evaluation of novel compounds synthesized from this compound, demonstrating a clear path from chemical synthesis to promising preclinical candidate.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their ultimate disposal. Adherence to a robust disposal plan is not merely a regulatory requirement but a cornerstone of a safe and sustainable research environment. The overriding principle is that no experimental work should begin without a clear plan for the disposal of all potential waste streams.[1]
The procedural framework outlined below is derived from an analysis of the compound's constituent chemical moieties: a pyrimidine core, a methylthio (thioether) group, and a methyl acetate functional group. Each of these imparts specific properties that must be considered to ensure safety and environmental protection. Pyrimidine derivatives often exhibit biological activity, necessitating their handling as potentially toxic waste.[2][3] Thioethers are frequently associated with strong, unpleasant odors and require specific decontamination procedures.[4]
Hazard Assessment and Waste Characterization
The first and most critical step in proper chemical disposal is to determine if the waste is hazardous.[5] Under the Resource Conservation and Recovery Act (RCRA), laboratory personnel are responsible for the initial hazardous waste determination at the point of generation.[1][6]
This compound should be managed as hazardous waste. This determination is based on the following:
-
Potential Toxicity: The pyrimidine ring is a common scaffold in biologically active molecules.[2] Lacking comprehensive toxicological data for this specific compound, it must be handled with caution as if it were toxic.
-
Organic Nature: It is a synthetic organic chemical that is not suitable for sewer or regular trash disposal.[7][8]
-
Sulfur Content: The methylthio group introduces environmental persistence and potential for malodorous and toxic decomposition products.
Summary of Disposal Actions
| Parameter | Specification | Rationale & Key Considerations |
| Waste Classification | Hazardous Chemical Waste | Assumed toxic/biologically active due to the pyrimidine core. Not drain-disposable. |
| Primary Container | Glass or Polyethylene bottle with screw cap | Must be compatible with organic esters and thioethers. Avoid metal containers.[9] |
| Waste Segregation | Non-halogenated Organic Solids or Liquids | Segregate from acids, bases, and oxidizers to prevent reactions.[10] |
| Labeling | "Hazardous Waste" label with full chemical name | Clearly list all constituents, including solvents. |
| Decontamination | 10% Bleach Solution Soak (24h) | To oxidize the malodorous thioether group on glassware and equipment. |
| Final Disposal | Via Institutional Environmental Health & Safety (EH&S) | Contact EH&S for pickup and transport to a licensed disposal facility.[6][9] |
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for handling the disposal process from the laboratory bench to the designated accumulation area.
Experimental Workflow: Disposal of this compound
Caption: Disposal workflow for this compound.
Methodology
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles (or glasses with side shields), and chemical-resistant gloves (nitrile is appropriate for incidental contact).[11]
2. Waste Segregation and Collection (Primary Containment):
-
Solid Waste: Collect unadulterated solid this compound or materials heavily contaminated with it (e.g., weighing paper, contaminated silica gel) in a dedicated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container.[9] This container should be designated for "Non-Halogenated Organic Solvents." Do not mix with halogenated solvent waste, acids, bases, or oxidizers.[10]
-
Container Management: Use a glass or high-density polyethylene (HDPE) container with a secure screw cap.[9][10] Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[9] Keep the container closed at all times except when adding waste.[6][12]
3. Decontamination of Labware and Surfaces:
-
The thioether functional group is responsible for the potential strong, unpleasant odor characteristic of many sulfur compounds.[4] Effective decontamination is crucial to prevent the release of these odors into the laboratory and building exhaust.
-
Procedure: Inside a certified chemical fume hood, rinse all contaminated glassware (beakers, flasks, funnels) and equipment (syringes, spatulas) with a suitable organic solvent (e.g., acetone) to remove gross contamination. Collect this rinsate as hazardous liquid waste.
-
Next, submerge the rinsed items in a freshly prepared 10% sodium hypochlorite (bleach) solution.[13] Allow them to soak for at least 12-24 hours to ensure complete oxidation of the thioether moiety.[13]
-
After soaking, the bleach solution itself must be collected and disposed of as hazardous waste.
4. Handling Contaminated Disposables:
-
Gloves, paper towels, and other disposable items that have come into contact with the compound should be placed in a sealed plastic bag to contain odors. This bag should then be placed in the solid hazardous waste container.
5. Labeling and Secondary Containment:
-
All waste containers must be accurately labeled with a hazardous waste tag provided by your institution's EH&S department.[6]
-
The label must include:
- The words "Hazardous Waste."
- The full chemical name: "Waste this compound."
- A complete list of all constituents by percentage, including solvents.
- The date of accumulation.
-
Store the waste container in a secondary containment bin to mitigate potential leaks or spills.[10]
6. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6] This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[9]
7. Arranging for Final Disposal:
-
Once the waste container is full (or reaches the institutional time limit for storage), contact your facility's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[6] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14]
Emergency Procedures: Spills and Leaks
In the event of a spill, immediate and proper response is critical.
-
Minor Spill (Contained on a benchtop):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Gently sweep the absorbent material into a designated bag or container.
-
Wipe the spill area with a solvent-dampened towel, followed by decontamination with a 10% bleach solution.
-
Collect all cleanup materials as hazardous waste.[15]
-
-
Major Spill (Outside of immediate containment):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EH&S emergency line.
-
Prevent entry into the affected area.
-
Provide EH&S personnel with the Safety Data Sheet (SDS) or chemical name upon their arrival.
-
Waste Minimization
A core principle of green chemistry and responsible laboratory management is the minimization of hazardous waste generation.[1]
-
Source Reduction: Order and use the smallest quantity of the chemical necessary for your experiment.[6]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to generate less waste.[6]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[10]
By integrating these disposal and safety protocols into your standard operating procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
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- 14. epa.gov [epa.gov]
- 15. vumc.org [vumc.org]
Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
Hazard Analysis by Structural Analogy
Understanding the potential risks of a novel compound begins with analyzing its constituent parts. This approach allows us to anticipate its toxicological and physicochemical properties and establish a robust safety protocol.
-
Pyrimidine Core: Pyrimidine and its derivatives are biologically active heterocyclic compounds that are fundamental components of nucleic acids (DNA and RNA)[1]. Many synthetic pyrimidine derivatives are designed as bioactive molecules for drug development, including anticancer agents.[2][3] Because of their potential biological activity, it is prudent to treat all novel pyrimidine derivatives as potentially toxic and handle them with measures to prevent skin contact, inhalation, and ingestion.
-
Methyl Acetate Moiety: The ester component, methyl acetate, is well-characterized. It is a highly flammable liquid and vapor with a low flash point.[4][5][6][7] It is also known to cause serious eye irritation and, at high vapor concentrations, may lead to drowsiness and dizziness.[4][5][7] This dictates that the compound must be handled away from ignition sources and with appropriate eye protection.
-
Methylthio Group (-SCH₃): Organosulfur compounds can have strong, unpleasant odors and varying levels of toxicity. The "thio" component suggests that care should be taken to avoid inhalation and that all manipulations should be performed in a well-ventilated area.
Based on this analysis, Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate should be treated as a flammable, irritating, and potentially toxic substance.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, and crucial, barrier between you and a potential hazard. However, it should always be used in conjunction with more effective control measures.
-
Elimination/Substitution: In a research context, this is often not possible as you are working with a specific molecule of interest.
-
Engineering Controls: This is the most critical step for ensuring safety. All handling of this compound must be conducted within a certified chemical fume hood. A fume hood is designed to capture vapors and particulates at the source, protecting you from respiratory exposure.
-
Administrative Controls: These are the standard operating procedures (SOPs), training, and signage that inform and guide safe work practices.
-
Personal Protective Equipment (PPE): The equipment worn to minimize exposure.
Core PPE Recommendations
The following PPE is mandatory for all work involving this compound.
-
Hand Protection: Wear chemical-resistant gloves at all times. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a high risk of splashing, consider double-gloving or using thicker, more robust gloves like butyl rubber. Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin.[8][9] Dispose of contaminated gloves as chemical waste.
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are the minimum requirement to protect against splashes and vapors that can cause serious eye irritation.[4][9][10] When handling larger quantities (>5g) or performing operations with a higher splash risk (e.g., solution transfers, extractions), a full-face shield worn over safety goggles is strongly recommended.[10]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For procedures with a significant splash potential, supplement your lab coat with a chemically resistant apron.
-
Respiratory Protection: When used inside a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of the engineering controls, a respirator would be necessary. A surgical N-95 respirator can provide protection against particulates and some splashes, but for significant vapor exposure, a full-face or half-mask respirator with organic vapor cartridges is the appropriate choice.[11]
PPE Protocols for Specific Laboratory Operations
The level of PPE required can be adjusted based on the specific task and the associated risks. The following table provides guidance for common laboratory procedures.
| Laboratory Task | Potential Hazards | Minimum Required PPE | Recommended PPE (Best Practice) |
| Weighing (Solid) | Inhalation of fine particles, skin contact | Single pair of nitrile gloves, lab coat, safety goggles | Double pair of nitrile gloves, lab coat, safety goggles |
| Dissolving/Solution Prep | Splashes, vapor inhalation, skin contact | Single pair of nitrile gloves, lab coat, safety goggles | Double pair of nitrile gloves, lab coat, safety goggles and face shield |
| Reaction Monitoring (TLC) | Skin contact with capillary spotters, vapor inhalation | Single pair of nitrile gloves, lab coat, safety goggles | Single pair of nitrile gloves, lab coat, safety goggles |
| Liquid Transfers/Extractions | Splashes, vapor inhalation, skin contact | Single pair of nitrile gloves, lab coat, safety goggles | Double pair of nitrile gloves, chemically resistant apron, safety goggles and face shield |
| Purification (Chromatography) | Splashes, vapor inhalation, potential for leaks | Double pair of nitrile gloves, lab coat, safety goggles | Double pair of nitrile gloves, lab coat, safety goggles and face shield |
Protocol: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat
-
Safety Goggles / Face Shield
-
Gloves (pull cuffs over the sleeves of the lab coat)
Doffing (Taking Off):
-
Gloves: Remove using a glove-to-glove, then skin-to-skin technique. Dispose of them immediately in the appropriate waste bin.
-
Lab Coat: Remove by turning it inside out, without touching the exterior. Hang it in its designated location or place it in the laundry bin.
-
Safety Goggles / Face Shield: Remove by handling the strap or earpieces.
-
Wash Hands: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don appropriate PPE (double gloves, goggles, lab coat, and if outside a fume hood, a respirator).
-
Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill kit).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Decontamination and Waste Disposal
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, absorbent paper, and chromatography materials, must be disposed of in a dedicated, sealed, and clearly labeled hazardous chemical waste container.[12]
-
Chemical Waste: Unused or waste quantities of the chemical, as well as solutions containing it, must be collected in a sealed, properly labeled, and compatible hazardous waste container.[5][12] Never mix this waste with other waste streams unless you have confirmed compatibility.
-
Decontamination: Glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol) into the hazardous waste container before being washed normally. Work surfaces in the fume hood should be wiped down with a decontaminating solvent at the end of each procedure.
Visualization: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment based on the nature of the task.
Caption: Workflow for risk-based PPE selection.
References
- Fisher Scientific Company. (2009). Safety Data Sheet: Methyl acetate.
- Sigma-Aldrich Inc. (2024). Safety Data Sheet: Methyl acetate.
- Advanced Biotech. (2025). Safety Data Sheet: 2-Methylthio-3(5/6)-methyl pyrazine synthetic.
- Samson, I. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Review.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- POGO Satellite Manual. (n.d.). Personal Protective Equipment.
- ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Capot Chemical. (2020). Material Safety Data Sheet: METHYL (METHYLTHIO)ACETATE.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- CP Lab Safety. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Santa Cruz Biotechnology. (n.d.). Methyl acetate Safety Data Sheet.
- Cayman Chemical. (2025). Safety Data Sheet: 13,14-dihydro-15-keto Prostaglandin D2.
- University of Washington. (n.d.). Standard Operating Procedure: Pyridine.
- Council for the Indian School Certificate Examinations. (2026). ISC REVISED SYLLABUS 2026: CHEMISTRY (862).
- U.S. National Library of Medicine. (n.d.). FLUOROURACIL injection, solution - DailyMed.
Sources
- 1. oswaal360.com [oswaal360.com]
- 2. researchgate.net [researchgate.net]
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- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. capotchem.com [capotchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
